molecular formula C5H12N2O B032347 N-Nitrosoethyl-N-propylamine CAS No. 25413-61-0

N-Nitrosoethyl-N-propylamine

Cat. No.: B032347
CAS No.: 25413-61-0
M. Wt: 116.16 g/mol
InChI Key: SRYOEGQUUQSLBH-UHFFFAOYSA-N
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Description

N-Nitrosoethyl-N-propylamine is a nitrosamine compound of significant interest in toxicological and cancer research. Its primary research value lies in its role as a potent alkylating agent and environmental carcinogen, used extensively to model chemical carcinogenesis in laboratory settings. Researchers utilize this compound to study the mechanisms of DNA alkylation, specifically the formation of ethyl and propyl adducts on DNA bases, which can lead to mutagenesis and the initiation of tumors, particularly in the liver, esophagus, and other target organs. This compound is instrumental for investigating the metabolic activation pathways of nitrosamines by cytochrome P450 enzymes, subsequent DNA damage and repair processes, and the molecular events leading to neoplasia. It serves as a critical reference standard in analytical chemistry, enabling the development and validation of sensitive methods (such as GC-MS and LC-MS/MS) for the detection and quantification of nitrosamine impurities in environmental samples, food products, and pharmaceuticals to ensure safety and regulatory compliance. Strict handling protocols are recommended due to its hazardous nature. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-propylnitrous amide
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InChI

InChI=1S/C5H12N2O/c1-3-5-7(4-2)6-8/h3-5H2,1-2H3
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InChI Key

SRYOEGQUUQSLBH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00948276
Record name N-Ethyl-N-propylnitrous amide
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Molecular Weight

116.16 g/mol
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Physical Description

Liquid; [MP Biomedicals MSDS]
Record name N-Ethyl-N-nitroso-1-propanamide
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CAS No.

25413-61-0
Record name 1-Propanamide, N-ethyl-N-nitroso-
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Record name N-Ethyl-N-propylnitrous amide
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Record name ethyl(nitroso)propylamine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Nitrosoethyl-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive scientific overview of the primary synthesis pathways for N-Nitrosoethyl-N-propylamine (NENPA). It is intended for researchers, chemists, and professionals in drug development and chemical safety who require a detailed understanding of the formation, mechanisms, and analytical considerations for this compound. As a member of the N-nitrosamine class, NENPA is of significant interest, primarily due to its classification as a potential carcinogen and its emergence as a critical impurity in pharmaceutical products and environmental samples.[1][2][3][4] This guide emphasizes the causality behind methodological choices, ensuring a trustworthy and authoritative resource.

Foundational Principles of N-Nitrosamine Formation

The synthesis of this compound fundamentally involves the reaction of its secondary amine precursor, N-ethyl-N-propylamine, with a nitrosating agent.[5][6] The core of this transformation is the introduction of a nitroso group (-N=O) onto the amine's nitrogen atom. The general mechanism hinges on the generation of an electrophilic nitrosating species, most commonly the nitrosonium ion (NO⁺), which is then attacked by the nucleophilic nitrogen of the secondary amine.[1] The choice of nitrosating agent and reaction conditions dictates the efficiency, safety, and scalability of the synthesis, leading to several distinct and established pathways.

Primary Synthesis Pathways

Pathway I: Classical Nitrosation via In Situ Generated Nitrous Acid

This is the traditional and most widely documented method for N-nitrosamine synthesis. It relies on the generation of nitrous acid (HNO₂) in situ from an alkali metal nitrite salt, typically sodium nitrite (NaNO₂), under acidic conditions.[1][2][6]

Causality and Mechanism: The reaction is initiated by protonating sodium nitrite with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to form the unstable nitrous acid.[1] In the acidic medium, nitrous acid is further protonated and subsequently loses a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).[1] The lone pair of electrons on the nitrogen atom of N-ethyl-N-propylamine acts as a nucleophile, attacking the nitrosonium ion. This forms a protonated N-nitrosammonium intermediate, which is then deprotonated by a weak base (like water) to yield the final, stable this compound product.[1] The reaction is typically conducted at low temperatures (0-5 °C) to manage the thermal instability of nitrous acid.

Experimental Protocol: Classical Nitrosation

  • Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve N-ethyl-N-propylamine in an aqueous solution of hydrochloric acid at 0-5 °C.

  • Nitrosating Agent Addition: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the stirred amine solution, ensuring the temperature is maintained below 5 °C.

  • Reaction: Continue stirring the mixture at low temperature for 1-2 hours after the addition is complete.

  • Extraction: Extract the resulting oily yellow product from the aqueous mixture using an organic solvent such as dichloromethane or diethyl ether.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved via column chromatography if necessary.

Diagram: Mechanism of Classical Nitrosation

G cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Nucleophilic Attack and Deprotonation NaNO2 NaNO2 HNO2 HNO2 NaNO2->HNO2  + H⁺ H+ H+ H2O-NO+ H2O-NO+ HNO2->H2O-NO+  + H⁺ NO+ Nitrosonium Ion (NO⁺) Intermediate N-Nitrosammonium Ion H2O-NO+->NO+  - H₂O Amine N-Ethyl-N-propylamine Amine->Intermediate  + NO⁺ Product This compound Intermediate->Product  - H⁺ (Deprotonation)

Caption: Reaction mechanism for the synthesis of NENPA via the classical nitrous acid pathway.

Pathway II: Modern Synthesis Using tert-Butyl Nitrite (TBN)

To overcome the harsh acidic conditions and safety concerns of the classical method, modern approaches utilize organic nitrosating agents. tert-Butyl nitrite (TBN) has emerged as a highly effective reagent for this purpose.[2][7]

Causality and Mechanism: This pathway offers a significantly milder alternative, proceeding under neutral, acid-free, and often solvent-free conditions.[7][8] TBN acts as a direct source of the nitroso group. The reaction is advantageous because it avoids the use of strong acids and the formation of aqueous waste streams. The primary byproduct is tert-butanol, which is benign and easily removed from the reaction mixture.[2] This method exhibits broad substrate scope, provides excellent yields, and is compatible with sensitive functional groups that would not tolerate the classical acidic conditions.[7][8]

Experimental Protocol: TBN-Mediated Nitrosation

  • Setup: To a round-bottom flask, add N-ethyl-N-propylamine.

  • Reagent Addition: Add tert-butyl nitrite (TBN) to the amine, typically in a 1:1 or slightly excess molar ratio. The reaction can often be run neat (solvent-free).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, the reaction mixture can be directly purified.

  • Purification: The excess TBN and the tert-butanol byproduct can be removed under reduced pressure. The resulting this compound is often of high purity, but can be further purified by column chromatography if needed.

Diagram: TBN-Mediated Synthesis Workflow

G start Start reagents Combine: 1. N-Ethyl-N-propylamine 2. tert-Butyl Nitrite (TBN) start->reagents reaction Stir at Room Temp (Solvent-free) reagents->reaction workup Remove Volatiles (Excess TBN, t-Butanol) under Vacuum reaction->workup product Purified This compound workup->product

Caption: A streamlined workflow for the synthesis of NENPA using tert-butyl nitrite.

Analytical Characterization

Given the regulatory scrutiny of N-nitrosamines, robust and sensitive analytical methods are essential for their detection and quantification.[4][9] The choice of technique is driven by the need for high selectivity and low detection limits, often in complex matrices like active pharmaceutical ingredients (APIs).[10]

Analytical TechniqueAbbreviationPrimary Application for NENPA Analysis
Gas Chromatography-Mass SpectrometryGC-MSA standard and robust method for the quantification of volatile nitrosamines like NENPA. EPA Method 607 is a relevant reference.
Liquid Chromatography-Mass SpectrometryLC-MSPreferred for less volatile nitrosamines or for samples in complex matrices. Often used with tandem MS (MS/MS) for enhanced selectivity.[9][10]
Liquid Chromatography-High Resolution Mass SpectrometryLC-HRMSProvides high mass accuracy, enabling confident identification and quantification, and helping to distinguish the analyte from matrix interferences.[10]
Headspace Gas ChromatographyHS-GCUseful for analyzing residual nitrosamines in solid samples by sampling the vapor phase above the sample.

Safety and Handling: this compound, like other N-nitrosamines, is a potent carcinogen and should be handled with extreme caution.[3] All synthesis and handling operations must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. Samples should be stored in amber vials to protect them from light, as nitrosamines can be photolytically unstable.

Conclusion

The synthesis of this compound can be achieved through several pathways, each with distinct advantages and mechanistic underpinnings. The classical acid-catalyzed nitrosation remains a foundational method, while modern approaches using reagents like tert-butyl nitrite offer milder conditions, higher yields, and improved safety profiles, making them highly suitable for laboratory-scale synthesis and the preparation of analytical standards. The choice of synthetic route must be paired with highly sensitive analytical techniques, such as GC-MS or LC-HRMS, to ensure accurate characterization and control of this hazardous compound. This guide provides the necessary technical framework for researchers to approach the synthesis of NENPA with scientific rigor and a paramount focus on safety.

References

  • Chaudhary, P., Gupta, S., Muniyappan, N., Sabiah, S., & Kandasamy, J. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, 18(8), 2323–2330. [Link]

  • ResearchGate. (n.d.). Synthesis of N‐nitrosamines from secondary as well as tert‐amines. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. [Link]

  • Ashfaq, M., Al-Abri, M., & Khan, I. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, 37(9), 1456–1483. [Link]

  • JoVE. (2023). 2° Amines to N-Nitrosamines: Reaction with NaNO2. [Link]

  • Semantic Scholar. (n.d.). Facile formation of N-nitrosamines from bromonitromethane and secondary amines. [Link]

  • United States Environmental Protection Agency. (n.d.). Method 607: Nitrosamines. [Link]

  • Ataman Kimya. (n.d.). N-ETHYL PROPYLAMINE. [Link]

  • ResearchGate. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. [Link]

  • Baumann, M., et al. (n.d.). Efficient synthesis of pharmaceutical relevant N-nitrosamines under flow reaction conditions. [Link]

  • Challis, B. C., & Kyrtopoulos, S. A. (1979). The chemistry of nitroso-compounds. Part 15. Formation of N-nitrosamines in solution from gaseous nitric oxide in the presence of iodine. Journal of the Chemical Society, Perkin Transactions 1, 299-304. [Link]

  • PubMed. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • National Institutes of Health. (n.d.). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. [Link]

  • Chemsrc. (n.d.). This compound | CAS#:25413-61-0. [Link]

  • FreeThink Technologies. (2023). The Chemistry of N-Nitrosamines: An Overview. [Link]

  • Veeprho. (2020). Chemistry for The Formation of Nitrosamines. [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of N-Nitrosamines under Solvent, Metal and Acid Free Conditions Using tert-Butyl Nitrite | Request PDF. [Link]

Sources

An In-depth Technical Guide to the Early Research and Discovery of N-Nitrosoethyl-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosoethyl-N-propylamine (NEPA) belongs to the N-nitrosamine class of compounds, a group of potent carcinogens that have garnered significant scientific scrutiny since the mid-20th century. This technical guide provides a comprehensive overview of the foundational research into NEPA, from its theoretical synthesis based on established chemical principles to its early toxicological evaluation within the broader context of structure-activity relationship studies of N-nitrosamines. We will delve into the pioneering work that established the carcinogenic potential of this class of compounds, the metabolic activation pathways that render them genotoxic, and the early analytical methodologies used for their detection. This guide is intended to provide researchers and professionals in drug development with a deep understanding of the historical context and core scientific principles that underpin our current knowledge of this compound.

Introduction: The Emergence of N-Nitrosamines as a Carcinogenic Threat

The story of this compound is intrinsically linked to the broader discovery of the potent carcinogenic properties of the N-nitrosamine family. The seminal moment in this field arrived in 1956, when Peter Magee and John Barnes demonstrated that N-nitrosodimethylamine (NDMA) could induce malignant liver tumors in rats. This discovery opened a new and urgent field of cancer research focused on this class of simple chemical structures.

Subsequent research, most notably the extensive and systematic studies by Hermann Druckrey and his colleagues in the 1960s, solidified the understanding of N-nitrosamines as a versatile and potent class of carcinogens. Their groundbreaking 1967 paper, which detailed the organotropic carcinogenic effects of 65 different N-nitroso compounds in BD rats, established a fundamental principle: the chemical structure of an N-nitrosamine dictates which organ it will target for tumor induction.[1][2] This work laid the critical groundwork for understanding the structure-activity relationships that govern the carcinogenicity of these compounds, including asymmetrical nitrosamines like NEPA.

The Genesis of this compound: Synthesis and Chemical Properties

While a specific, singular "discovery" paper for this compound is not prominent in the early literature, its synthesis is based on a well-established chemical reaction: the nitrosation of a secondary amine. The general principle involves the reaction of a secondary amine, in this case, N-ethylpropylamine, with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from a nitrite salt (e.g., sodium nitrite) under acidic conditions.

Experimental Protocol: Synthesis of this compound

The following is a generalized, illustrative protocol for the synthesis of NEPA based on standard nitrosation procedures of the era.

Materials:

  • N-ethylpropylamine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Distilled water

  • Ice bath

Procedure:

  • Preparation of the Amine Salt: Dissolve a known quantity of N-ethylpropylamine in a suitable volume of distilled water and cool the solution in an ice bath to 0-5 °C.

  • Acidification: Slowly add a stoichiometric amount of hydrochloric acid to the cooled amine solution with continuous stirring to form the amine hydrochloride salt. This step is crucial for creating the acidic environment necessary for the formation of nitrous acid.

  • Nitrosation: While maintaining the temperature at 0-5 °C, add a solution of sodium nitrite in distilled water dropwise to the acidified amine solution. The slow addition is critical to control the exothermic reaction and prevent the decomposition of nitrous acid.

  • Reaction Monitoring: The reaction mixture is typically stirred for several hours at low temperature. The completion of the reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

  • Extraction: Once the reaction is complete, the mixture is extracted with an organic solvent such as dichloromethane. The organic layer, containing the this compound, is separated.

  • Washing and Drying: The organic extract is washed with a dilute solution of sodium bicarbonate to remove any remaining acid, followed by a wash with distilled water. The organic layer is then dried over anhydrous sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): Further purification can be achieved through distillation under reduced pressure or by column chromatography.

Figure 1: Synthesis of this compound.

Early Toxicological and Carcinogenicity Studies: Unraveling the Structure-Activity Relationship

Early research into the carcinogenicity of N-nitrosamines quickly established a strong link between their chemical structure and their biological activity. While specific early studies focusing solely on NEPA are scarce, its carcinogenic potential was inferred from the broader investigation of asymmetrical and simple aliphatic nitrosamines.

Pioneering work by researchers like William Lijinsky systematically explored how modifications to the alkyl chains of nitrosamines influenced their carcinogenic potency and organ specificity.[3][4] For instance, a 1981 study by Lijinsky and Reuber compared the carcinogenic effectiveness of five simple aliphatic nitrosamines in Fischer rats.[5] This study included N-nitrosomethylethylamine (NMEA), a close structural analog of NEPA. The results demonstrated that even minor changes in the alkyl groups led to significant differences in the types of tumors induced. NMEA was found to induce both hemangiosarcomas and hepatocellular carcinomas, along with some esophageal tumors.[5] This highlighted the principle that the asymmetrical nature of the nitrosamine plays a crucial role in its metabolic activation and subsequent carcinogenic action.

The carcinogenicity of N-nitrosamines is not an inherent property of the molecule itself but is a result of its metabolic activation. The key to this activation is the enzymatic hydroxylation of the α-carbon (the carbon atom adjacent to the nitrogen atom of the nitroso group). This process, primarily carried out by cytochrome P450 enzymes in the liver, leads to the formation of an unstable α-hydroxy-nitrosamine. This intermediate then spontaneously decomposes to form a highly reactive electrophilic species, an alkyldiazonium ion, which can then alkylate cellular macromolecules, including DNA. It is this alkylation of DNA that is widely accepted as the initiating event in the carcinogenic process of N-nitrosamines.

Metabolic_Activation NEPA This compound a_hydroxy α-Hydroxy-NEPA (Unstable Intermediate) NEPA->a_hydroxy Cytochrome P450 (α-Hydroxylation) diazonium Ethyldiazonium Ion or Propyldiazonium Ion a_hydroxy->diazonium Spontaneous Decomposition DNA_adduct DNA Alkylation (e.g., O6-alkylguanine) diazonium->DNA_adduct Reaction with DNA Carcinogenesis Carcinogenesis DNA_adduct->Carcinogenesis Initiation

Figure 2: Metabolic Activation Pathway of NEPA.

Early Analytical Methodologies for Detection

The investigation of N-nitrosamines necessitated the development of sensitive and specific analytical methods for their detection in various matrices. Early methods for the analysis of volatile nitrosamines like NEPA often relied on gas chromatography (GC). The development of the Thermal Energy Analyzer (TEA) as a detector for GC was a significant advancement, providing high selectivity for nitroso compounds.

Illustrative Early Analytical Workflow

The following outlines a typical workflow for the analysis of volatile nitrosamines from a sample matrix, representative of early analytical approaches.

Analytical_Workflow Sample Sample Matrix (e.g., biological fluid, food extract) Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Sample->Extraction Concentration Solvent Evaporation (Concentration of Extract) Extraction->Concentration GC_Injection Gas Chromatography (GC) Injection Concentration->GC_Injection Separation GC Column Separation (Based on Volatility and Polarity) GC_Injection->Separation Detection Detection (e.g., Thermal Energy Analyzer - TEA) Separation->Detection Quantification Quantification (Comparison to Standards) Detection->Quantification

Figure 3: Early Analytical Workflow for N-Nitrosamines.

Conclusion

The early research and discovery surrounding this compound are deeply rooted in the broader scientific endeavor to understand the potent carcinogenicity of the N-nitrosamine class. While specific seminal publications on NEPA are not as prominent as those for more commonly studied nitrosamines, its synthesis, chemical properties, and carcinogenic potential were logically deduced from the foundational principles established by the pioneering work of scientists like Druckrey and Lijinsky. Their systematic investigations into structure-activity relationships and metabolic activation pathways provided the crucial framework for predicting and understanding the biological effects of asymmetrical nitrosamines like NEPA. This historical context remains vital for today's researchers and drug development professionals, as the fundamental principles of N-nitrosamine chemistry and toxicology discovered decades ago continue to inform contemporary risk assessment and regulatory science.

References

  • Lijinsky, W., & Reuber, M. D. (1981). Comparative carcinogenesis by some aliphatic nitrosamines in Fischer rats. Cancer letters, 14(3), 297–302. [Link]

  • Lijinsky, W. (1987). Structure-activity relations in carcinogenesis by N-nitroso compounds. Cancer and metastasis reviews, 6(3), 301–356. [Link]

  • Lijinsky, W. (1984). Species differences in nitrosamine carcinogenesis. Journal of cancer research and clinical oncology, 108(1), 46–55. [Link]

  • Druckrey, H., Preussmann, R., Ivankovic, S., & Schmähl, D. (1967). Organotrope carcinogene Wirkungen bei 65 verschiedenen N-Nitroso-Verbindungen an BD-Ratten. [Organotropic carcinogenic effects of 65 various N-nitroso- compounds on BD rats]. Zeitschrift fur Krebsforschung, 69(2), 103–201.
  • Druckrey, H., Preussmann, R., Ivankovic, S., & Schmähl, D. (1981). Organotropic carcinogenic effects of 65 different N-nitroso-compounds in BD rats.
  • Lijinsky, W., Singer, G. M., Saavedra, J. E., & Reuber, M. D. (1984). Carcinogenesis in rats by asymmetric nitrosamines containing an allyl group. Cancer letters, 22(3), 281–288. [Link]

Sources

N-Nitrosoethyl-N-propylamine mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Mechanism of Action of N-Nitrosoethyl-N-propylamine

Introduction: The Carcinogenic Threat of N-Nitrosamines

N-nitrosamines are a class of potent genotoxic agents that have garnered significant attention due to their widespread presence as contaminants in food, water, consumer products, and, more recently, in pharmaceutical drugs.[1][2][3] These compounds are of high concern to regulatory agencies and drug development professionals because many are powerful carcinogens in animal models and are reasonably anticipated to be human carcinogens.[1][4][5] this compound (NEPA), an asymmetrical N-nitrosamine, belongs to this "cohort of concern".[6] Understanding its mechanism of action is critical for assessing its risk to human health and for developing strategies to mitigate exposure.

This guide provides a detailed examination of the molecular mechanisms underpinning the biological activity of NEPA. While direct studies on NEPA are limited, its mechanism can be reliably inferred from the extensive research conducted on its close structural analogs, N-nitrosodiethylamine (NDEA) and N-nitrosodi-n-propylamine (NDPA). The core of its toxicity lies in a multi-step process that begins with metabolic activation and culminates in the formation of DNA adducts, leading to genetic mutations and the initiation of carcinogenesis.[5]

Part 1: Metabolic Activation - The Prerequisite for Toxicity

Like virtually all N-nitrosamines, NEPA is not directly genotoxic. It is a pro-carcinogen that requires metabolic activation by cellular enzymes to be converted into a reactive, DNA-damaging electrophile.[1][5] This bioactivation is the rate-limiting and determinative step in its carcinogenic pathway.

The Central Role of α-Hydroxylation

The primary and most critical metabolic pathway for the activation of N-nitrosamines is enzymatic hydroxylation at the α-carbon position (the carbon atom adjacent to the nitroso-nitrogen).[7][8] The presence of α-hydrogens is a key structural determinant of mutagenic potential; compounds with more α-hydrogens tend to be more potent mutagens.[7] NEPA possesses α-hydrogens on both its ethyl and propyl chains, making it a substrate for this activation pathway.

This reaction is predominantly catalyzed by a superfamily of heme-thiolate enzymes known as Cytochrome P450s (CYPs), which are abundant in the liver but also present in other tissues like the lungs and nasal mucosa.[1][9]

Key Enzymatic Players: Cytochrome P450 Isoforms

Studies on analogous N-nitrosamines have identified specific CYP isoforms responsible for their activation. The chain length and structure of the alkyl groups determine which P450 is involved.[10]

  • Metabolism of the Ethyl Group: For NDEA, the primary enzymes involved in its activation in humans are CYP2E1 and CYP2A6 .[1][11]

  • Metabolism of the Propyl Group: For NDPA, studies in rat liver microsomes have implicated CYP2B1 and CYP2E1 in its metabolic activation.[12]

Based on this, it is highly probable that the metabolic activation of NEPA is also catalyzed by CYP2E1, CYP2A6, and CYP2B1 . The catalytic site of CYP2E1 is well-suited for small molecules, while other CYPs are involved in the metabolism of nitrosamines with bulkier alkyl chains.[9][10]

The Bioactivation Cascade

The metabolic activation of NEPA proceeds through a well-established cascade:

  • α-Hydroxylation: A CYP enzyme hydroxylates the α-carbon of either the ethyl or the propyl group.

  • Formation of Unstable Intermediates: This creates an unstable α-hydroxy-N-nitrosamine.

  • Spontaneous Decomposition: This intermediate spontaneously (non-enzymatically) decomposes, yielding an aldehyde (acetaldehyde from the ethyl group or propionaldehyde from the propyl group) and a highly unstable alkyl diazohydroxide.[1]

  • Generation of the Ultimate Carcinogen: The diazohydroxide rapidly loses water to form a diazonium ion (ethyldiazonium or propyldiazonium ion). This species is extremely unstable and immediately releases molecular nitrogen (N₂) to generate a highly electrophilic carbocation (ethylcarbonium or propylcarbonium ion).[1][13] This carbocation is the ultimate carcinogenic species responsible for cellular damage.

Metabolic_Activation_NEPA cluster_0 NEPA Bioactivation NEPA This compound (Pro-carcinogen) Alpha_OH α-Hydroxy-N-nitrosamine (Unstable Intermediate) NEPA->Alpha_OH α-Hydroxylation CYP Cytochrome P450 Enzymes (CYP2E1, CYP2A6, CYP2B1) CYP->Alpha_OH Aldehyde Aldehyde (Acetaldehyde or Propionaldehyde) Alpha_OH->Aldehyde Diazonium Alkyldiazonium Ion (Ethyl- or Propyl-) Alpha_OH->Diazonium Spontaneous Decomposition Decomp Spontaneous Decomposition Carbocation Alkyl Carbocation (Ultimate Carcinogen) Diazonium->Carbocation - N₂ DNA_Adducts DNA Adduct Formation Carbocation->DNA_Adducts Reacts with DNA N2 N₂ DNA_Adduct_Formation cluster_1 DNA Adduct Formation Carbocation Alkyl Carbocation (R⁺) (from NEPA) Guanine Guanine in DNA N7 O⁶ Carbocation->Guanine:n7 Alkylation Carbocation->Guanine:o6 Alkylation Adducts Pro-mutagenic DNA Adducts Guanine->Adducts Carcinogenesis_Flow A NEPA Exposure B Metabolic Activation (CYPs) A->B C DNA Adduct Formation B->C D Replication Error (Mutation) C->D E Cancer Initiation D->E

Caption: Logical flow from NEPA exposure to cancer initiation.

Part 4: Key Experimental Methodologies and Protocols

Validating the mechanism of action and assessing the genotoxic risk of compounds like NEPA relies on a battery of established in vitro and in vivo assays. The causality behind these experimental choices is to build a weight of evidence, from demonstrating a plausible mechanism (metabolism) to confirming the ultimate biological endpoint (mutation).

Experimental_Workflow cluster_workflow General Experimental Workflow Exposure Exposure (In Vitro / In Vivo) Isolation Sample Isolation (Microsomes, DNA, Cells) Exposure->Isolation Analysis Analytical Technique (HPLC, LC-MS/MS, Sequencing) Isolation->Analysis Endpoint Endpoint Measurement (Metabolites, Adducts, Mutations) Analysis->Endpoint

Caption: A generalized workflow for studying the genotoxicity of NEPA.

Protocol 1: Ames Test for Mutagenicity Assessment

Causality: The Ames test is a foundational screening assay. A positive result indicates that a chemical, upon metabolic activation, can cause gene mutations in a prokaryotic system, providing strong evidence of mutagenic potential. F[6]or N-nitrosamines, the inclusion of a mammalian liver extract (S9) is non-negotiable, as it provides the CYP enzymes necessary for bioactivation.

[14]Methodology:

  • Strain Selection: Select appropriate Salmonella typhimurium histidine-requiring (His-) strains. Strain TA100 is sensitive to base-pair substitution mutagens, which is the characteristic mutational signature of O⁶-alkylguanine adducts.

  • Metabolic Activation: Prepare a metabolic activation system consisting of a post-mitochondrial supernatant (S9 fraction) from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital/β-naphthoflavone, along with a NADPH-generating cofactor mix.

  • Exposure: In triplicate, combine the bacterial tester strain, varying concentrations of NEPA, and either the S9 mix (for activation) or a buffer control (for direct-acting mutagenicity) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant (His+) colonies on each plate. A dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the negative control, indicates a positive mutagenic response.

[15]#### Protocol 2: In Vitro DNA Adduct Analysis by LC-MS/MS

Causality: This experiment directly validates the core mechanism. By identifying and quantifying the specific DNA adducts formed, it provides a direct chemical link between the exposure and the initial DNA damage event that leads to mutation. LC-MS/MS offers unparalleled sensitivity and specificity for this purpose.

[16]Methodology:

  • System: Use an in vitro system capable of metabolic activation, such as primary human hepatocytes or human liver microsomes supplemented with a DNA source (e.g., calf thymus DNA).

  • Exposure: Incubate the system with a defined concentration of NEPA for a set period (e.g., 2-4 hours).

  • DNA Isolation: Isolate the DNA from the incubation mixture using standard phenol-chloroform extraction or a commercial DNA isolation kit, followed by RNase and proteinase K treatment to ensure purity.

  • DNA Hydrolysis: Hydrolyze the purified DNA to individual nucleosides using a cocktail of enzymes (e.g., nuclease P1 and alkaline phosphatase).

  • LC-MS/MS Analysis:

    • Inject the hydrolyzed sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Separate the adducted nucleosides from the normal nucleosides using a reverse-phase HPLC column.

    • Detect and quantify the specific adducts (e.g., O⁶-Et-dG, N7-Pr-dG) using multiple reaction monitoring (MRM) in positive ion mode. This involves selecting the specific precursor-to-product ion transitions for each target adduct.

  • Quantification: Calculate the adduct levels (e.g., adducts per 10⁶ normal nucleosides) by comparing the peak areas to those of synthesized, isotopically-labeled internal standards.

Conclusion

The mechanism of action of this compound is a classic example of metabolic activation leading to genotoxicity. Driven by Cytochrome P450 enzymes, NEPA is converted into highly reactive ethyl and propyl carbocations. These electrophiles bind covalently to DNA, forming a spectrum of pro-mutagenic adducts, most notably O⁶-alkylguanine. The failure of cellular DNA repair to remove these lesions results in permanent genetic mutations, which can accumulate and ultimately initiate the development of cancer. A thorough understanding of this pathway, validated through robust experimental methodologies, is essential for the accurate risk assessment and regulatory control of this and other N-nitrosamine impurities in pharmaceuticals and beyond.

References

  • Povey, A. C., & O'Connor, P. J. (1994). Detection of Adducts Arising From Human Exposure to N-nitroso Compounds. PubMed.
  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI.
  • Wen, H., et al. (2024). Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse. PubMed.
  • Shu, L., & Hollenberg, P. F. (1996). Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine. PubMed.
  • Various Authors. (2024). Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse.
  • National Toxicology Program. (n.d.). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens.
  • Bellec, G., et al. (1996). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. PubMed.
  • Yang, C. S., et al. (1990). Enzyme mechanisms in the metabolism of nitrosamines. PubMed - NIH.
  • Wade, D., Yang, C. S., & Mico, B. A. (1987).
  • Gomez-Bombarelli, R., et al. (n.d.). Proposed main pathway for metabolic activation of N-nitrosamines to DNA-alkylating.
  • Yamazaki, H., et al. (1994). Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes. PubMed.
  • Wiessler, M. (1986). DNA adducts by N-nitroso compounds. PubMed Central - NIH.
  • Kumar, N., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • Sörgel, F., et al. (2018).
  • National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings.
  • Richardson, F. C., et al. (1990).
  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed.
  • Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. PubMed.
  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed.
  • Various Authors. (2024).
  • Heflich, R. H. (n.d.). N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N-Nitrosamines. HESI.
  • Guo, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. NIH.
  • Adebiyi, O. A., et al. (2024).
  • Utesch, D., et al. (2023).

Sources

An In-depth Technical Guide on the Carcinogenic Potential of N-Nitrosoethyl-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nitrosamines are a class of potent genotoxic carcinogens that have garnered significant attention from regulatory bodies and the pharmaceutical industry. Their inadvertent formation in various consumer products, including pharmaceuticals, necessitates a thorough understanding of their carcinogenic risk. This guide provides a detailed examination of a specific, less-studied nitrosamine, N-Nitrosoethyl-N-propylamine (NEPA). While data on NEPA itself is limited, this document synthesizes information from closely related structural analogs like N-Nitrosodiethylamine (NDEA) and N-Nitrosodi-n-propylamine (NDPA) to build a robust toxicological profile. We will delve into the mechanisms of metabolic activation, evidence from preclinical carcinogenicity studies, and the regulatory framework guiding risk assessment. This guide is intended to serve as a critical resource for professionals involved in drug development, safety assessment, and regulatory sciences.

Section 1: Introduction to N-Nitrosamines and this compound (NEPA)

N-nitrosamines are chemical compounds characterized by a nitroso group bonded to an amine. The discovery of their carcinogenic properties dates back decades, and since then, over 250 N-nitrosamines have been identified as animal carcinogens.[1][2] Their presence as impurities in medications has become a major global concern for regulatory agencies and pharmaceutical manufacturers.[3] These compounds can form during drug synthesis or degradation when secondary or tertiary amines react with nitrosating agents (like nitrites).[1]

Given their potential to cause cancer even at low levels of exposure, international regulatory bodies have established strict limits for their presence in pharmaceutical products. The International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program (NTP) have classified numerous nitrosamines as known or reasonably anticipated human carcinogens.[4][5] This guide focuses on this compound (NEPA), an asymmetrical nitrosamine. Understanding its carcinogenic potential is crucial for comprehensive risk assessment, particularly when it may arise as a drug substance-related impurity.

Section 2: Physicochemical Profile and Sources of Exposure

While specific data for NEPA is scarce, its properties can be inferred from related nitrosamines like N-Nitrosodi-n-propylamine (NDPA). NDPA is a yellow liquid used primarily as a research chemical.[6][7] Exposure to such nitrosamines can occur through their presence as contaminants in certain herbicides, rubber products, and as byproducts in manufacturing processes.[7] In the pharmaceutical context, NEPA could theoretically form if ethyl-propyl-amine or related structures are present as reagents, intermediates, or degradation products in the presence of a nitrosating agent.

Section 3: Metabolic Activation and Genotoxicity

The carcinogenicity of N-nitrosamines is not inherent to the parent molecule but is a consequence of metabolic activation. This process is critical to understanding their mechanism of action.

The Alpha-Hydroxylation Pathway

The primary pathway for the metabolic activation of simple dialkyl-nitrosamines is enzymatic hydroxylation at the α-carbon (the carbon atom adjacent to the nitrogen).[8][9] This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues.[9][10]

For NEPA, this activation would proceed as follows:

  • α-Hydroxylation: CYP enzymes hydroxylate either the ethyl or the propyl group at the α-carbon position.

  • Formation of Unstable Intermediates: This creates unstable α-hydroxy-nitrosamines.

  • Spontaneous Decomposition: These intermediates spontaneously decompose, yielding an aldehyde (acetaldehyde from the ethyl group, or propionaldehyde from the propyl group) and a reactive diazonium ion.[9][11]

  • DNA Adduct Formation: The highly electrophilic ethyl- or propyl-diazonium ions can then react with nucleophilic sites on DNA bases, forming DNA adducts. This alkylation of DNA is the critical initiating event in the carcinogenic process.[9]

If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication, ultimately initiating cancer.[12]

Fig 1: Proposed metabolic activation pathway of NEPA leading to DNA damage.
Section 4: Evidence from Preclinical Carcinogenicity Studies
  • N-Nitrosodi-n-propylamine (NDPA): The National Toxicology Program (NTP) classifies NDPA as "reasonably anticipated to be a human carcinogen."[4] Studies in rats show that NDPA induces hepatocellular carcinomas (liver cancer) as well as tumors of the esophagus and respiratory tract when administered in drinking water or via injection.[4] Hamsters exposed to NDPA developed tumors in the lung, nasal cavity, and laryngobronchial tract.[4]

  • N-Nitrosodiethylamine (NDEA): NDEA is also "reasonably anticipated to be a human carcinogen."[4] It is a potent carcinogen in numerous animal species, causing tumors primarily in the liver, respiratory tract, and upper digestive tract.[4][12]

The consistent and potent carcinogenicity of these close structural analogs across multiple species and tissue sites provides strong evidence that NEPA would also be carcinogenic.[13]

Table 1: Summary of Carcinogenicity Data for NDPA (A Surrogate for NEPA)

SpeciesRoute of AdministrationTarget Organs for Tumor InductionReference
RatDrinking Water, InjectionLiver, Esophagus, Kidney, Respiratory Tract[4]
HamsterSubcutaneous InjectionLung, Nasal Cavity, Laryngobronchial Tract[4]
Section 5: Key Experimental Protocols for Carcinogenicity Assessment

Assessing the carcinogenic potential of a compound like NEPA involves long-term in vivo studies, typically conducted according to established international guidelines.

Example Protocol: Rodent Carcinogenicity Bioassay (adapted from OECD Guideline 451)

This protocol represents a self-validating system through the inclusion of control groups and rigorous, predefined endpoints.

1. Objective: To determine the carcinogenic potential of NEPA following long-term administration to rodents.

2. Test System:

  • Species: Fischer 344 Rats (or a similar well-characterized strain), both sexes.

  • Justification: This strain has a well-documented history in carcinogenicity testing, with known background tumor rates.

3. Experimental Design:

  • Groups:

    • Group 1: Control (Vehicle only, e.g., drinking water).

    • Group 2: Low Dose.

    • Group 3: Mid Dose.

    • Group 4: High Dose (approaching the Maximum Tolerated Dose, MTD).

  • Dose Selection Rationale: Doses are established based on preliminary 90-day toxicity studies to identify the MTD, which is the highest dose that does not cause life-shortening toxicity unrelated to cancer.

  • Administration: Typically via drinking water or gavage for 2 years.

4. Endpoints and Monitoring:

  • In-life: Daily clinical observations, weekly body weight and food/water consumption measurements.

  • Terminal: At 24 months, all surviving animals are euthanized. A complete necropsy is performed.

  • Histopathology: A comprehensive list of tissues from all animals is collected, preserved, and examined microscopically by a board-certified veterinary pathologist. This is the definitive endpoint for tumor identification.

5. Data Validation and Interpretation:

  • Tumor incidence in treated groups is statistically compared to the concurrent control group.

  • Historical control data for the specific lab and rodent strain is used to interpret the significance of tumor findings.

  • A compound is considered carcinogenic if it causes a statistically significant increase in the incidence of benign or malignant tumors, induces rare tumors, or shortens the time to tumor development.

Fig 2: Workflow for a standard 2-year rodent carcinogenicity bioassay.
Section 6: Regulatory Framework and Risk Assessment

Regulatory agencies worldwide have established frameworks for controlling nitrosamine impurities in pharmaceuticals.

  • Classification: Based on robust animal data, agencies like the IARC and NTP classify nitrosamines. NDPA, for instance, is listed as "Reasonably anticipated to be a human carcinogen" by the NTP and is in IARC's Group 2B ("Possibly carcinogenic to humans").[4][14] It is expected that NEPA would receive a similar classification.

  • Acceptable Intake (AI): For potent genotoxic carcinogens, regulatory bodies set stringent AI limits, representing a level of exposure with a very low (e.g., 1 in 100,000) lifetime cancer risk. The AI is often derived from the TD50 (the chronic dose rate that gives 50% of the animals tumors). While a specific AI for NEPA has not been published, it would likely be calculated using structure-activity relationship (SAR) principles based on data from NDEA and NDPA.[12]

Section 7: Analytical Methodologies for Detection

Ensuring that pharmaceutical products are free from harmful levels of nitrosamines requires highly sensitive and specific analytical methods. The detection and quantification of trace-level nitrosamine impurities like NEPA are typically performed using advanced chromatographic techniques coupled with mass spectrometry.

Commonly employed methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): A well-established technique for volatile nitrosamines.[15]

These methods are validated to ensure they are accurate, precise, and can detect nitrosamines at or below the regulatory AI limits.[16][17]

Section 8: Conclusion and Future Directions
Section 9: References
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). Chemical Research in Toxicology.

  • Brunnemann, K. D., Hecht, S. S., & Hoffmann, D. (1982). N-nitrosamines: environmental occurrence, in vivo formation and metabolism. Journal of Toxicology and Clinical Toxicology.

  • National Toxicology Program. (2021). 15th Report on Carcinogens - N-Nitrosamines. U.S. Department of Health and Human Services.

  • Brunnemann, K. D., Hecht, S. S., & Hoffmann, D. (1982). N-nitrosamines: environmental occurrence, in vivo formation and metabolism. PubMed.

  • U.S. Environmental Protection Agency. (n.d.). Method 607: Nitrosamines. EPA.

  • Gerber, C. K., et al. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. MDPI.

  • Gervais, V., et al. (2024). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. ACS Publications.

  • American Cancer Society. (2024). Known and Probable Human Carcinogens.

  • Office of Environmental Health Hazard Assessment. (2014). EVIDENCE ON THE CARCINOGENICITY OF N-NITROSOMETHYL-n-ALKYLAMINES. California Environmental Protection Agency.

  • National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. U.S. Department of Health and Human Services.

  • New Jersey Department of Health. (2006). N-NITROSODI-n-PROPYLAMINE HAZARD SUMMARY.

  • European Directorate for the Quality of Medicines & HealthCare. (2023). Validating analytical procedures for determining nitrosamines in pharmaceuticals.

  • V.G.M. Hecht, S. S. (2023). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed Central.

  • Christensen, L. A. (2018). Metabolic Activation and DNA-Damaging Properties of Carcinogenic N-Nitrosamines. University of Minnesota.

  • U.S. Environmental Protection Agency. (2018). Basis of OSHA Carcinogen Listing for Individual Chemicals.

  • ResearchGate. (n.d.). Metabolic activation pathways for NDMA and NDEA. ResearchGate.

  • Al-Kaseem, M., et al. (2014). A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat. R Discovery.

  • Centers for Disease Control and Prevention. (2021). n-Nitrosodi-n-propylamine. Toxic Substances Portal.

  • Nageswara Rao, R., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed.

Sources

Physical and chemical properties of N-Nitrosoethyl-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Nitrosoethyl-N-propylamine (NEPA)

Introduction

This compound (NEPA), also known as N-Ethyl-N-nitroso-1-propanamine, is a chemical compound belonging to the N-nitrosamine class. N-nitrosamines are a group of potent genotoxic agents and are classified as probable human carcinogens. The presence of these compounds, even at trace levels, is a significant concern in the pharmaceutical industry, food safety, and environmental science. Consequently, a thorough understanding of the physical and chemical properties of specific nitrosamines like NEPA is critical for researchers, scientists, and drug development professionals for risk assessment, analytical method development, and mitigation strategies.

This technical guide provides a comprehensive overview of the core physicochemical properties, chemical reactivity, analytical characterization, and safety considerations for this compound (CAS: 25413-61-0). It is designed to serve as an authoritative resource, grounding key claims in scientific literature and established protocols. It is important to distinguish NEPA from its structural isomer, N-Nitrosoethylisopropylamine (NEIPA, CAS: 16339-04-1), which may exhibit different properties and toxicological profiles.

Identification and Nomenclature

Accurate identification is the foundation of all chemical and toxicological assessments. The key identifiers for this compound are summarized below.

IdentifierValueReference
IUPAC Name N-ethyl-N-propylnitrous amide[1]
CAS Number 25413-61-0[1][2][3][4]
Molecular Formula C₅H₁₂N₂O[1][2][4]
Molecular Weight 116.16 g/mol [1][2][4][5]
Common Synonyms N-Ethyl-N-nitrosopropylamine, Propylethylnitrosamine, NEPA[2][5][6]
Chemical Structure Chemical structure of this compound

Physicochemical Properties

The physical properties of NEPA dictate its behavior in various matrices, influencing its environmental fate, extraction efficiency, and chromatographic analysis.

PropertyValueSource
Appearance Light Yellow Oil; Colourless Oil[4]
Physical State Liquid[3]
Boiling Point 193.6 ± 9.0 °C (Predicted)[4]
Density 0.93 ± 0.1 g/cm³ (Predicted)[4]
Solubility Sparingly soluble in DMSO and Methanol; Slightly soluble in Chloroform.[4]

Chemical Structure and Reactivity

The chemical behavior of NEPA is dominated by the N-nitroso (-N-N=O) functional group.

Molecular Structure

The structure of nitrosamines is best described by a resonance hybrid, which imparts a significant double-bond character to the N-N bond.[7] This restricted rotation is a key structural feature, influencing the molecule's spectroscopic properties and interaction with biological macromolecules.

Synthesis

NEPA is typically formed via the nitrosation of its corresponding secondary amine, N-ethylpropylamine, with a nitrosating agent such as nitrous acid (formed from nitrite salts under acidic conditions).[8] This reaction is a primary concern during the manufacturing of active pharmaceutical ingredients (APIs) where secondary amines and residual nitrites may be present under favorable conditions.

Synthesis of NEPA amine N-Ethylpropylamine (Secondary Amine) nepa This compound (NEPA) amine->nepa Nitrosation nitrosating Nitrosating Agent (e.g., NaNO₂, H⁺) nitrosating->nepa Metabolic Activation of NEPA NEPA NEPA CYP450 Cytochrome P450 (α-hydroxylation) NEPA->CYP450 Unstable_Intermediate α-Hydroxy-Nitrosamine (Unstable) CYP450->Unstable_Intermediate Alkylating_Agent Alkyldiazonium Ion (Reactive Electrophile) Unstable_Intermediate->Alkylating_Agent Spontaneous Decomposition DNA DNA Alkylating_Agent->DNA Adducts DNA Adducts (Carcinogenesis Initiation) DNA->Adducts Alkylation

Caption: Proposed metabolic pathway for the activation of NEPA.

Spectroscopic and Analytical Characterization

Due to its high toxicity, NEPA must be detected and quantified at very low levels (parts per billion or lower). This necessitates the use of highly sensitive and selective analytical techniques. [9]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the gold-standard techniques for nitrosamine analysis. [9][10]Electron ionization (EI) mass spectra of nitrosamines often show a distinct molecular ion peak. Common fragmentation pathways include the loss of the nitroso group (•NO, 30 Da) and α-cleavage of the alkyl chains. [11]The NIST mass spectrum for N-Ethyl-N-nitroso-1-propanamine shows a top peak at an m/z of 42. [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of NEPA reference standards. The protons and carbons on the alkyl chains adjacent to the nitrogen atom experience a deshielding effect from the electronegative nitroso group, resulting in characteristic downfield shifts. Due to the restricted rotation around the N-N bond, separate signals for syn and anti conformers may be observed.

Standard Analytical Protocol: LC-MS/MS

The following protocol outlines a generalized, robust workflow for the quantification of NEPA in a pharmaceutical drug substance. This approach provides the necessary sensitivity and selectivity to meet stringent regulatory requirements.

Objective: To quantify this compound (NEPA) in an Active Pharmaceutical Ingredient (API) sample.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of a certified NEPA reference standard in methanol.

    • Perform serial dilutions to create a series of calibration standards and quality control (QC) samples at appropriate concentrations (e.g., ng/mL levels).

  • Sample Preparation:

    • Accurately weigh a known amount of the API sample (e.g., 100 mg).

    • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of methanol and water). The choice of solvent should ensure complete dissolution of the API while being compatible with the LC mobile phase.

    • Vortex and/or sonicate the sample to ensure homogeneity.

    • Filter the sample through a 0.22 µm filter (e.g., PVDF or PTFE) to remove particulates before injection.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column is typically effective.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The gradient is optimized to separate NEPA from the API and other potential impurities.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier) should be monitored for NEPA to confirm its identity.

  • Data Analysis and Validation:

    • Generate a calibration curve by plotting the peak area response of the quantifier ion against the concentration of the calibration standards.

    • Apply a linear regression model to the calibration curve. The correlation coefficient (r²) should be >0.99.

    • Quantify the amount of NEPA in the API sample by interpolating its peak area from the calibration curve.

    • The results from the QC samples must fall within a predefined acceptance range (e.g., ±15% of the nominal value) to validate the analytical run.

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_std Prepare Calibration Standards lc UHPLC Separation (Reverse-Phase C18) prep_std->lc prep_sample Dissolve & Filter API Sample prep_sample->lc ms Tandem MS Detection (ESI+, MRM Mode) lc->ms quant Quantification via Calibration Curve ms->quant confirm Confirmation via Qualifier Ion Ratio ms->confirm

Caption: A typical workflow for the analysis of NEPA by LC-MS/MS.

Safety, Handling, and Toxicology

NEPA must be handled with extreme caution due to its toxicological profile.

Hazard Classification

NEPA is a highly hazardous substance with the following GHS classifications:

PictogramGHS CodeHazard StatementSource
Skull and CrossbonesGHS06H300: Fatal if swallowed[4]
Health HazardGHS08H350: May cause cancer[4]
Health HazardGHS08H372: Causes damage to organs through prolonged or repeated exposure[4]
Toxicological Profile

As a member of the N-nitrosamine class, NEPA is considered a probable human carcinogen. [4][12]Its toxicity is mediated by the metabolic activation pathway described in Section 3.4, leading to the formation of DNA-reactive alkylating agents. There may be no safe level of exposure to a carcinogen, so all contact should be minimized to the lowest possible level. [12]

Safe Handling Protocols

All work with NEPA, including neat material and concentrated solutions, must be performed in a designated area under strict safety protocols.

  • Engineering Controls: Use a certified chemical fume hood with adequate ventilation. [12][13]* Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [12][13]* Handling: Avoid inhalation of vapors and direct contact with skin and eyes. [13]Do not eat, drink, or smoke in areas where NEPA is handled. [12]* Storage: Store in a cool, well-ventilated, and locked location, separate from incompatible materials like strong oxidizing agents. [13][14]Containers should be tightly sealed and protected from light. [15]* Disposal: Dispose of all waste contaminated with NEPA as hazardous chemical waste in accordance with local, regional, and national regulations. [13]

Conclusion

This compound is a hazardous compound of significant interest due to its potential presence as a genotoxic impurity in consumer products and pharmaceuticals. Its physicochemical properties, characterized by its liquid state and moderate solubility, alongside its chemical reactivity driven by the N-nitroso group, define its behavior and analytical challenges. The propensity for metabolic activation to a potent carcinogen necessitates stringent control and highly sensitive analytical methods for its detection. Adherence to rigorous safety and handling protocols is paramount for any professional working with this substance.

References

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 93087, N-Ethyl-N-nitroso-1-propanamide. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 607: Nitrosamines. Available from: [Link]

  • National Institute of Standards and Technology. 2-Propanamine, N-ethyl-N-nitroso-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

  • SynZeal. N-Nitrosoethylisopropylamine. CAS 16339-04-1. Available from: [Link]

  • S. G. W. Scherer, et al. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Available from: [Link]

  • National Institute of Standards and Technology. Mass Spectrum of 2-Propanamine, N-ethyl-N-nitroso-. In: NIST Chemistry WebBook. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological profile for N-Nitrosodi-n-propylamine. Available from: [Link]

  • Restek. Safety Data Sheet for N-Nitrosodi-n-propylamine Standard. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for N-Nitrosodi-n-propylamine. Chapter 4: Chemical and Physical Information. Available from: [Link]

  • Ataman Kimya. N-ETHYL PROPYLAMINE. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12130, N-Nitrosodipropylamine. Available from: [Link]

  • Occupational Safety and Health Administration. N-NITROSODIPROPYLAMINE. Available from: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY for N-NITROSODI-n-PROPYLAMINE. Available from: [Link]

  • Cleanchem. N-Nitroso N-Ethyl N-Propyl Amine (NEPA). CAS No: 25413-61-0. Available from: [Link]

  • EliteSynth Laboratories. N- Nitroso N-Ethyl N-Propyl Amine. Available from: [Link]

  • Rainey, W. T., Christie, W. H., Pritchard, C. A., & Lijinsky, W. (1976). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory. Available from: [Link]

  • Debrus, B., et al. (2013). A fast and sensitive method for the analysis of nine N-nitrosamines in water and wastewater using U-HPLC-APCI-MS/MS. Journal of Hazardous Materials. Available from: [Link]

  • Farrelly, J. G., et al. (1983). Metabolism of N-nitrosodi-n-propylamine and N-nitrosodiallylamine by isolated rat hepatocytes. Cancer Research. Available from: [Link]

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  • J. M. Chalker, et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Nitrosamine synthesis by nitrosation. Available from: [Link]

  • Jessop, P. G., et al. (2014). Supplementary Information: Design and Evaluation of Switchable-Hydrophilicity Solvents. Green Chemistry. Available from: [Link]

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An In-depth Technical Guide to N-Nitrosoethyl-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Nitrosoethyl-N-propylamine is a member of the N-nitrosamine class of compounds, which are potent genotoxic carcinogens.[1] The presence of N-nitrosamines, even at trace levels, in pharmaceutical products, food, and environmental samples is a significant concern for regulatory agencies and public health.[2][3] This guide provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, synthesis, analytical methodologies for its detection, toxicological profile, and safety considerations. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for risk assessment, quality control, and research purposes.

Chemical Identity

The unambiguous identification of this compound is crucial for accurate research and regulatory compliance.

CAS Number: 25413-61-0[1]

Molecular Formula: C₅H₁₂N₂O[1][4]

Molecular Weight: 116.16 g/mol [1][4]

Chemical Structure:

Caption: Chemical structure of this compound.

Synonyms:

  • N-Ethyl-N-nitroso-1-propanamine[5]

  • N-Ethyl-N-nitrosopropylamine[5]

  • ETHYL N-PROPYLNITROSAMINE[5]

  • N-NITROSO ETHYL PROPYLAMINE[5]

  • N-Nitroso-N-ethyl-N-propylamine[5]

  • Propylamine, N-ethyl-N-nitroso-[5]

  • Propylethylnitrosamine[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing analytical methods, predicting its environmental fate, and ensuring safe handling.

PropertyValueReference
Appearance Light Yellow Oil[1]
Boiling Point 193.6 °C at 760 mmHg[4]
Density 0.93 g/cm³[4]
Flash Point 70.9 °C[4]
Vapor Pressure 0.643 mmHg at 25°C[4]
Refractive Index 1.447[4]
LogP 1.39970[4]
Solubility Chloroform (Slightly), DMSO (Sparingly), Methanol (Slightly)[1]

Synthesis of this compound

The synthesis of N-nitrosamines, including this compound, typically involves the reaction of a secondary amine with a nitrosating agent. This process is of significant interest not only for the preparation of analytical standards but also for understanding the potential for its formation as an impurity in various manufacturing processes.

A common laboratory-scale synthesis involves the reaction of N-ethyl-N-propylamine with a nitrosating agent such as sodium nitrite under acidic conditions, or with an organic nitrite like tert-butyl nitrite under neutral conditions.[6][7]

General Reaction Scheme:

Caption: General synthesis of this compound.

Experimental Protocol (General Procedure using tert-Butyl Nitrite):

This protocol describes a general method for the N-nitrosation of secondary amines using tert-butyl nitrite (TBN), which offers the advantage of being performed under metal- and acid-free conditions.[6]

  • Reaction Setup: To a round-bottom flask, add N-ethyl-N-propylamine (1.0 equivalent).

  • Addition of Nitrosating Agent: Add tert-butyl nitrite (1.2 equivalents) dropwise to the amine at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the volatile by-product, tert-butanol.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Analytical Methodologies

The detection and quantification of this compound at trace levels in complex matrices such as active pharmaceutical ingredients (APIs) and drug products require highly sensitive and selective analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.[8][9]

Workflow for the Analysis of this compound:

cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample Sample Extraction Extraction Sample->Extraction LLE or SPE Concentration Concentration Extraction->Concentration GC-MS/MS GC-MS/MS Concentration->GC-MS/MS Data Acquisition Data Acquisition GC-MS/MS->Data Acquisition Quantification Quantification Data Acquisition->Quantification Calibration Curve Reporting Reporting Quantification->Reporting

Caption: A typical analytical workflow for this compound.

Detailed GC-MS/MS Protocol:

This protocol provides a general framework for the analysis of N-nitrosamines, which can be adapted for this compound.

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • Accurately weigh a suitable amount of the sample (e.g., 250 mg of API) into a centrifuge tube.[10]

    • Add a known volume of an appropriate solvent (e.g., 10 mL of a dilute sodium hydroxide solution) and vortex to dissolve or suspend the sample.[10]

    • Add an extraction solvent (e.g., 2.0 mL of dichloromethane) and shake vigorously for at least 5 minutes.[10]

    • Centrifuge the mixture to separate the layers.[10]

    • Carefully transfer the organic layer (dichloromethane) to a clean vial for GC-MS/MS analysis.

  • Instrumental Conditions (Example):

    • Gas Chromatograph (GC):

      • Column: A mid-polarity column (e.g., DB-624 or equivalent) is often suitable.

      • Inlet: Splitless injection at a temperature of 220-250 °C.

      • Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a final temperature of around 240 °C.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS/MS):

      • Ionization Mode: Electron Ionization (EI).[11]

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[10]

      • MRM Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard should be optimized.

  • Data Analysis:

    • Quantification: Generate a calibration curve using certified reference standards of this compound.

    • System Suitability: Verify the performance of the analytical system by injecting a system suitability standard containing a known concentration of the analyte.

    • Reporting: Report the concentration of this compound in the sample, typically in parts per billion (ppb) or nanograms per gram (ng/g).

Toxicology and Metabolism

N-nitrosamines as a class are considered probable human carcinogens.[2] While specific toxicological data for this compound is limited, the profile of the closely related N-Nitrosodi-n-propylamine (NDPA) provides valuable insights.

The carcinogenicity of N-nitrosamines is attributed to their metabolic activation by cytochrome P450 enzymes in the liver.[12] This process leads to the formation of highly reactive electrophilic intermediates that can alkylate DNA, leading to mutations and the initiation of cancer.[13]

Metabolic Activation Pathway of N-Nitrosamines (General):

cluster_0 Metabolic Activation cluster_1 Cellular Damage N-Nitrosamine N-Nitrosamine α-Hydroxynitrosamine α-Hydroxynitrosamine N-Nitrosamine->α-Hydroxynitrosamine CYP450 Alkyldiazonium Ion Alkyldiazonium Ion α-Hydroxynitrosamine->Alkyldiazonium Ion Spontaneous Decomposition DNA Adducts DNA Adducts Alkyldiazonium Ion->DNA Adducts Mutations/Cancer Mutations/Cancer DNA Adducts->Mutations/Cancer

Caption: Generalized metabolic activation pathway of N-nitrosamines.

Studies on N-Nitrosodi-n-propylamine have shown that it is metabolized via oxidation at the alpha, beta, and gamma carbon positions, with alpha-hydroxylation being the primary pathway leading to the formation of reactive species.[12][14] It is presumed that this compound follows a similar metabolic fate.

Safety and Handling

Due to the potent carcinogenicity of N-nitrosamines, this compound should be handled with extreme caution in a controlled laboratory setting.

General Safety Precautions:

  • Engineering Controls: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

    • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Handling:

    • Avoid direct contact with the skin and eyes.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[15][16][17]

References

  • This compound | CAS#:25413-61-0 | Chemsrc. (n.d.). Retrieved from [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). Retrieved from [Link]

  • N-Ethyl-N-nitroso-2-propanamine | C5H12N2O | CID 27824 - PubChem. (n.d.). Retrieved from [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). ACS Chemical Research in Toxicology. Retrieved from [Link]

  • Nitrosamines by GC-MS/MS. (n.d.). Swissmedic. Retrieved from [Link]

  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products. (2025). Medical Gas Research. Retrieved from [Link]

  • Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. (2023). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • Safety data sheet - N-Nitroso-di-n-propylamine. (2023). CPAchem. Retrieved from [Link]

  • Toxicological profile for N-Nitrosodi-n-propylamine. (2022). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Toxicological Profile for N-Nitrosodi-n-Propylamine. (1989). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (n.d.). Restek. Retrieved from [Link]

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  • N-Nitrosodi-n-propylamine Standard (1X1 mL) - Safety Data Sheet. (2024). Agilent. Retrieved from [Link]

  • Toxicological profile for N-Nitrosodi-n-propylamine. (2022). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Metabolism of N-nitrosodi-n-propylamine and N-nitrosodiallylamine by isolated rat hepatocytes. (1982). Carcinogenesis. Retrieved from [Link]

  • Toxicological profile for N-Nitrosodi-n-propylamine. (1989). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Simple quantification method for N-nitrosamines in atmospheric particulates based on facile pretreatment and GC-MS/MS. (2017). Environmental Pollution. Retrieved from [Link]

  • REFERENCES - Toxicological Profile for N-Nitrosodi-n-Propylamine. (1989). NCBI Bookshelf. Retrieved from [Link]

  • Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. (2022). Chemistry – A European Journal. Retrieved from [Link]

  • An Efficient Synthesis of N-Nitrosamines under Solvent, Metal and Acid Free Conditions Using tert-Butyl Nitrite. (2016). Green Chemistry. Retrieved from [Link]

  • N-Ethyl-N-nitroso-1-propanamide | C5H12N2O | CID 93087 - PubChem. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to the Toxicological Profile of N-Nitrosoethyl-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-nitrosamines are a class of chemical compounds that have garnered significant attention from the scientific and regulatory communities due to their classification as probable human carcinogens.[1] These compounds can form unintentionally during various manufacturing processes, including pharmaceuticals, and can also be found in some foods and cosmetics.[1] N-Nitrosoethyl-N-propylamine (NEPA), a member of this class, is an N-nitrosamine with the chemical formula C5H12N2O. Due to its structural similarity to other well-characterized carcinogenic N-nitrosamines, understanding its toxicological profile is of paramount importance for risk assessment and ensuring human safety, particularly in the context of drug development and manufacturing.

This technical guide provides a comprehensive overview of the toxicological profile of NEPA. Given the limited availability of data specific to NEPA, this guide will also draw upon data from structurally related N-nitrosamines, such as N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodi-n-propylamine (NDPA), to provide a scientifically grounded assessment of its potential hazards. The content herein is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the metabolism, genotoxicity, carcinogenicity, and analytical methodologies pertinent to NEPA.

Metabolism and Bioactivation: The Genesis of Toxicity

The toxicity of N-nitrosamines, including NEPA, is intrinsically linked to their metabolic activation.[2] These compounds are generally not directly reactive but are transformed into highly reactive electrophilic intermediates by cytochrome P450 (CYP) enzymes, primarily in the liver.[2]

The critical first step in the bioactivation of many N-nitrosamines is α-hydroxylation, an oxidation reaction occurring on the carbon atom adjacent to the nitroso group.[2][3] For NEPA, this can occur on either the ethyl or the propyl group. This enzymatic reaction is catalyzed by various CYP isoforms, with CYP2E1 and CYP2B1 being significant contributors to the metabolism of similar long-chain nitrosamines.[4]

Following α-hydroxylation, the resulting α-hydroxy-N-nitrosamine is an unstable intermediate that spontaneously decomposes. This decomposition generates an alkyldiazonium ion, a potent electrophile.[5] The alkyldiazonium ion can then react with cellular macromolecules, most critically DNA, to form DNA adducts.[2] This process of DNA alkylation is widely considered to be the primary mechanism initiating the mutagenic and carcinogenic effects of N-nitrosamines.[2]

In addition to α-hydroxylation, other metabolic pathways such as β- and γ-hydroxylation of the propyl group have been observed for structurally similar compounds like NDPA.[6] However, α-hydroxylation is considered the principal pathway leading to the formation of the ultimate carcinogenic species.[6]

Diagram of the Proposed Metabolic Activation Pathway of this compound

cluster_0 Metabolic Activation of NEPA NEPA This compound (NEPA) CYP450 Cytochrome P450 (e.g., CYP2E1, CYP2B1) NEPA->CYP450 Substrate Alpha_hydroxylation α-Hydroxylation CYP450->Alpha_hydroxylation Catalysis Unstable_intermediate Unstable α-Hydroxy-N-nitrosamine Intermediate Alpha_hydroxylation->Unstable_intermediate Spontaneous_decomposition Spontaneous Decomposition Unstable_intermediate->Spontaneous_decomposition Alkyldiazonium_ion Ethyldiazonium or Propyldiazonium Ion Spontaneous_decomposition->Alkyldiazonium_ion DNA_adducts DNA Adducts Alkyldiazonium_ion->DNA_adducts Alkylation Mutations Mutations DNA_adducts->Mutations Cancer Cancer Initiation Mutations->Cancer

Caption: Proposed metabolic activation pathway of this compound.

Genotoxicity: The Molecular Basis of Carcinogenesis

The formation of DNA adducts through metabolic activation is the primary driver of the genotoxic effects of N-nitrosamines. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mispairing of DNA bases during replication, resulting in mutations. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, is a key event in the initiation of cancer.

While direct genotoxicity data for NEPA is scarce, studies on the structurally similar compound N-nitrosoethylisopropylamine (NEIPA) have demonstrated its mutagenic and DNA-damaging potential.[3] In a study using C57BL/6J mice, oral administration of NEIPA resulted in significantly greater mutagenicity and DNA damage compared to its analogue with fewer α-hydrogens, N-nitrosodiisopropylamine (NDIPA).[3] This finding supports the α-hydroxylation hypothesis, which posits that the mutagenicity of N-nitrosamines is related to the number of α-hydrogen atoms available for metabolic activation.[3] Given that NEPA also possesses α-hydrogens on both the ethyl and propyl chains, it is reasonable to infer that it is also a genotoxic compound.

The Ames test, or bacterial reverse mutation assay, is a widely used in vitro method for assessing the mutagenic potential of chemical compounds.[1] For N-nitrosamines, an "Enhanced Ames Test" protocol is often employed, which utilizes specific bacterial strains (e.g., Salmonella typhimurium TA1535 and Escherichia coli WP2 uvrA) and an optimized metabolic activation system (S9 mix), typically from hamster liver, to improve the detection of their mutagenicity.[7]

Carcinogenicity: The Ultimate Toxicological Endpoint

The carcinogenic potency of N-nitrosamines can be quantified by the TD50 value, which is the daily dose rate in mg/kg body weight/day required to induce tumors in half of the test animals that would have remained tumor-free at a zero dose.[9] While a specific TD50 for NEPA is not available, the TD50 values for other N-nitrosamines can provide an indication of its potential carcinogenic potency.

Table 1: Carcinogenic Potency of Selected N-Nitrosamines

N-NitrosamineSpecies/SexTarget Organ(s)TD50 (mg/kg/day)Reference
N-Nitrosodimethylamine (NDMA)Rat (Male)Liver0.096[10]
N-Nitrosodiethylamine (NDEA)Rat (Male)Liver0.0265[10]
N-Nitrosodi-n-propylamine (NDPA)RatLiver, EsophagusNot specified[8]
N-Nitrosomethylethylamine (NMEA)RatLiver, EsophagusNot specified[11]

Note: The absence of a specific TD50 value for some compounds in this table reflects the variability in reported data and the need for standardized assessment.

Organ-Specific Toxicity

The target organs for N-nitrosamine-induced carcinogenicity can vary depending on the specific compound, the animal species, and the route of administration. For many N-nitrosamines, the liver is a primary target organ due to its high concentration of metabolic enzymes.[8] However, tumors in the esophagus, nasal cavity, lungs, kidneys, and bladder have also been observed with various N-nitrosamines.[8][12]

For NDPA, a close structural analog of NEPA, the liver and esophagus are consistently reported as target organs for carcinogenicity in rats.[8] Acute exposure to high doses of NDPA has been shown to cause hepatic centrilobular necrosis and fatty degeneration in rats.[13] Given the similarities in metabolic activation pathways, it is plausible that NEPA could exhibit a similar pattern of organ toxicity, with the liver being a primary target.

Analytical Methodologies for Detection and Quantification

The detection and quantification of N-nitrosamines at trace levels in various matrices, including active pharmaceutical ingredients (APIs) and drug products, require highly sensitive and specific analytical methods.[14] Due to the low acceptable intake limits for these impurities, traditional analytical techniques like HPLC with UV detection are often not sufficient.

Advanced analytical techniques coupled with mass spectrometry are typically employed for the analysis of N-nitrosamines. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile N-nitrosamines.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for the analysis of less volatile and thermally labile N-nitrosamines. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are often used to enhance selectivity and sensitivity.[14]

The choice of the analytical method depends on the specific N-nitrosamine, the matrix, and the required detection limits. Method validation is a critical step to ensure the accuracy, precision, and reliability of the analytical results.[15]

Table 2: Common Analytical Techniques for N-Nitrosamine Analysis

Analytical TechniquePrincipleAdvantagesDisadvantages
GC-MSSeparation based on volatility and polarity, followed by mass-based detection.High sensitivity for volatile compounds, well-established methods.Not suitable for non-volatile or thermally labile compounds.
LC-MS/MSSeparation based on polarity, followed by tandem mass spectrometry for high selectivity.Applicable to a wide range of compounds, high sensitivity and selectivity.Matrix effects can be a challenge.
LC-HRMSSeparation by LC, followed by high-resolution mass analysis for accurate mass measurement.High specificity, can be used for screening of unknown impurities.Higher instrument cost.

Experimental Protocols

Enhanced Ames Test for N-Nitrosamines

Objective: To assess the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli.

Materials:

  • Bacterial tester strains (e.g., S. typhimurium TA1535, TA100; E. coli WP2 uvrA)

  • Test compound (NEPA) dissolved in a suitable solvent (e.g., water, DMSO)

  • Positive and negative controls

  • S9 mix (from Aroclor- or phenobarbital/β-naphthoflavone-induced hamster or rat liver)

  • Top agar

  • Minimal glucose agar plates

Procedure:

  • Preparation: Prepare overnight cultures of the bacterial tester strains. Prepare serial dilutions of the test compound.

  • Pre-incubation: In a test tube, add 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (for metabolic activation) or buffer (without metabolic activation), and 0.05 mL of the test compound solution.

  • Incubation: Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.

  • Plating: After incubation, add 2.0 mL of molten top agar to the test tube, mix gently, and pour the contents onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Diagram of the Enhanced Ames Test Workflow

cluster_1 Enhanced Ames Test Workflow Start Start Prepare_cultures Prepare Bacterial Cultures and Test Compound Dilutions Start->Prepare_cultures Pre_incubation Pre-incubation: Bacteria + S9 Mix + Test Compound Prepare_cultures->Pre_incubation Incubate_37C Incubate at 37°C Pre_incubation->Incubate_37C Add_top_agar Add Molten Top Agar Incubate_37C->Add_top_agar Plate_mixture Plate on Minimal Agar Add_top_agar->Plate_mixture Incubate_plates Incubate Plates at 37°C Plate_mixture->Incubate_plates Count_colonies Count Revertant Colonies Incubate_plates->Count_colonies Analyze_data Analyze Data for Mutagenicity Count_colonies->Analyze_data End End Analyze_data->End

Caption: Workflow for the Enhanced Ames Test for N-nitrosamines.

Rodent Carcinogenicity Bioassay

Objective: To determine the carcinogenic potential of a test compound following long-term administration to rodents.

Materials:

  • Test animals (e.g., Fischer 344 rats, B6C3F1 mice), both sexes

  • Test compound (NEPA)

  • Vehicle for administration (e.g., drinking water, feed)

  • Control and dosed animal housing facilities

  • Pathology and histology equipment

Procedure:

  • Dose Selection: Conduct preliminary subchronic toxicity studies to determine the maximum tolerated dose (MTD) and other dose levels. Typically, three dose levels plus a control group are used.

  • Animal Allocation: Randomly assign animals to control and dose groups (typically 50 animals per sex per group).

  • Administration: Administer the test compound to the animals for the majority of their lifespan (e.g., 24 months for rats, 18 months for mice). The route of administration should mimic potential human exposure routes (e.g., in drinking water or feed).

  • Clinical Observations: Conduct regular clinical observations for signs of toxicity and tumor development. Monitor body weight and food/water consumption.

  • Necropsy and Histopathology: At the end of the study, perform a complete necropsy on all animals. Collect all major organs and any gross lesions for histopathological examination.

  • Data Analysis: Statistically analyze the incidence of tumors in the dosed groups compared to the control group. A statistically significant increase in the incidence of tumors in any organ is considered evidence of carcinogenicity.

Conclusion

This compound (NEPA) is a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens. While direct toxicological data for NEPA is limited, a comprehensive assessment based on the well-established properties of N-nitrosamines and data from structurally related analogs provides a strong indication of its toxicological profile.

The primary mechanism of toxicity for NEPA is believed to be metabolic activation by cytochrome P450 enzymes to form a reactive alkyldiazonium ion, which can then form DNA adducts, leading to genotoxicity and carcinogenicity. The liver is anticipated to be a primary target organ for toxicity.

Given the potential for human exposure to NEPA as an impurity in pharmaceuticals and other products, rigorous analytical monitoring and control are essential. Further research, including specific genotoxicity and carcinogenicity studies on NEPA, is warranted to provide a more definitive risk assessment and to establish appropriate regulatory limits. This technical guide serves as a foundational resource for understanding the potential hazards associated with NEPA and for guiding future research and risk management strategies.

References

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  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for N-Nitrosodi-n-propylamine. [Link]

  • U.S. Food and Drug Administration. (n.d.). Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. [Link]

  • Lewis, D. F., Brantom, P. G., Ioannides, C., Walker, R., & Parke, D. V. (1997). Nitrosamine carcinogenesis: rodent assays, quantitative structure-activity relationships, and human risk assessment. Drug Metabolism Reviews, 29(4), 1055–1078. [Link]

  • ResearchGate. (2025). HESI GTTC ring trial: Concordance between Ames and rodent carcinogenicity outcomes for N-nitrosamines (NAs) with rat and hamster metabolic conditions. [Link]

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  • Johnson, G. E., et al. (2021). Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities. Regulatory Toxicology and Pharmacology, 125, 105009. [Link]

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  • Lhasa Limited. (2023). Maximising Carcinogenicity Data For N-Nitrosamine AI. [Link]

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An In-Depth Technical Guide on the Metabolic Activation of N-Nitrosoethyl-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the metabolic activation of N-Nitrosoethyl-N-propylamine (NEPA), a compound of significant interest in toxicology and drug development due to its procarcinogenic properties. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the enzymatic processes, reactive intermediates, and the subsequent formation of DNA adducts that are central to its mechanism of toxicity.

Introduction: The Toxicological Significance of N-Nitrosamines

N-nitrosamines are a class of chemical compounds that have garnered considerable attention due to their widespread presence in the environment, certain foods, and as contaminants in pharmaceutical products. Many N-nitrosamines, including NEPA, are not carcinogenic themselves but require metabolic activation to exert their genotoxic effects.[1][2] This activation process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms the relatively inert parent compound into highly reactive electrophilic species capable of alkylating DNA.[1][3] The formation of these DNA adducts, if not repaired, can lead to mutations and initiate the carcinogenic process.[1][4] Understanding the nuances of this metabolic activation is therefore critical for assessing the carcinogenic risk of these compounds and for developing strategies to mitigate their harmful effects.

The Central Role of Cytochrome P450 in NEPA Metabolism

The metabolic activation of N-nitrosamines is predominantly an oxidative process catalyzed by the cytochrome P450 superfamily of enzymes. For NEPA, as with other asymmetric N-nitrosodialkylamines, the initial and rate-limiting step is the hydroxylation of the carbon atom alpha to the nitroso group (α-hydroxylation).[5][6][7]

Key P450 Isoforms Involved

Several P450 isoforms have been implicated in the metabolism of N-nitrosamines, with substrate specificity often depending on the size and structure of the alkyl groups.[8][9] While CYP2E1 is a primary enzyme responsible for the activation of small-molecule nitrosamines like N-nitrosodimethylamine (NDMA), the metabolism of longer-chain nitrosamines such as N-nitrosodi-n-propylamine (NDPA) involves other isoforms.[5][9][10] Studies have shown that CYP2B1 and CYP2E1 are significant contributors to the α-hydroxylation of NDPA. Given the structural similarity, it is highly probable that these isoforms, along with potentially others like CYP2A6 and members of the CYP3A family, are involved in the metabolic activation of NEPA.[9][11][12] The specific P450s involved can vary between species and even among individuals, contributing to differences in susceptibility to nitrosamine-induced carcinogenesis.[12]

The Metabolic Activation Pathway of NEPA

The bioactivation of NEPA proceeds through a well-characterized series of reactions initiated by α-hydroxylation. This process can occur on either the ethyl or the propyl side chain, leading to different reactive intermediates and ultimately different DNA adducts.

α-Hydroxylation: The Initiating Step

The enzymatic hydroxylation at the α-carbon of either the ethyl or propyl group of NEPA is the critical first step.[3] This reaction is catalyzed by CYP enzymes and leads to the formation of unstable α-hydroxy-N-nitrosamines.[2]

Caption: Metabolic activation pathway of this compound (NEPA).

Formation of Reactive Diazonium Ions

The α-hydroxy-N-nitrosamines are highly unstable and undergo spontaneous decomposition.[1][13] This decomposition involves the cleavage of the C-N bond, leading to the formation of an aldehyde and an alkyldiazonium ion.[2][14]

  • Hydroxylation of the ethyl group yields an α-hydroxyethyl-N-propylnitrosamine, which decomposes to propionaldehyde and an ethyldiazonium ion.[1][13]

  • Hydroxylation of the propyl group results in an α-hydroxypropyl-N-ethylnitrosamine, which breaks down into acetaldehyde and a propyldiazonium ion.[1]

These alkyldiazonium ions are potent electrophiles that can readily react with nucleophilic sites on DNA bases.[1][4]

Formation of DNA Adducts: The Molecular Basis of Carcinogenicity

The ultimate carcinogenic potential of NEPA is directly linked to the formation of covalent DNA adducts by the ethyldiazonium and propyldiazonium ions. These adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication if not repaired by cellular DNA repair mechanisms.[4][15]

The primary sites of alkylation on DNA bases include the N7 and O6 positions of guanine, the N3 position of adenine, and the O4 position of thymine.[4] Of these, the O6-alkylguanine adducts are considered to be particularly pro-mutagenic as they can cause G:C to A:T transition mutations during DNA replication.[1]

Table 1: Key DNA Adducts Formed from NEPA Metabolism

Reactive IntermediateDNA Adduct ExamplesMutagenic Potential
Ethyldiazonium ionO6-ethylguanine (O6-EtG), N7-ethylguanine (N7-EtG)O6-EtG is highly miscoding.[1]
Propyldiazonium ionO6-propylguanine (O6-PrG), N7-propylguanine (N7-PrG)O6-PrG is also considered a pro-mutagenic lesion.[4]

Experimental Methodologies for Studying NEPA Metabolism

The elucidation of the metabolic pathways of N-nitrosamines relies on a combination of in vitro and in vivo experimental approaches.

In Vitro Microsomal Assays

A cornerstone for studying the metabolism of xenobiotics, including NEPA, is the use of liver microsomes.[16][17] These subcellular fractions are enriched in CYP enzymes and provide a controlled environment to investigate metabolic pathways.[17]

Detailed Protocol: In Vitro Metabolism of NEPA using Rat Liver Microsomes

  • Preparation of Microsomes: Liver microsomes are prepared from untreated or P450-induced (e.g., with phenobarbital or pyridine) rats by differential centrifugation.[10][17] The protein concentration is determined using a standard method like the Bradford assay.

  • Incubation Mixture: A typical incubation mixture in a final volume of 1 mL contains:

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Liver microsomes (e.g., 1 mg/mL protein)

    • NEPA (substrate, concentration range to determine kinetics)

    • An NADPH-generating system (e.g., 1 mM NADP+, 5 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase) or NADPH (1 mM).

  • Incubation: The reaction is initiated by adding the NADPH-generating system or NADPH after a brief pre-incubation of the other components at 37°C. The incubation is carried out for a specific time (e.g., 10-30 minutes) in a shaking water bath.

  • Reaction Termination: The reaction is stopped by adding a quenching agent, such as an equal volume of cold acetonitrile or by protein precipitation with zinc sulfate and barium hydroxide.[18]

  • Analysis of Metabolites: After centrifugation to remove precipitated protein, the supernatant is analyzed for the formation of aldehydes (acetaldehyde and propionaldehyde). This is often done by derivatizing the aldehydes with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC analysis.[9]

  • Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), the experiment is repeated with varying concentrations of NEPA.

Causality Behind Experimental Choices:

  • Use of Induced Microsomes: Pre-treating animals with inducers like phenobarbital (for CYP2B) or pyridine (for CYP2E1) helps to identify the specific P450 isoforms involved in the metabolism.[10]

  • NADPH-Generating System: This is crucial as CYP-mediated reactions are dependent on NADPH as a cofactor.[14]

  • Derivatization of Aldehydes: Aldehydes are volatile and can be difficult to quantify directly. Derivatization with DNPH creates stable, UV-active derivatives that are easily detectable by HPLC.[9]

Caption: A typical experimental workflow for in vitro metabolism studies of NEPA.

In Vivo Studies and DNA Adduct Analysis

In vivo studies, typically in rodent models, are essential to confirm the metabolic pathways and to quantify the formation of DNA adducts in target tissues. After administration of NEPA, DNA is isolated from various organs, hydrolyzed, and the resulting adducted nucleosides are analyzed using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These studies provide a direct link between metabolic activation and the resulting DNA damage.[1][19]

Conclusion

The metabolic activation of this compound is a critical process that underpins its carcinogenic activity. This guide has detailed the central role of cytochrome P450 enzymes in initiating this process through α-hydroxylation, leading to the formation of reactive ethyldiazonium and propyldiazonium ions. These electrophilic intermediates subsequently form pro-mutagenic DNA adducts, the primary molecular event in the initiation of carcinogenesis. A thorough understanding of these mechanisms, supported by robust in vitro and in vivo experimental methodologies, is fundamental for the accurate assessment of the risks posed by NEPA and other N-nitrosamines to human health.

References

  • He, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(8), 4436. [Link]

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  • Michejda, C. J., et al. (1982). alpha-Hydroxylation pathway in the in vitro metabolism of carcinogenic nitrosamines: N-nitrosodimethylamine and N-nitroso-N-methylaniline. Cancer Research, 42(8), 3087-3091. [Link]

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  • Yang, C. S., et al. (1990). Enzymatic Mechanisms in the Metabolic Activation of N-nitrosodialkylamines. IARC Scientific Publications, (105), 203-210. [Link]

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  • Ma, B., et al. (2017). A General Method for Detecting Nitrosamide Formation in the In Vitro Metabolism of Nitrosamines by Cytochrome P450s. Journal of Visualized Experiments, (124), 55831. [Link]

  • Teiber, J. F., & Hollenberg, P. F. (2000). Identification of the human liver microsomal cytochrome P450s involved in the metabolism of N-nitrosodi-n-propylamine. Carcinogenesis, 21(9), 1731-1736. [Link]

  • Gombar, V. T., et al. (2023). Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment. Chemical Research in Toxicology, 36(6), 932-943. [Link]

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  • Saffhill, R., et al. (1990). Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies. Mutation Research, 233(1-2), 177-187. [Link]

  • Wade, D., et al. (1987). Cytochrome P-450-dependent Formation of Ethylene From N-nitrosoethylamines. Archives of Biochemistry and Biophysics, 258(1), 1-7. [Link]

  • Park, K. K., & Archer, M. C. (1978). Microsomal Metabolism of N-nitrosodi-n-propylamine: Formation of Products Resulting From Alpha- And Beta-Oxidation. Chemical-Biological Interactions, 22(1), 83-90. [Link]

  • Hecht, S. S. (2019). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Toxins, 11(7), 415. [Link]

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  • He, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(8), 4436. [Link]

  • Farrelly, J. G., et al. (1984). Metabolism of N-nitrosodi-n-propylamine and N-nitrosodiallylamine by isolated rat hepatocytes. Carcinogenesis, 5(8), 1015-1019. [Link]

  • Pelkonen, P., et al. (1994). High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans. Carcinogenesis, 15(12), 2781-2786. [Link]

  • Yoo, J. S., et al. (1990). Metabolism of N-Nitrosodialkylamines by Human Liver Microsomes. Cancer Research, 50(21), 6899-6904. [Link]

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Introduction: The Imperative of Understanding Nitrosamine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Formation of N-Nitrosoethyl-N-propylamine (NEPA) from Precursors

Since their detection in common medications in 2018, N-nitrosamine impurities have become a paramount concern for the pharmaceutical industry and global regulatory bodies.[1][2] Classified as probable human carcinogens based on extensive animal studies, the presence of these compounds, even at trace levels, poses a potential cancer risk to patients undergoing long-term treatment.[1][3] This has led to widespread product recalls and a mandate from health authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for manufacturers to conduct rigorous risk assessments for all pharmaceutical products.[1][3][4]

This guide provides a detailed technical examination of the formation of a specific nitrosamine, this compound (NEPA). We will explore the core chemical mechanisms, influencing factors, and the practical, field-proven methodologies for its synthesis, analysis, and mitigation. This document is intended for researchers, scientists, and drug development professionals who require a deep, causal understanding of nitrosamine formation to ensure the safety and quality of pharmaceutical products.

Part 1: The Core Chemistry of NEPA Formation

The formation of N-nitrosamines is a well-defined chemical process that requires the convergence of specific precursors and conditions.[5] For NEPA, the reaction involves a nitrosatable secondary amine, N-ethyl-N-propylamine, and a nitrosating agent.

1.1 Precursors

  • Amine Source: The primary amine precursor for NEPA is N-ethyl-N-propylamine (EPA) . This secondary amine can be present as a reagent, an impurity in raw materials, or a degradation product of other components used in a manufacturing process.

  • Nitrosating Agent Source: The most common nitrosating agent is nitrous acid (HONO) .[6][7] Nitrous acid is inherently unstable and is typically formed in situ from the protonation of nitrite salts (e.g., sodium nitrite, NaNO₂) under acidic conditions.[7][8] The presence of residual nitrites in raw materials, reagents, or even non-potable water used in manufacturing can be a significant risk factor.[1][3]

1.2 The Reaction Mechanism

The nitrosation of a secondary amine like EPA is an electrophilic substitution reaction. The process can be broken down into two primary stages, as illustrated below.

Stage 1: Formation of the Nitrosating Agent Under acidic conditions (typically pH < 5), two molecules of nitrous acid (HONO) can equilibrate to form dinitrogen trioxide (N₂O₃), a much more potent nitrosating agent.

2 HONO ⇌ N₂O₃ + H₂O

Stage 2: Nucleophilic Attack by the Amine The lone pair of electrons on the nitrogen atom of N-ethyl-N-propylamine acts as a nucleophile, attacking the electrophilic nitrogen atom of the nitrosating agent (N₂O₃). This is followed by deprotonation to yield the stable N-nitrosamine product, NEPA.

G cluster_0 Stage 1: Formation of Nitrosating Agent (in Acidic Conditions) cluster_1 Stage 2: Nucleophilic Attack and NEPA Formation NaNO2 Sodium Nitrite (NaNO₂) HONO Nitrous Acid (HONO) NaNO2->HONO Protonation H_ion H⁺ (Acid) H_ion->HONO N2O3 Dinitrogen Trioxide (N₂O₃) HONO->N2O3 Equilibrium (2x HONO) EPA N-Ethyl-N-propylamine (Precursor) NEPA This compound (NEPA) N2O3->NEPA Nitrosation EPA->NEPA H2O H₂O

Caption: General mechanism for NEPA formation from its precursors.

1.3 Key Factors Influencing Reaction Kinetics

The rate of NEPA formation is not static; it is highly dependent on several environmental and chemical factors. Understanding these variables is the cornerstone of effective risk mitigation.

FactorEffect on Formation RateCausality (The "Why")
pH Increases significantly at acidic pH (optimally ~3.4)Acidic conditions are required to convert nitrite ions into the active nitrosating species like N₂O₃.[6][8][9] At neutral or basic pH, the concentration of these species is negligible.
Temperature Increases with higher temperatureAs with most chemical reactions, increased thermal energy raises the kinetic energy of reactant molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.[10]
Catalysts Accelerated by species like thiocyanate, formaldehyde, and activated carbon.[10][11][12]Catalysts can facilitate the reaction through various mechanisms. Thiocyanate forms nitrosyl thiocyanate (ON-SCN), a powerful nitrosating agent.[10] Carbonyls can form iminium ions that are susceptible to nitrosation.[12]
Inhibitors Decreased by scavengers like ascorbic acid (Vitamin C) and polyphenols.[6][10]Inhibitors are compounds that react more readily with the nitrosating agent than the amine does. Ascorbic acid, for example, rapidly reduces nitrous acid to nitric oxide (NO), preventing it from nitrosating the amine.[10]

Part 2: Experimental Protocols for Synthesis and Analysis

For research and development, particularly in creating analytical standards and validating detection methods, the controlled synthesis and accurate quantification of NEPA are essential.

2.1 Protocol: Laboratory-Scale Synthesis of NEPA Standard

  • Objective: To synthesize a small quantity of this compound for use as a reference standard in analytical testing. This protocol is adapted from general nitrosamine synthesis methodologies.[8][13][14]

  • Disclaimer: N-nitrosamines are probable human carcinogens and must be handled with extreme caution using appropriate personal protective equipment (PPE) in a certified chemical fume hood.[15][16]

Materials & Equipment:

  • N-ethyl-N-propylamine (99% purity)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 2M solution

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel

  • Separatory funnel, rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-ethyl-N-propylamine (e.g., 10 mmol) in water (20 mL). Place the flask in an ice bath and stir.

  • Acidification: Slowly add 2M HCl dropwise until the pH of the solution is approximately 3. This protonates the amine, making it soluble.

  • Nitrosation: Dissolve sodium nitrite (e.g., 12 mmol) in 10 mL of cold water. Add this solution dropwise to the stirring amine solution over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction Time: Continue stirring the reaction mixture in the ice bath for 2-3 hours. The solution may turn a pale yellow, indicative of nitrosamine formation.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator under reduced pressure.

  • Characterization: The resulting yellow oil is crude NEPA. Confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before using it as an analytical standard.

2.2 Protocol: Quantification of NEPA in a Drug Product by LC-MS/MS

  • Objective: To develop a sensitive and selective method for detecting and quantifying trace levels of NEPA in a pharmaceutical matrix, based on established regulatory and scientific methods for other nitrosamines.[17][18][19][20]

Materials & Equipment:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase HPLC column

  • NEPA certified reference standard

  • Isotopically labeled internal standard (e.g., NEPA-d₁₀), if available

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Sample vials, filters

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of the NEPA reference standard in methanol. Perform serial dilutions to create a calibration curve (e.g., 0.1 to 50 ng/mL). Spike each standard with the internal standard at a fixed concentration.

  • Sample Preparation:

    • Accurately weigh a known amount of the powdered drug product (e.g., 100 mg).

    • Add a specific volume of methanol (e.g., 10 mL) and the internal standard.

    • Vortex/sonicate for 15 minutes to dissolve the sample and extract the analyte.

    • Centrifuge the sample to pelletize excipients.

    • Filter the supernatant through a 0.22 µm filter into an LC vial.

  • LC-MS/MS Analysis:

    • Inject the prepared sample and standards onto the LC-MS/MS system.

    • Analyze using the parameters outlined in the table below.

  • Quantification: Construct the calibration curve by plotting the peak area ratio (NEPA/Internal Standard) against the concentration. Determine the concentration of NEPA in the sample by interpolating its area ratio on the curve.

Table of Typical LC-MS/MS Parameters for Nitrosamine Analysis

ParameterSettingRationale
LC Column C18, e.g., 2.1 x 100 mm, 1.8 µmProvides good retention and separation for small polar molecules like NEPA.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier aids in protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in MethanolOrganic solvent for eluting the analyte from the C18 column.
Flow Rate 0.3 mL/minStandard flow rate for analytical LC-MS.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is effective for ionizing polar molecules; positive mode detects the protonated [M+H]⁺ ion.
MRM Transitions Precursor Ion (Q1): [M+H]⁺ of NEPA. Product Ions (Q3): At least two specific fragment ions.Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions, minimizing matrix interference.

graph TD {
A[Sample Preparation] --> B(LC Separation);
B --> C{Mass Spectrometry};
C --> |Ionization (ESI+)| D[Precursor Ion Selection (Q1)];
D --> E[Fragmentation (Q2)];
E --> F[Product Ion Detection (Q3)];
F --> G[Data Analysis & Quantification];
subgraph "Workflow"
    A; B; C; D; E; F; G;
end

style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124

}

Caption: High-level workflow for the analytical determination of NEPA by LC-MS/MS.

Part 3: Risk Assessment and Mitigation Strategies

Preventing the formation of NEPA is a critical aspect of modern drug manufacturing. Regulatory agencies mandate a systematic approach to risk management.[4][21][22]

The Three-Step Risk Management Process:

  • Risk Evaluation: A comprehensive assessment of the entire manufacturing process is required.[4] This involves identifying any potential sources of N-ethyl-N-propylamine and nitrosating agents in all raw materials, starting materials, solvents, and reagents.[3][22] Furthermore, process conditions (e.g., steps involving acidic pH) that could facilitate the reaction must be flagged.[1]

  • Confirmatory Testing: If the risk evaluation identifies a potential for NEPA formation, confirmatory testing of the final drug product must be performed using a validated, sensitive analytical method like the LC-MS/MS protocol described above.[2][4][21]

  • Mitigation & Control: If confirmatory testing reveals the presence of NEPA above the acceptable intake (AI) limit, a mitigation strategy is required.[1]

RiskAssessment node_style_step node_style_step node_style_decision node_style_decision node_style_outcome node_style_outcome node_style_action node_style_action start step1 Step 1: Risk Evaluation (Identify Amine & Nitrite Sources) start->step1 dec1 Risk Identified? step1->dec1 step2 Step 2: Confirmatory Testing (LC-MS/MS Analysis) dec1->step2 Yes end_ok Process is Low Risk. Monitor & Document. dec1->end_ok No dec2 NEPA > AI Limit? step2->dec2 step3 Step 3: Implement Mitigation & Control Strategy dec2->step3 Yes dec2->end_ok No end_control Process Controlled. Implement Routine Testing. step3->end_control

Caption: A logical workflow for nitrosamine risk assessment and control.

Effective Mitigation Strategies:

  • Supplier Qualification: Implement stringent controls on incoming raw materials. This includes establishing specifications for maximum allowable nitrite and secondary amine content from vendors.[1]

  • Process Optimization: Where possible, modify reaction conditions to be less favorable for nitrosation. This could involve changing the pH to neutral or basic, reducing reaction temperatures, or altering the sequence of reagent addition.[1]

  • Use of Scavengers: Introduce an inhibitor, such as ascorbic acid, into the process at a step where nitrosation risk is high. This can effectively "quench" any potential nitrosating agents before they can react with the amine.[10]

  • Purification: Design downstream purification steps (e.g., chromatography, crystallization) that are specifically validated to demonstrate their capacity to purge NEPA from the final product.[1]

References

  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026). Egyptian Drug Authority.
  • Williams, D. L. (1983).
  • Nitrosamine. (n.d.). Wikipedia.
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  • Control of Nitrosamine Impurities in Human Drugs. (2021). U.S.
  • S. Al-Huniti, N., et al. (2024).
  • Guidance on nitrosamine impurities in medic
  • Liu, C., et al. (2013). Catalytic Impact of Activated Carbon on the Formation of Nitrosamines from Different Amine Precursors.
  • FDA: Updated Guidance for Nitrosamines. (2024). ECA Academy.
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  • Maccarone, A. T., & Williams, M. L. (2021). Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. ORCA - Cardiff University.
  • Nitrosamine impurities: guidance for marketing authorisation holders. (n.d.). European Medicines Agency (EMA).
  • Gerbino, D. C., et al. (2020). Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms.
  • Yedage, S. L., & Bhanage, B. M. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry (RSC Publishing).
  • A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation. (2024).
  • Al-Huniti, N., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • A New Analytical LC-MS/MS Method for Determination of Eight Standard Nitrosamines... (2025). PubMed.
  • Kumar, S., et al. (n.d.). Determination of six nitrosamine impurities in angiotensin II receptor blocker drugs by LC-MS/MS. Thermo Fisher Scientific.
  • N-ETHYL PROPYLAMINE. (n.d.).
  • N-NITROSODI-n-PROPYLAMINE HAZARD SUMMARY. (2006). New Jersey Department of Health.
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  • N-Nitrosodipropylamine. (n.d.). PubChem.
  • Diab, A., et al. (2023). Formation of N-Nitrosamines by Reaction of Secondary Dialkylamines with Trace Levels of Nitrite in Aqueous Solution. Organic Process Research & Development.
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Methodological & Application

Application Note: High-Sensitivity Detection and Quantification of N-Nitrosoethyl-N-propylamine (NEPA) in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers worldwide due to their classification as probable human carcinogens.[1] N-Nitrosoethyl-N-propylamine (NEPA), a member of this class of compounds, can potentially form during the synthesis of active pharmaceutical ingredients (APIs) or in the final drug product formulation.[2] Consequently, highly sensitive and robust analytical methods are imperative for the accurate detection and quantification of NEPA to ensure patient safety and regulatory compliance.

This application note provides a comprehensive guide for the analysis of NEPA in pharmaceutical matrices, detailing validated protocols for Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are designed to meet the stringent requirements of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and are aligned with the principles outlined in the International Council for Harmonisation (ICH) M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities.[3][4]

The Imperative for Rigorous Analytical Control

The ICH M7 guideline categorizes nitrosamines as a "cohort of concern," signifying their high carcinogenic potency, which necessitates control at or below levels that pose a negligible cancer risk.[1][4] Regulatory bodies like the FDA recommend a three-step process for manufacturers: risk assessment, confirmatory testing if risks are identified, and reporting of changes to mitigate the presence of nitrosamine impurities.[5] The analytical methods employed for confirmatory testing must be validated to ensure accuracy, precision, and sensitivity, often requiring quantification limits in the parts-per-billion (ppb) range.[6][7]

Choosing the Right Analytical Approach: GC-MS/MS vs. LC-MS/MS

The selection of the primary analytical technique for NEPA detection depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and thermally stable compounds like many small-molecule nitrosamines.[8] When coupled with a tandem mass spectrometer (MS/MS), it offers excellent selectivity and sensitivity by utilizing Multiple Reaction Monitoring (MRM) to filter out matrix interferences.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a powerful and versatile technique for a broader range of nitrosamines, including those that are less volatile or thermally labile.[11][12] It provides high sensitivity and specificity and is often the method of choice for complex sample matrices.[13]

This guide will provide detailed protocols for both GC-MS/MS and LC-MS/MS to offer flexibility in laboratory settings.

Experimental Workflow Overview

The overall analytical workflow for NEPA determination involves several critical stages, from sample preparation to data analysis and interpretation. Each step must be carefully controlled to prevent contamination and ensure the accuracy of the results.[14]

NEPA Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weighing Sample Weighing Extraction Extraction Sample Weighing->Extraction Matrix Dissolution Centrifugation/Filtration Centrifugation/Filtration Extraction->Centrifugation/Filtration Clarification Chromatographic Separation Chromatographic Separation Centrifugation/Filtration->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Ionization & Fragmentation Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Calibration Curve Reporting Reporting Quantification->Reporting Compliance Check

Caption: General workflow for the analysis of this compound (NEPA).

Protocol 1: Quantification of NEPA by GC-MS/MS

This protocol is optimized for the sensitive detection of NEPA in drug substances and products. The use of tandem mass spectrometry minimizes matrix effects and provides high confidence in analyte identification.

Materials and Reagents
  • This compound (NEPA) reference standard

  • N-Nitrosodimethylamine-d6 (NDMA-d6) or other suitable isotopic internal standard (ISTD)

  • Dichloromethane (DCM), HPLC grade or higher

  • Methanol, HPLC grade or higher

  • Sodium hydroxide solution (e.g., 0.1 N)

  • Anhydrous sodium sulfate

  • Deionized water (18.2 MΩ·cm)

  • Sample vials, centrifuge tubes, and volumetric flasks

Standard and Sample Preparation

Causality: The use of an isotopically labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.

  • Stock Solutions (100 µg/mL): Accurately weigh and dissolve NEPA and the ISTD in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the stock solutions with methanol to prepare a series of calibration standards ranging from 0.5 to 100 ng/mL. Each calibration standard should contain a constant concentration of the ISTD (e.g., 20 ng/mL).

  • Sample Preparation:

    • Accurately weigh approximately 250 mg of the drug substance or powdered drug product into a 15 mL centrifuge tube.

    • Add 10 mL of 0.1 N sodium hydroxide solution, vortex briefly, and shake for at least 5 minutes.

    • Add 2.0 mL of dichloromethane and the ISTD solution.

    • Vortex briefly and then shake vigorously for at least 5 minutes to extract the NEPA.

    • Centrifuge at approximately 10,000 x g for at least 5 minutes to separate the layers.[9]

    • Carefully transfer the lower dichloromethane layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried extract to an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Instrumental Parameters

Causality: The choice of a mid-polar capillary column provides good peak shape and resolution for nitrosamines. The splitless injection mode is employed to maximize the transfer of the analyte to the column, which is essential for achieving low detection limits.

Parameter Condition
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7000 series Triple Quadrupole MS or equivalent
Column Agilent DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm)
Injection Volume 1 µL
Inlet Temperature 220 °C
Injection Mode Splitless
Oven Program 40 °C (hold 1 min), ramp at 10 °C/min to 240 °C (hold 5 min)
Carrier Gas Helium, constant flow at 1.2 mL/min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Acquisition Mode Multiple Reaction Monitoring (MRM)

NEPA MRM Transitions (Example):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
NEPA (Quantifier)116.189.110
NEPA (Qualifier)116.143.115
ISTD (e.g., NDMA-d6)80.164.112

Protocol 2: Quantification of NEPA by LC-MS/MS

This protocol is advantageous for its applicability to a wider range of drug product formulations and for its high-throughput capabilities.

Materials and Reagents
  • This compound (NEPA) reference standard

  • N-Nitrosodimethylamine-d6 (NDMA-d6) or other suitable isotopic internal standard (ISTD)

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Sample vials, centrifuge tubes, and volumetric flasks

Standard and Sample Preparation

Causality: The addition of formic acid to the mobile phase aids in the protonation of the NEPA molecules in the electrospray ionization (ESI) source, leading to enhanced signal intensity and improved sensitivity.

  • Stock and Working Standard Solutions: Prepare as described in section 1.2, using a diluent of 50:50 methanol:water.

  • Sample Preparation:

    • Accurately weigh approximately 80 mg of the drug substance or powdered drug product into a 2 mL centrifuge tube.

    • Add 1.2 mL of a diluent (e.g., 1% formic acid in water) and the ISTD solution.

    • Vortex at 2500 rpm for 20 minutes to ensure complete dissolution and extraction.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

Causality: A C18 stationary phase is a common choice for retaining small polar molecules like NEPA. The gradient elution program allows for the effective separation of NEPA from matrix components and other potential impurities.

Parameter Condition
LC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer SCIEX Triple Quad 5500 or equivalent
Column C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 min, hold for 2 min, return to initial
Column Temperature 40 °C
Injection Volume 10 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Source Temperature 400 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

NEPA MRM Transitions (Example):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
NEPA (Quantifier)117.190.112
NEPA (Qualifier)117.144.118
ISTD (e.g., NDMA-d6)81.165.115

Method Validation

Both the GC-MS/MS and LC-MS/MS methods must be validated in accordance with ICH Q2(R1) guidelines.[6] The validation should demonstrate the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Method_Validation_Parameters Validation Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD_LOQ Validation->LOD_LOQ Sensitivity Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision

Caption: Key parameters for analytical method validation according to ICH Q2(R1).

Conclusion

The analytical protocols detailed in this application note provide robust and reliable methods for the detection and quantification of this compound (NEPA) in pharmaceutical matrices. The choice between GC-MS/MS and LC-MS/MS will depend on the specific laboratory capabilities and the nature of the sample. Adherence to these protocols, coupled with a thorough method validation, will ensure compliance with global regulatory expectations and contribute to the safety and quality of pharmaceutical products.[7][15]

References

  • ACS Publications. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development.
  • Eurofins. (n.d.). Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. Eurofins Scientific.
  • Zamann Pharma Support. (2024). ICH M7 for Nitrosamines: Steps for a Lifecycle Management. Zamann Pharma Support.
  • Ardena. (n.d.). Q&A with Ardena Experts Nitrosamine Risk Assessment According to ICH M7. Ardena.
  • ResolveMass Laboratories Inc. (2025). The Impact of ICH M7(R2) Updates on Nitrosamine Risk Assessment and Control.
  • EDQM. (2023). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. European Directorate for the Quality of Medicines & HealthCare.
  • U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs. FDA.
  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • ResolveMass Laboratories Inc. (2025). Why Regulatory Agencies Require Validated Methods for Nitrosamines.
  • Pharmaceutical Technology. (2023). Industry Gives Input on FDA's Call for Nitrosamine Impurities Testing. Pharmaceutical Technology.
  • Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. MilliporeSigma.
  • Phenomenex. (n.d.). In this technote an LC-MS/MS method has been described for the quantitation of eight nitrosamine compounds in final drug product. Phenomenex.
  • Chromatography Online. (2025). Determining N-Nitrosamines in Pharmaceutical Preparations Using LC–MS/MS.
  • OMCL. (n.d.). Nitrosamines by GC-MS/MS.
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  • Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek.

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Application Notes & Protocols for In Vivo Studies Using N-Nitrosoethyl-N-propylamine (NEPA)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Carcinogenesis and Drug Development

Disclaimer: N-Nitrosoethyl-N-propylamine (NEPA) is a suspected carcinogen, and specific in vivo experimental data for this compound is limited. The following protocols and application notes have been developed by extrapolating from established methodologies for closely related and well-studied N-nitrosamines, such as N-Nitrosodi-n-propylamine (NDPA) and N-Nitrosodiethylamine (NDEA). Researchers must conduct their own risk assessments and pilot studies to determine the optimal conditions for their specific experimental goals.

Introduction: The Significance of N-Nitrosamines in Cancer Research

N-nitrosamines are a class of potent, organ-specific carcinogens that have been instrumental in the study of chemical carcinogenesis for decades.[1] These compounds are found in various environmental sources, including tobacco smoke, certain foods, and some industrial processes.[2] In the laboratory, they serve as reliable tools to induce tumor formation in animal models, providing invaluable insights into the mechanisms of cancer initiation, promotion, and progression.[1][3] this compound (NEPA), a member of this chemical class, is reasonably anticipated to be a human carcinogen based on the extensive evidence of carcinogenicity from studies in experimental animals with related N-nitroso compounds.[2]

The carcinogenic activity of N-nitrosamines is primarily attributed to their metabolic activation by cytochrome P450 enzymes.[4][5] This process generates highly reactive electrophilic intermediates that can alkylate DNA, leading to mutagenic lesions and the initiation of carcinogenesis if not repaired.[4] Understanding the in vivo effects of specific nitrosamines like NEPA is crucial for toxicological risk assessment and for the development of novel cancer therapeutics and preventative strategies.

PART 1: Pre-Clinical Study Design: Foundational Considerations

Animal Model Selection

The choice of animal model is paramount for a successful carcinogenesis study. Rodents, particularly rats and hamsters, have been extensively used and have shown high susceptibility to N-nitrosamine-induced tumorigenesis.[1][6][7]

  • Fischer 344 (F344) Rats: This inbred strain is a common choice for N-nitrosamine studies due to its well-characterized background tumor incidence and susceptibility to liver, esophageal, and kidney tumors induced by these compounds.[2][8]

  • Syrian Golden Hamsters: Hamsters are particularly susceptible to tumors of the respiratory tract and pancreas induced by certain N-nitrosamines, offering a different target organ profile compared to rats.[7]

  • A/J Mice: This strain is highly susceptible to lung adenomas and is often used in studies focusing on lung carcinogenesis.[9][10]

The selection should be guided by the specific research question and the anticipated target organs for NEPA, which, based on its analogs, are likely to include the liver, esophagus, and respiratory tract.[2][11]

Dose-Response and Toxicity Assessment

Prior to initiating a long-term carcinogenicity bioassay, it is essential to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) and to establish appropriate dose levels for the main study. These studies typically involve administering a range of NEPA concentrations to small groups of animals for a shorter duration (e.g., 4-12 weeks).

Key Endpoints for Toxicity Assessment:

  • Clinical observations (body weight, food/water consumption, signs of distress)

  • Hematology and clinical chemistry

  • Gross pathology at necropsy

  • Histopathology of key organs (liver, kidney, esophagus, lungs)

The goal is to select doses that will induce tumors within the lifespan of the animal without causing excessive toxicity that could lead to premature death.

PART 2: Core Protocols for In Vivo Carcinogenesis Studies

Safety and Handling of this compound

WARNING: N-nitrosamines are potent carcinogens and should be handled with extreme caution.[12][13] All procedures must be conducted in a designated and properly placarded area.

Mandatory Safety Precautions:

  • Engineering Controls: All handling of pure NEPA and its concentrated solutions, including weighing and dose preparation, must be performed in a certified chemical fume hood.[14][15] Animal dosing and cage changing (for the first 3 days post-administration) should be conducted in a Class II Biological Safety Cabinet (BSC).[14][15]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:

    • Solid-front lab coat or disposable gown[12][14]

    • Double nitrile gloves[14][15]

    • Safety glasses with side shields or goggles[12]

    • For certain procedures, a NIOSH-approved respirator may be necessary.[14]

  • Decontamination & Waste Disposal: All surfaces and equipment should be decontaminated after use. All solid and liquid waste contaminated with NEPA must be disposed of as hazardous chemical waste according to institutional guidelines.[15]

Protocol 1: Long-Term Carcinogenicity Study in F344 Rats (Oral Administration)

This protocol is designed to assess the carcinogenic potential of NEPA when administered in drinking water over the lifespan of the animal.

Materials:

  • This compound (CAS No: 25413-61-0)[16]

  • Fischer 344 rats (male and female, 6-8 weeks old)

  • Drinking water bottles (amber or foil-wrapped to protect from light)[17]

  • Standard rodent chow and caging

  • Appropriate PPE and safety equipment

Procedure:

  • Acclimatization: House animals in standard conditions for at least one week prior to the start of the study to allow for acclimatization.

  • Dose Preparation:

    • Under a chemical fume hood, prepare a stock solution of NEPA in sterile, distilled water.

    • Calculate the required dilutions to achieve the final desired concentrations (e.g., low, medium, and high dose). Dosing is often calculated based on parts per million (ppm) in the drinking water.

    • Prepare fresh NEPA-containing drinking water at least weekly. Store stock solutions at 4°C in the dark.

  • Animal Grouping and Dosing:

    • Randomly assign animals to experimental groups (typically 3 dose groups and 1 control group, with at least 50 animals per sex per group).

    • Provide the respective NEPA solutions as the sole source of drinking water to the animals. The control group receives untreated drinking water.

    • Measure water consumption regularly to calculate the average daily dose.

  • Monitoring and Observations:

    • Record body weights weekly for the first 3 months and bi-weekly thereafter.

    • Perform daily clinical observations for any signs of toxicity, morbidity, or tumor development.

    • Palpate animals for subcutaneous masses regularly.

  • Study Termination and Necropsy:

    • The study is typically terminated at 18-24 months or when the survival rate in any group drops below 25%.

    • Euthanize all surviving animals using a humane method.

    • Perform a complete gross necropsy on all animals, including those that die or are euthanized during the study.

    • Record the location, size, and number of all visible lesions.

  • Histopathology:

    • Collect a comprehensive set of tissues from all animals, with special attention to the liver, kidneys, esophagus, and respiratory tract.

    • Preserve tissues in 10% neutral buffered formalin.

    • Process tissues for histopathological examination. A board-certified veterinary pathologist should evaluate the slides to determine the incidence and severity of neoplastic and non-neoplastic lesions.

Protocol 2: Subcutaneous Administration in Syrian Golden Hamsters

This protocol is adapted for inducing respiratory tract tumors.

Procedure:

  • Dose Preparation: Dissolve NEPA in a sterile vehicle (e.g., saline or corn oil) to the desired concentration under a chemical fume hood.

  • Administration: Administer the NEPA solution via subcutaneous (s.c.) injection, typically in the interscapular region. The dosing schedule may vary, for example, once weekly for a defined period (e.g., 20 weeks).

  • Monitoring and Termination: Follow steps 4-6 as outlined in Protocol 1, with a particular focus on the nasal passages, trachea, and lungs during necropsy and histopathological analysis.

PART 3: Data Presentation and Visualization

Quantitative Data Summary

The following table provides a hypothetical framework for summarizing key parameters in a NEPA carcinogenicity study, extrapolated from data on analogous compounds like NDPA.[2][11]

Parameter Control Group Low Dose Group Medium Dose Group High Dose Group
Animal Model F344 RatF344 RatF344 RatF344 Rat
Route Drinking WaterDrinking WaterDrinking WaterDrinking Water
NEPA Conc. (ppm) 051545
Duration 24 months24 months24 months24 months
Primary Target Organs N/ALiver, EsophagusLiver, EsophagusLiver, Esophagus, Kidney
Expected Tumor Types N/AHepatocellular Adenoma/Carcinoma, Esophageal PapillomaHepatocellular Carcinoma, Esophageal CarcinomaHepatocellular Carcinoma, Esophageal Carcinoma, Renal Tumors
Experimental Workflow Visualization

G cluster_prep Phase 1: Preparation & Dosing cluster_monitoring Phase 2: In-Life Monitoring cluster_analysis Phase 3: Endpoint Analysis acclimatize Animal Acclimatization (1 week) grouping Randomization into Dose Groups (n=50/sex/group) acclimatize->grouping dose_prep NEPA Dose Preparation (Control, Low, Med, High) grouping->dose_prep administer Chronic Administration (e.g., Drinking Water) dose_prep->administer observe Daily Clinical Observations administer->observe bodyweight Body Weight & Food/Water Consumption observe->bodyweight palpate Tumor Palpation observe->palpate terminate Study Termination (~24 months) bodyweight->terminate necropsy Gross Necropsy terminate->necropsy histology Histopathological Evaluation necropsy->histology report Data Analysis & Final Report histology->report

Caption: Experimental workflow for a long-term in vivo carcinogenicity study of NEPA.

Metabolic Activation and Carcinogenesis Pathway

N-nitrosamines are procarcinogens that require metabolic activation to exert their carcinogenic effects.[4] This process is critical to understanding their mechanism of action.

G NEPA {this compound (NEPA)|Procarcinogen} Metabolism {Cytochrome P450 (α-hydroxylation)} NEPA->Metabolism Unstable_Intermediate α-hydroxy-nitrosamine Unstable Intermediate Metabolism->Unstable_Intermediate Metabolic Activation Decomposition Spontaneous Decomposition Unstable_Intermediate->Decomposition Diazo {Ethyl/Propyl-diazonium ion|Reactive Electrophile} Decomposition->Diazo DNA Cellular DNA Diazo->DNA Alkylation Adducts {DNA Adducts| (e.g., O⁶-alkylguanine)} DNA->Adducts Mutation {DNA Repair Failure & Cell Proliferation} Adducts->Mutation Tumor {Tumor Initiation} Mutation->Tumor

Caption: Metabolic activation pathway of NEPA leading to DNA damage and tumor initiation.

PART 4: Analytical Methodologies

The detection and quantification of NEPA and its metabolites in biological matrices (e.g., plasma, urine, tissue homogenates) are critical for pharmacokinetic and metabolism studies. While specific methods for NEPA are not widely published, established techniques for other volatile nitrosamines are applicable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of volatile nitrosamines.[17][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity and is particularly useful for analyzing less volatile metabolites.[18][19]

  • Gas Chromatography with a Thermal Energy Analyzer (GC-TEA): The TEA is a highly specific detector for nitrosamines, providing excellent sensitivity and selectivity.

Sample preparation typically involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes from the biological matrix before instrumental analysis.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for conducting in vivo carcinogenesis studies with this compound. By leveraging the extensive knowledge base from analogous N-nitrosamines, researchers can design and execute robust experiments to elucidate the carcinogenic potential and underlying mechanisms of NEPA. Adherence to strict safety protocols is non-negotiable to ensure the well-being of laboratory personnel. These studies are fundamental to advancing our understanding of chemical carcinogenesis and contribute to the broader goals of public health and safety.

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  • Shu, L., & Hollenberg, P. F. (1996). Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine. Carcinogenesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Nitrosodipropylamine. PubChem. Retrieved from [Link]

  • International Agency for Research on Cancer. (1978). N-Nitrosodi-n-propylamine (IARC Summary & Evaluation, Volume 17, 1978). INCHEM. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-ETHYL PROPYLAMINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). REFERENCES - Toxicological Profile for N-Nitrosodi-n-Propylamine. NCBI Bookshelf. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Nitrosodiethylamine. PubChem. Retrieved from [Link]

  • Irving, C. C., & Daniel, D. S. (1986). Metabolism of N-nitrosodi-n-propylamine and N-nitrosodiallylamine by isolated rat hepatocytes. Carcinogenesis. Retrieved from [Link]

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Application Notes & Protocols: N-Nitrosoethyl-N-propylamine (NEPA) as a Reference Standard in Toxicology

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division Document ID: AN-NEPA-TOX-2026-01 Revision: 1.0

Introduction: The Imperative for Nitrosamine Control

N-nitrosamines are a class of chemical compounds that have garnered significant attention from regulatory bodies and the pharmaceutical industry due to their classification as probable human carcinogens.[1][2] These compounds can form unintentionally during the synthesis of active pharmaceutical ingredients (APIs), in finished drug products, and are also found in various environmental and food matrices.[2][3] The detection of nitrosamines like N-nitrosodimethylamine (NDMA) in common medications has led to widespread recalls and a global regulatory mandate for stringent risk assessment and control.[4][5]

N-Nitrosoethyl-N-propylamine (NEPA), also known as N-Ethyl-N-nitroso-1-propanamine, is a specific nitrosamine that serves as a critical analytical tool in this landscape.[6] Accurate quantification of such impurities at trace levels is impossible without high-purity, well-characterized reference standards. This document provides a detailed guide for researchers, analytical scientists, and quality control professionals on the proper use of NEPA as a reference standard for toxicological assessment and impurity testing. The protocols herein are designed to ensure analytical rigor, data integrity, and operator safety.

Physicochemical Profile of this compound

A thorough understanding of the reference material's properties is fundamental to its correct handling, storage, and application.

PropertyValueSource
Chemical Name N-Ethyl-N-nitroso-1-propanamine[7]
Synonyms NEPA, N-Nitrosoethylpropylamine, Propylethylnitrosamine[7]
CAS Number 25413-61-0[6][8]
Molecular Formula C₅H₁₂N₂O[6][9]
Molecular Weight 116.16 g/mol [6][9]
Appearance Colorless to light yellow liquid
Storage Conditions Store at 2-8°C, protected from light.[10] Nitrosamines are known to be light-sensitive.[11]
Purity Typically ≥95-97% for reference standards[8][12]
Solubility Soluble in organic solvents like methanol, acetonitrile, and dichloromethane.[13]

Toxicological Significance and Regulatory Context

N-nitrosamines as a class are potent mutagens and carcinogens in animal studies, with evidence suggesting they pose a carcinogenic risk to humans.[1][14] The mechanism often involves metabolic activation by cytochrome P450 enzymes, leading to the formation of alkylating agents that can damage DNA.[14] Due to these significant health risks, regulatory agencies including the US FDA and EMA have established strict acceptable intake (AI) limits for various nitrosamines, often in the range of nanograms per day.[4]

The use of NEPA as a reference standard is therefore not merely an analytical choice but a regulatory necessity. It enables the validation of sensitive analytical methods required to prove that a product is below these stringent limits, ensuring patient safety.[4][15]

General Experimental Workflow for Nitrosamine Quantification

The successful use of a reference standard is embedded within a systematic analytical workflow. This process ensures that each step, from standard preparation to final data analysis, is controlled and validated.

Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing StandardPrep Reference Standard Solution Preparation Calibration Instrument Calibration (Calibration Curve) StandardPrep->Calibration Used for SamplePrep Test Sample Preparation Analysis Sample Analysis (LC-MS/MS or GC-MS) SamplePrep->Analysis Analyzed in SST System Suitability Testing (SST) Calibration->SST Precedes SST->Analysis Qualifies System for Quant Quantification of NEPA in Sample Analysis->Quant Generates Data for Report Final Report Generation Quant->Report

Caption: High-level workflow for quantifying NEPA in a test sample.

Protocol 1: Preparation of NEPA Standard Solutions

Causality: The accuracy of the final quantified result is directly dependent on the accuracy of the standard solutions. This protocol emphasizes meticulous technique to minimize error propagation. Gravimetric preparation followed by serial dilution is the gold standard for creating traceable and accurate concentration levels.

⚠️ SAFETY PRECAUTION: this compound is classified as a potential carcinogen and is acutely toxic.[12][16] All handling, weighing, and dilution steps MUST be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is mandatory. All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.

Materials:

  • This compound (NEPA) neat reference standard

  • Methanol or Acetonitrile (LC-MS grade)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

Step-by-Step Methodology:

  • Equilibration: Allow the sealed ampule or vial of neat NEPA standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the material.

  • Preparation of Primary Stock Solution (e.g., 1000 µg/mL): a. Tare a clean, dry 10 mL volumetric flask on the analytical balance. b. Carefully transfer approximately 10 mg of neat NEPA standard into the flask. Record the exact weight (e.g., 10.05 mg). c. Dissolve the standard in a small amount of solvent (e.g., 5 mL of methanol). d. Once fully dissolved, dilute to the 10 mL mark with the same solvent. Cap and invert at least 15 times to ensure homogeneity. e. Calculate the precise concentration: Concentration (µg/mL) = (Weight in mg * Purity %) / Volume in mL. f. Transfer the solution to a labeled amber vial. Store at 2-8°C. This stock is typically stable for several months, but stability should be verified.

  • Preparation of Intermediate Stock Solution (e.g., 10 µg/mL): a. Using a calibrated pipette, transfer 100 µL of the 1000 µg/mL Primary Stock Solution into a 10 mL volumetric flask. b. Dilute to the mark with the solvent. Cap and invert to mix thoroughly. This creates a 10 µg/mL (or 10,000 ng/mL) solution.

  • Preparation of Calibration Curve Standards (e.g., 0.5 to 50 ng/mL): a. Perform serial dilutions from the Intermediate Stock Solution to prepare a series of standards for the calibration curve. The concentration range should bracket the expected concentration of NEPA in the test sample and be appropriate for the instrument's sensitivity. b. Example Dilution Scheme (in 10 mL final volume):

    Target Conc. (ng/mL) Vol. of 10 µg/mL Stock (µL) Final Volume (mL)
    50 50 10
    25 25 10
    10 10 10
    5 5 10
    1 1 10

    | 0.5 | 50 (from a 100 ng/mL stock) | 10 |

    c. Label each standard clearly and store in amber vials at 2-8°C until analysis.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality: LC-MS/MS is the preferred technique for trace-level nitrosamine analysis due to its exceptional sensitivity and selectivity.[3][15] The liquid chromatography (LC) component separates NEPA from other matrix components, while tandem mass spectrometry (MS/MS) provides unambiguous identification and quantification by monitoring a specific precursor-to-product ion transition, minimizing the risk of false positives.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Typical LC-MS/MS Conditions (Must be optimized for specific instrument):

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase, e.g., 2.1 x 100 mm, 1.8 µmProvides good retention and peak shape for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in Methanol or AcetonitrileThe organic phase used to elute NEPA from the C18 column.
Gradient Start at 5-10% B, ramp to 95% B, hold, then re-equilibrateA gradient is necessary to elute the analyte while cleaning the column.
Flow Rate 0.3 - 0.5 mL/minTypical for a 2.1 mm ID column to ensure sharp peaks.
Injection Volume 5 - 10 µLBalances sensitivity with potential for column overload.
Column Temp. 40°CImproves peak shape and run-to-run reproducibility.
Ionization Mode ESI, PositiveNEPA readily forms a protonated molecule [M+H]⁺.
MRM Transitions Precursor Ion (Q1): m/z 117.1; Product Ions (Q3): m/z 43.1, 71.1Q1 is the protonated parent molecule. Q3 ions are characteristic fragments. The most intense fragment is used for quantification, the other for confirmation. (Note: These transitions should be empirically determined and optimized).
Collision Energy Optimized for each transitionThe energy required to induce fragmentation must be optimized to maximize product ion signal.

Step-by-Step Methodology:

  • System Preparation: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.

  • System Suitability Test (SST): a. Inject a mid-level calibration standard (e.g., 10 ng/mL) five or six times. b. Verify that the system meets pre-defined criteria for performance (see Table in Section 7.0). This ensures the system is performing correctly before analyzing samples.

  • Calibration Curve Analysis: a. Inject a solvent blank to ensure no system carryover. b. Inject each calibration standard from the lowest concentration to the highest.

  • Sample Preparation: a. Accurately weigh or measure the sample to be tested (e.g., powdered drug product, liquid formulation). b. Dissolve/extract the sample in a suitable solvent. This step is highly matrix-dependent and may require optimization (e.g., sonication, vortexing, solid-phase extraction). c. Filter the extract through a 0.22 µm syringe filter to remove particulates that could clog the LC system. d. The final concentration should be diluted to fall within the range of the calibration curve.

  • Sample Analysis: a. Inject the prepared sample solutions. b. It is best practice to bracket the test samples with injections of a check standard (a mid-level calibration standard) to monitor for any drift in instrument performance over the analytical run.

Data Analysis and Quality Control

Data integrity is paramount. A rigorous quality control (QC) system validates the analytical results, ensuring they are reliable and defensible.

Caption: Decision workflow for analytical data review and quality control.

System Suitability and Acceptance Criteria:

ParameterAcceptance CriterionRationale
Calibration Curve Linearity (R²) ≥ 0.99Demonstrates a linear relationship between concentration and instrument response.
SST Peak Area Precision (%RSD) ≤ 15% for n≥5 injectionsEnsures the instrument is providing reproducible measurements.
SST Retention Time Precision (%RSD) ≤ 2%Confirms the stability of the chromatographic separation.
Signal-to-Noise (S/N) at LLOQ ≥ 10Confirms the lower limit of quantification (LLOQ) is detectable with sufficient confidence.
Blank Injection No peak at the retention time of NEPA >10% of LLOQVerifies that there is no significant carryover or system contamination.

References

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). PubMed Central. [Link]

  • Method 607: Nitrosamines. (n.d.). U.S. Environmental Protection Agency. [Link]

  • This compound | CAS#:25413-61-0. (n.d.). Chemsrc. [Link]

  • N-ETHYL PROPYLAMINE. (n.d.). Ataman Kimya. [Link]

  • Safety data sheet - N-Nitroso-di-n-propylamine. (2023). CPAchem. [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). ResearchGate. [Link]

  • Toxicological profile for N-Nitrosodi-n-propylamine. (1989). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • N-Ethyl-N-nitroso-2-propanamine. (n.d.). PubChem, National Institutes of Health. [Link]

  • Efficient synthesis of pharmaceutical relevant N-nitrosamines under flow reaction conditions. (n.d.). Author manuscript, available in PMC. [Link]

  • Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. (2023). European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Toxicological Profile for N-Nitrosodi-n-Propylamine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. (2016). Green Chemistry, RSC Publishing. [Link]

  • N-Nitrosodi-n-propylamine Standard (1X1 mL) - Safety Data Sheet. (2024). Agilent Technologies. [Link]

  • N-Ethyl-N-nitroso-1-propanamide. (n.d.). PubChem, National Institutes of Health. [Link]

  • N-NITROSODI-n- PROPYLAMINE HAZARD SUMMARY. (2006). New Jersey Department of Health. [Link]

  • N-Nitrosodipropylamine. (n.d.). PubChem, National Institutes of Health. [Link]

  • Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. (2022). ORCA - Cardiff University. [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). PubMed. [Link]

  • Cas 621-64-7,N-NITROSODI-N-PROPYLAMINE. (n.d.). LookChem. [Link]

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Analysis of N-Nitrosoethyl-N-propylamine (NEPA) in Pharmaceutical Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Sensitive Nitrosamine Analysis

The discovery of N-nitrosamine impurities in common medications has presented a significant challenge to the pharmaceutical industry. These compounds are classified as probable human carcinogens, necessitating their stringent control to ensure patient safety.[1][2] N-Nitrosoethyl-N-propylamine (NEPA) is a potential nitrosamine impurity that can form under specific conditions during drug manufacturing processes, particularly when secondary amines (like ethylpropylamine) react with nitrosating agents.[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established strict acceptable intake (AI) limits for such impurities, demanding highly sensitive and robust analytical methods for their detection and quantification at trace levels.[4]

This application note provides a comprehensive guide for the determination of NEPA in pharmaceutical drug substances and products using a validated Gas Chromatography-Mass Spectrometry (GC-MS) method. We will delve into the rationale behind the methodological choices, from sample preparation to instrument parameters, to provide a scientifically sound and readily implementable protocol for researchers, quality control analysts, and drug development professionals.

Principle of the Method

This method employs liquid-liquid extraction (LLE) to isolate NEPA from the drug product matrix. The extract is then analyzed by gas chromatography (GC) for separation, coupled with mass spectrometry (MS) for detection and quantification. The high selectivity of MS, particularly in tandem MS/MS mode, is crucial for differentiating NEPA from co-eluting matrix components and achieving the low detection limits required by regulatory standards.[5] An isotopically labeled internal standard can be used to ensure accuracy and precision by compensating for any variability during sample preparation and injection.

Materials and Reagents

Material/Reagent Grade/Specification Supplier Example
This compound (NEPA)Analytical StandardCommercially Available
N-Nitroso-di-n-propylamine-d14 (NDPA-d14)Internal Standard (ISTD)Commercially Available
Dichloromethane (DCM)HPLC or GC GradeCommercially Available
Sodium Hydroxide (NaOH)ACS GradeCommercially Available
Anhydrous Sodium SulfateACS GradeCommercially Available
MethanolHPLC or GC GradeCommercially Available
Deionized WaterType IIn-house
Centrifuge Tubes15 mL, PolypropyleneCommercially Available
Syringe Filters0.22 µm PTFECommercially Available
GC Vials2 mL, Amber, with Septa CapsCommercially Available

Instrumentation and Analytical Conditions

A gas chromatograph coupled to a tandem quadrupole mass spectrometer (GC-MS/MS) is recommended for this analysis to achieve optimal sensitivity and selectivity.[5][6]

Gas Chromatograph (GC) Parameters
Parameter Setting Rationale
Injection Port Splitless, 250 °CSplitless injection maximizes the transfer of trace analytes to the column. A high temperature ensures efficient volatilization of NEPA.
Carrier Gas Helium, Constant Flow at 1.2 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency. Constant flow ensures reproducible retention times.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-WAX or equivalent)A polar column provides good separation for nitrosamines.
Oven Program 50 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 minThis temperature program allows for the separation of NEPA from potential interferences and ensures it elutes with a good peak shape.
Mass Spectrometer (MS) Parameters
Parameter Setting Rationale
Ion Source Electron Ionization (EI), 230 °CEI is a robust and common ionization technique for GC-MS.
MS Transfer Line 280 °CPrevents condensation of the analyte before it reaches the ion source.
Acquisition Mode Multiple Reaction Monitoring (MRM)MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Collision Gas ArgonUsed for collision-induced dissociation in the collision cell.
MRM Transitions for Quantification and Confirmation

The selection of appropriate MRM transitions is critical for the confident identification and accurate quantification of NEPA. The precursor ion will be the molecular ion ([M]⁺) or a significant high-mass fragment, and the product ions are characteristic fragments formed upon collision-induced dissociation. Based on the fragmentation patterns of similar nitrosamines like N-Nitroso-ethyl-isopropylamine and the known top peak of NEPA at m/z 42, the following transitions are proposed.[7]

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
NEPA11642Optimized empiricallyQuantifier
NEPA11657Optimized empiricallyQualifier
NDPA-d14 (ISTD)14450Optimized empiricallyQuantifier

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of NEPA and NDPA-d14 standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solutions with methanol to prepare an intermediate stock.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate stock solution with dichloromethane to cover the desired concentration range (e.g., 1-100 ng/mL). Each standard should contain a constant concentration of the internal standard (e.g., 20 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Weighing: Accurately weigh a quantity of the powdered drug product equivalent to 250 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube. For the API itself, weigh 250 mg directly.

  • Spiking (for Recovery): For method validation, spike blank matrix samples with a known amount of NEPA standard solution.

  • Dissolution: Add 10 mL of 0.1 M NaOH solution to the centrifuge tube. Vortex for 1 minute and then shake for 5 minutes to dissolve or suspend the sample.

  • Extraction: Add 2 mL of dichloromethane to the tube. Vortex for 1 minute and then shake vigorously for 5 minutes.[8]

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve a clear separation between the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic (dichloromethane) layer to a clean GC vial using a Pasteur pipette.

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Analysis: Inject 1 µL of the final extract into the GC-MS/MS system.

Analytical Workflow

GC-MS Analysis of NEPA Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing sample Weigh Drug Product/API dissolve Dissolve in 0.1 M NaOH sample->dissolve extract Liquid-Liquid Extraction with DCM dissolve->extract centrifuge Centrifuge for Phase Separation extract->centrifuge collect Collect Organic Layer centrifuge->collect dry Dry with Sodium Sulfate collect->dry inject Inject into GC-MS/MS dry->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize fragment MS/MS Fragmentation ionize->fragment integrate Peak Integration fragment->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify NEPA Concentration calibrate->quantify report Report Results quantify->report

Caption: Workflow for the analysis of this compound (NEPA) by GC-MS/MS.

Mass Fragmentation of this compound

The electron ionization mass spectrum of NEPA is characterized by specific fragmentation pathways. The molecular ion ([C₅H₁₂N₂O]⁺) has a nominal mass of 116. A key fragmentation is the alpha-cleavage, which is common for amines and their derivatives. The loss of the propyl radical would result in an ion at m/z 73, while the loss of the ethyl radical would lead to an ion at m/z 87. Another characteristic fragmentation of nitrosamines is the loss of the nitroso group (•NO), resulting in an ion at m/z 86. The base peak is often a smaller, stable fragment. For NEPA, the fragment at m/z 42, likely corresponding to [C₂H₄N]⁺, is a prominent ion.[7]

NEPA_Fragmentation parent NEPA [C₅H₁₂N₂O]⁺ m/z 116 frag1 [C₄H₁₀N₂]⁺ m/z 86 parent->frag1 - •NO frag2 [C₃H₇N₂O]⁺ m/z 87 parent->frag2 - •C₂H₅ frag3 [C₂H₄N]⁺ m/z 42 parent->frag3 α-cleavage

Caption: Proposed mass fragmentation pathway of this compound (NEPA) under electron ionization.

Method Validation Parameters

A robust analytical method requires thorough validation. The following parameters should be assessed according to ICH Q2(R1) guidelines:

Parameter Acceptance Criteria Significance
Specificity No interference at the retention time of NEPA and ISTD in blank matrix.Ensures the method is selective for the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.995Demonstrates a proportional relationship between concentration and instrument response.
Accuracy (Recovery) 80-120%Measures the closeness of the experimental value to the true value.
Precision (RSD) Repeatability (Intra-day) RSD ≤ 15% Intermediate Precision (Inter-day) RSD ≤ 15%Shows the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3The lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The GC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound (NEPA) in pharmaceutical products. The combination of a selective sample preparation technique and the high specificity of tandem mass spectrometry ensures reliable results that meet stringent regulatory requirements. Adherence to the outlined protocols and proper method validation will enable laboratories to confidently monitor and control this potential genotoxic impurity, ultimately contributing to the safety and quality of pharmaceutical products.

References

  • Ardena. (n.d.). Drug substance for early clinical phase initiation. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethyl-N-nitroso-1-propanamide. Retrieved from [Link]

  • Swissmedic. (n.d.). Nitrosamines by GC-MS/MS. Retrieved from [Link]

  • Gajbhiye, A. et al. (2021). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. Journal of Young Pharmacists, 13(3), 235-240. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanamine, N-ethyl-N-nitroso-. Retrieved from [Link]

  • Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link]

  • ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • ResearchGate. (2025). Miniaturized sample preparation strategies for the determination of N-nitrosamines in pharmaceutical products: A comprehensive review. Retrieved from [Link]

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Application Notes & Protocols: Safe Handling of N-Nitrosoethyl-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Caution

N-Nitrosoethyl-N-propylamine (NEPA), also known as N-ethyl-N-nitroso-1-propanamine, is a member of the N-nitrosamine class of compounds.[1] While essential for specific research applications, particularly in toxicology and carcinogenesis studies to understand DNA adduct formation, N-nitrosamines are potent carcinogens in animal studies.[2][3] The International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) have classified many nitrosamines as probable or anticipated human carcinogens.[3][4] Therefore, all laboratory work involving NEPA must be governed by a profound respect for its potential hazards and conducted with the utmost rigor in safety protocol adherence.

This document provides a comprehensive guide for the safe handling, use, storage, and disposal of this compound. The protocols herein are designed to protect researchers and the environment by minimizing exposure to As Low As Reasonably Achievable (ALARA). These guidelines are intended for professionals in research, drug development, and analytical laboratories.

Compound Profile and Physicochemical Properties

Understanding the physical and chemical properties of NEPA is fundamental to establishing safe handling procedures. For example, its liquid state at room temperature and defined boiling point inform ventilation requirements and fire safety measures.

PropertyValueSource
CAS Number 25413-61-0[1][5]
Molecular Formula C5H12N2O[1][5]
Molecular Weight 116.16 g/mol [1][5][6]
Appearance Clear yellow liquid[7]
Boiling Point 193.6°C at 760 mmHg[5]
Density 0.93 g/cm³[5]
Flash Point 70.9°C[5]
Vapor Pressure 0.643 mmHg at 25°C[5]
Solubility Miscible with water and many organic solvents.

Hazard Identification and Risk Assessment

NEPA is classified with multiple hazards that demand stringent control measures. All personnel must be fully aware of these risks before beginning any work.

  • Primary Hazards:

    • Carcinogenicity: Classified as a probable human carcinogen.[3][8] N-nitrosamines are metabolically activated to form reactive electrophiles that can alkylate DNA, a primary mechanism of their carcinogenic action.[2]

    • Acute Toxicity: Toxic or harmful if swallowed.[9][10][11]

    • Organ Damage: Causes damage to organs, particularly the liver and kidneys, as observed in animal studies.[3][9][12]

  • GHS Hazard Pictograms:

    • Health Hazard (GHS08): Carcinogenicity, Target Organ Toxicity

    • Acute Toxicity (GHS06): Toxic if swallowed

    • Environmental Hazard (GHS09): Toxic to aquatic life with long-lasting effects.[11]

  • Exposure Routes:

    • Inhalation: Vapors can be inhaled, especially if handled outside of a certified fume hood.

    • Dermal Contact: The substance can be absorbed through the skin.

    • Ingestion: Accidental ingestion can occur through contaminated hands or surfaces.

    • Ocular: Direct contact can cause eye irritation.[8]

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment, is mandatory. This "Hierarchy of Controls" ensures passive safety measures are in place before relying on active user compliance.

Hierarchy of Controls

The most effective safety strategies involve removing or minimizing the hazard at its source.

cluster_0 Hierarchy of Controls for NEPA Handling A Elimination / Substitution (Use a less hazardous chemical if possible) B Engineering Controls (Isolate people from the hazard) A->B Most Effective C Administrative Controls (Change the way people work) B->C D Personal Protective Equipment (PPE) (Protect the worker with personal clothing) C->D Least Effective

Caption: Hierarchy of controls for managing NEPA exposure.

Mandatory Engineering Controls
  • Designated Area: All work with NEPA must be conducted in a designated area (e.g., a specific laboratory or fume hood) clearly marked with warning signs indicating a carcinogen hazard.[8]

  • Chemical Fume Hood: All procedures that may generate aerosols or vapors, including opening containers, weighing, and preparing solutions, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).[9]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[9][10]

Required Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times within the designated area.

  • Gloves: Use double-gloving with chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles and a full-face shield are required.[9][11]

  • Lab Coat: A dedicated, buttoned lab coat with tight-fitting cuffs is mandatory. Disposable gowns are recommended for high-concentration work.

  • Respiratory Protection: While engineering controls should be sufficient, a NIOSH-approved respirator may be required for specific non-routine tasks, such as spill cleanup. Consult your institution's Environmental Health & Safety (EHS) department for proper selection and fit-testing.[4]

Standard Operating Procedures (SOPs)

Adherence to detailed protocols is critical to prevent exposure.

Protocol for Weighing NEPA
  • Preparation: Don appropriate PPE. Decontaminate the balance and surrounding area with a suitable solvent (e.g., isopropanol) before and after use.

  • Enclosure: Perform all weighing within a chemical fume hood or a ventilated balance enclosure.

  • Tare: Place a tared, sealed secondary container (e.g., a vial with a cap) on the balance.

  • Aliquot: Carefully transfer the desired amount of NEPA into the primary container. Keep the stock bottle opening pointed away from you and into the fume hood.

  • Seal: Immediately and securely cap both the primary and stock containers.

  • Decontaminate: Wipe the exterior of the primary container with a dampened cloth before removing it from the hood. Dispose of the cloth as hazardous waste.

  • Documentation: Record the weighed amount in the laboratory notebook.

Protocol for Preparing Stock Solutions
  • Preparation: Work exclusively within a chemical fume hood. Assemble all necessary glassware, solvent, and magnetic stir bars.

  • Solvent Addition: Add the solvent to the receiving flask first.

  • NEPA Addition: Using a calibrated pipette or by weighing (as per Protocol 5.1), add the NEPA directly into the solvent to minimize splashing.

  • Mixing: Cap the flask and mix using a magnetic stirrer or gentle swirling. Avoid sonication, which can generate aerosols.

  • Labeling: The final solution container must be clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings (e.g., "Toxic," "Carcinogen").

  • Storage: Store the solution in a sealed, secondary container in a designated, locked storage area.[10][11]

Storage and Waste Management

Proper storage and disposal are crucial components of the chemical's lifecycle management.

Storage Protocol
  • Location: Store NEPA in a cool, dry, well-ventilated area, away from heat, sparks, or open flames.[10][13]

  • Access: The storage location (e.g., a dedicated cabinet) must be locked and clearly labeled as a "Carcinogen Storage Area."[10][11]

  • Containers: Keep containers tightly closed.[9][13] Use secondary containment (e.g., a plastic tub) to contain any potential leaks.

  • Incompatibilities: Store away from strong oxidizing agents and strong mineral acids.[8]

Waste Disposal Workflow

All materials contaminated with NEPA are considered hazardous waste. Never dispose of NEPA down the drain.[9]

cluster_1 NEPA Waste Disposal Workflow A Identify Contaminated Materials (Liquid waste, solid waste like gloves, tips, vials) B Segregate Waste Streams A->B C Aqueous Liquid Waste B->C D Organic Liquid Waste B->D E Solid Waste B->E F Label Waste Container (Contents, Hazards: 'Toxic', 'Carcinogen') C->F D->F E->F G Store in Satellite Accumulation Area (In secondary containment, sealed) F->G H Request Pickup by EHS G->H

Caption: Decision workflow for proper NEPA waste segregation and disposal.

Emergency Procedures

Rapid and correct response to emergencies is critical to mitigate harm.

Personnel Exposure
  • Inhalation: Immediately move the affected person to fresh air. Seek immediate medical attention.[10]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[10][14]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or doctor.[9][10]

Spill Response Protocol

cluster_2 NEPA Spill Response Protocol A Assess the Spill Is it large or small? Is anyone contaminated? B Evacuate Immediate Area Alert others. Restrict access. A->B C Call EHS / Emergency Services B->C For large spills D If spill is small AND you are trained: Don appropriate PPE (respirator, double gloves, etc.) B->D For small spills E Contain and Absorb Cover with inert absorbent material (e.g., sand, vermiculite) D->E F Collect and Clean Carefully scoop material into a labeled hazardous waste container. E->F G Decontaminate Area Wash the spill area with soap and water. F->G H Dispose of all materials as hazardous waste. G->H

Caption: Step-by-step protocol for responding to a NEPA spill.

Toxicological Summary

This compound, like other N-nitrosamines, requires metabolic activation by cytochrome P450 enzymes to exert its carcinogenic effects.[2] This process generates unstable intermediates that ultimately form highly reactive alkyldiazonium ions. These ions can then covalently bind to nucleophilic sites on DNA bases, forming DNA adducts. If not repaired by cellular mechanisms, these adducts can lead to miscoding during DNA replication, resulting in permanent mutations and potentially initiating cancer. The primary target organs in animal studies include the liver, kidneys, esophagus, and respiratory tract.[3][12]

References

  • This compound | CAS#:25413-61-0 | Chemsrc. (n.d.). Retrieved from [Link]

  • N-nitroso-ethyl-isopropylamine (solution in Methanol) - Safety Data Sheet. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • N-Nitrosodi-n-propylamine Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Agilent Technologies, Inc. Retrieved from [Link]

  • N-ETHYL PROPYLAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Toxicological profile for N-Nitrosodi-n-propylamine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • N-Ethyl-N-nitroso-2-propanamine | C5H12N2O | CID 27824. (n.d.). PubChem, NIH. Retrieved from [Link]

  • Safety data sheet: N-Nitroso-di-n-propylamine. (2023, October 16). CPAchem Ltd. Retrieved from [Link]

  • OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Assessment Report: Nitrosamine impurities in human medicinal products. (2020, June 25). European Medicines Agency (EMA). Retrieved from [Link]

  • Volatile Nitrosamine Mixture I. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Toxicological Profile for N-Nitrosodi-n-Propylamine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Some N-Nitroso Compounds. (1978). IARC Publications. Retrieved from [Link]

  • IARC Working Group on the Evaluation of the Carcinogenic Risk of Chemicals to Humans: Some N-Nitroso Compounds. (1977). Internet Archive. Retrieved from [Link]

  • N-NITROSODI-n- PROPYLAMINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • N-NITROSODIPROPYLAMINE. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Toxicological Profile for N-Nitrosodi-n-Propylamine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • N-NITROSODIMETHYLAMINE. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. (n.d.). National Toxicology Program (NTP). Retrieved from [Link]

  • N-NITROSODIPHENYLAMINE Method no.: 23. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • REFERENCES - Toxicological Profile for N-Nitrosodi-n-Propylamine. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • N-Nitrosodi-n-propylamine (IARC Summary & Evaluation, Volume 17, 1978). (1998, March 27). INCHEM. Retrieved from [Link]

  • Nitrosamine Related Guidance. (2025, June 25). YouTube. Retrieved from [Link]

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Application Notes & Protocols: The Use of N-Nitrosoethyl-N-propylamine (NEPA) in Mechanistic Toxicology

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-Nitrosoethyl-N-propylamine (NEPA), also known as N-Ethyl-N-nitrosopropylamine, is a potent N-nitroso compound utilized extensively as a tool carcinogen in mechanistic studies.[1][2] Its value lies in its predictable metabolic activation to reactive species that form covalent adducts with DNA, initiating the carcinogenic process.[3][4] This document provides an in-depth guide to the scientific principles and practical applications of NEPA, detailing its mechanism of action and providing step-by-step protocols for its use in in vivo, in vitro, and analytical studies. Emphasis is placed on the causal logic behind experimental design and the safe handling of this hazardous chemical.[5]

Introduction and Scientific Rationale

N-nitrosamines are a class of chemical carcinogens found in various environmental and dietary sources that require metabolic activation to exert their toxic effects.[3][6] NEPA (CAS RN: 25413-61-0) is an asymmetrical nitrosamine that serves as an exemplary model compound for studying the fundamental mechanisms of chemical carcinogenesis.[1] Its structure, containing both an ethyl and a propyl group, allows for the investigation of differential DNA alkylation patterns and their subsequent biological consequences. Understanding how NEPA is metabolized and how it damages DNA provides critical insights into the initiation stages of cancer, helps validate genotoxicity testing platforms, and aids in the risk assessment of other N-nitroso compounds.

Chemical Properties
PropertyValueSource
IUPAC Name N-Ethyl-N-nitrosopropylamine[1]
Synonyms NEPA, Propylethylnitrosamine[1]
CAS Number 25413-61-0[1][2]
Molecular Formula C₅H₁₂N₂O[1]
Molecular Weight 116.16 g/mol [7]
Appearance Colorless to pale yellow liquid

Critical Safety and Handling Protocols

NEPA and its parent class, N-nitrosamines, are classified as probable human carcinogens and mutagens, demanding extreme caution in handling.[5][8] All work must be conducted in compliance with institutional and national safety regulations.

  • Designated Area: All handling, storage, and use of NEPA must occur in a designated, marked area, such as a chemical fume hood, to control access and contain potential spills.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[8][9]

  • Ventilation: Use NEPA exclusively within a certified chemical fume hood to prevent inhalation of volatile vapors.[5][9]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.[8][10] Do not allow the chemical to enter sewers or waterways.[8]

  • Waste Disposal: All NEPA-contaminated materials (e.g., pipette tips, tubes, animal bedding) must be collected in clearly labeled, sealed containers for disposal as hazardous chemical waste according to institutional guidelines.[8][9]

  • Animal Handling Precautions: When working with animals dosed with N-nitrosamines, all procedures, including administration and cage changes, must be performed in a certified Biological Safety Cabinet (BSC) for at least three days following the final dose.[11] Animal waste and bedding are considered contaminated and must be handled as hazardous waste.[11]

The Core Mechanism: Metabolic Activation to a DNA-Reactive Electrophile

The carcinogenicity of NEPA is not intrinsic; it is a procarcinogen that requires enzymatic conversion into a DNA-reactive form. This bioactivation is a critical concept that underpins all mechanistic studies.

The primary pathway is initiated by cytochrome P450 (CYP) enzymes, predominantly in the liver.[3][12] These enzymes catalyze the hydroxylation of the α-carbon (the carbon atom adjacent to the nitroso group) on either the ethyl or the propyl side chain.[12][13] This hydroxylation step is rate-limiting and crucial for activation. The resulting α-hydroxy-nitrosamine is highly unstable and undergoes spontaneous, non-enzymatic decomposition. This decomposition releases an aldehyde (acetaldehyde or propionaldehyde) and generates a highly reactive alkyldiazonium ion (ethyldiazonium or propyldiazonium ion).[3][13] These diazonium ions are potent electrophiles that readily attack nucleophilic sites on DNA bases, forming covalent DNA adducts.[3][14][15] It is the formation of these adducts that represents the molecular initiating event of carcinogenesis.[4]

G cluster_0 Metabolic Activation of NEPA NEPA This compound (NEPA) AlphaOH α-Hydroxy-nitrosamine (Unstable Intermediate) NEPA->AlphaOH  Cytochrome P450  α-Hydroxylation Diazonium Ethyldiazonium (C₂H₅N₂⁺) & Propyldiazonium (C₃H₇N₂⁺) Ions AlphaOH->Diazonium  Spontaneous  Decomposition DNA_Adducts DNA Adducts (e.g., O⁶-ethylguanine, 7-propylguanine) Diazonium->DNA_Adducts  Electrophilic Attack  on DNA Initiation Initiation of Carcinogenesis DNA_Adducts->Initiation

Caption: Metabolic activation pathway of NEPA.

Application I: In Vivo Carcinogenicity and Organ Specificity Studies

Objective: To determine the carcinogenic potential, target organ toxicity, and tumor profile of NEPA in a whole-animal model.

Causality and Rationale: In vivo studies are indispensable as they integrate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that governs the ultimate toxicological outcome. While in vitro assays can demonstrate a genotoxic hazard, animal studies confirm carcinogenic potential in a mammalian system. N-nitrosamines often exhibit distinct organ specificity; for instance, the closely related N-Nitrosodi-n-propylamine is known to induce tumors of the liver, kidney, esophagus, and respiratory tract in rats and hamsters.[16] This protocol is designed to identify such target organs for NEPA.

Step-by-Step Protocol for a Rodent Bioassay
  • Animal Model Selection: Use a well-characterized strain, such as the Sprague-Dawley rat or Syrian golden hamster. Animals should be young adults (6-8 weeks old) and sourced from a reputable vendor.

  • Acclimation: Acclimate animals to the facility for at least one week prior to the study start.

  • Dose Formulation: Prepare NEPA in a suitable vehicle (e.g., sterile saline or corn oil). Due to its hazardous nature, this should be done in a chemical fume hood. Prepare fresh solutions regularly.

  • Dose Group Allocation: Randomly assign animals to groups (e.g., n=10-20 per sex per group), including a vehicle control group and at least two dose groups (low and high). Dose selection should be based on prior range-finding studies to identify a maximum tolerated dose (MTD).[17]

  • Administration: Administer NEPA via a clinically relevant route, such as oral gavage or subcutaneous injection, once daily or several times per week for a predetermined duration (e.g., 26 to 52 weeks).

  • Clinical Monitoring: Observe animals twice daily for clinical signs of toxicity (e.g., weight loss, lethargy, palpable masses).[17] Record body weights weekly.

  • Histopathology: Collect all major organs and any visible lesions. Fix tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should perform a microscopic examination to identify neoplastic and non-neoplastic lesions.

G cluster_1 In Vivo Carcinogenicity Workflow Start Animal Acclimation & Grouping Dosing Chronic NEPA Administration Start->Dosing Monitoring Clinical Observation & Weight Monitoring Dosing->Monitoring Necropsy Necropsy & Tissue Collection Monitoring->Necropsy Histo Histopathology (H&E Staining) Necropsy->Histo End Tumor Incidence & Spectrum Analysis Histo->End

Caption: Experimental workflow for in vivo carcinogenicity testing.

Application II: In Vitro Mechanistic Genotoxicity Assays

Objective: To rapidly assess the mutagenic and clastogenic potential of NEPA at the cellular level and confirm the requirement for metabolic activation.

Causality and Rationale: In vitro assays are critical for mechanistic toxicology. Because NEPA is a procarcinogen, these assays must incorporate an exogenous metabolic activation system, typically a liver S9 fraction. The S9 fraction contains microsomes (rich in CYP enzymes) and cytosolic enzymes necessary to convert NEPA into its reactive form. Hamster liver S9 is often more effective than rat liver S9 for activating nitrosamines and is recommended.[18][19][20] A positive result in the presence of S9 and a negative result in its absence provides strong evidence for a mechanism involving metabolic activation.

Protocol for the Ames Test (Bacterial Reverse Mutation Assay)

This assay uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (cannot grow without it) due to mutations in the histidine operon. A positive result is scored when the test chemical causes a reverse mutation, allowing the bacteria to synthesize histidine and form colonies.

  • Strain Selection: Use strains sensitive to base-pair substitutions, such as TA100 or TA1535, which are highly responsive to alkylating agents.[18][19]

  • Metabolic Activation: Prepare an S9 mix containing hamster liver S9 fraction (e.g., 10% v/v), a cofactor blend (e.g., NADP+, G6P), and buffer.

  • Pre-incubation Method: In a test tube, combine the bacterial tester strain, varying concentrations of NEPA (or vehicle control), and the S9 mix. Incubate at 37°C for 30-60 minutes to allow for metabolic activation and mutation induction.[21]

  • Plating: Mix the contents with molten top agar and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase of at least two-fold over the vehicle control is typically considered a positive result.

Protocol for the In Vitro Mammalian Cell Micronucleus Test

This assay detects chromosomal damage. Micronuclei are small, membrane-bound DNA fragments that are left behind in the cytoplasm after cell division when chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) fail to incorporate into the daughter nuclei.

  • Cell Culture: Use a suitable mammalian cell line, such as human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells.[18]

  • Treatment: Seed cells and allow them to attach/grow. Treat cultures with various concentrations of NEPA, both with and without S9 metabolic activation, for a short period (e.g., 4 hours).

  • Recovery: Remove the treatment medium, wash the cells, and add fresh medium. Add cytochalasin B, a cytokinesis inhibitor, to allow for the identification of cells that have undergone one nuclear division.

  • Harvest and Staining: Harvest the cells, lyse the cytoplasm, and fix the nuclei. Stain the DNA with a fluorescent dye (e.g., DAPI or propidium iodide).

  • Analysis: Using fluorescence microscopy or flow cytometry, score the frequency of micronuclei in binucleated (post-mitotic) cells. A significant, dose-dependent increase in micronucleated cells indicates genotoxic activity.

Application III: Definitive DNA Adduct Identification and Quantification

Objective: To provide direct, unequivocal evidence of DNA damage by identifying and quantifying the specific covalent adducts formed by NEPA's metabolites.

Causality and Rationale: This is the most direct method for confirming the mechanism of action. Identifying the structure of the adducts (e.g., ethyl vs. propyl adducts and their position on the DNA base) is crucial for understanding the subsequent mutational signatures. Quantification of these adducts in target vs. non-target tissues from in vivo studies can help explain organ specificity. Tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique due to its exceptional sensitivity and specificity, allowing for the detection of adducts at levels as low as one per 10¹⁰ nucleotides.[15][22][23]

Potential DNA Adducts Formed by NEPA
Adduct NameAbbreviationSignificance
O⁶-ethylguanineO⁶-EtGHighly miscoding; often leads to G→A transition mutations.
7-ethylguanine7-EtGMost abundant ethyl adduct, but less mutagenic.
O⁶-propylguanineO⁶-PrGMiscoding lesion similar to O⁶-EtG.
7-propylguanine7-PrGAbundant propyl adduct.
Protocol for DNA Adduct Analysis by LC-MS/MS
  • Sample Source: DNA can be isolated from the livers of NEPA-treated rats (from an in vivo study) or from calf thymus DNA treated with NEPA in the presence of an S9 activation system in vitro.

  • DNA Isolation: Isolate high-purity genomic DNA using standard phenol-chloroform extraction or commercial kits.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual 2'-deoxynucleosides using a cocktail of enzymes (e.g., DNAse I, nuclease P1, and alkaline phosphatase).

  • Sample Cleanup: Use solid-phase extraction (SPE) to remove unmodified nucleosides and enrich the sample for the DNA adducts of interest.

  • LC-MS/MS Analysis:

    • Inject the enriched sample into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

    • Separate the adducts from remaining normal nucleosides using a reverse-phase C18 column.

    • Detect and quantify the adducts using selected reaction monitoring (SRM), which provides two levels of mass selectivity for unambiguous identification.

  • Quantification: Accurate quantification is achieved by spiking the DNA sample with a known amount of a stable, isotopically labeled internal standard for each adduct prior to hydrolysis.

G cluster_2 DNA Adduct Analysis Workflow Start DNA Source (In Vivo Tissue or In Vitro Reaction) Isolation Genomic DNA Isolation Start->Isolation Hydrolysis Enzymatic Hydrolysis to Nucleosides Isolation->Hydrolysis Cleanup Solid-Phase Extraction (SPE) Hydrolysis->Cleanup Analysis UHPLC-MS/MS Analysis (SRM) Cleanup->Analysis End Adduct Identification & Quantification Analysis->End

Caption: Workflow for DNA adduct analysis via LC-MS/MS.

Conclusion

This compound is an invaluable research tool for elucidating the complex, multi-step process of chemical carcinogenesis. Its utility spans from whole-animal bioassays that define organ-specific cancer risks to highly specific analytical methods that pinpoint the exact molecular damage to DNA. The protocols outlined in this guide provide a framework for leveraging NEPA to investigate mechanisms of genotoxicity, validate screening assays, and ultimately contribute to a deeper understanding of how chemical exposures can lead to cancer. The rigorous application of these methods, coupled with an unwavering commitment to safety, will continue to advance the fields of toxicology and drug development.

References

  • Veeprho. N-Nitroso N-Ethyl N-Propyl Amine (NEPA) | CAS 25413-61-0. Available from: [Link]

  • Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology, 142, 105410. Available from: [Link]

  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(19), 11546. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 27824, N-Ethyl-N-nitroso-2-propanamine. Available from: [Link]

  • Ataman Kimya. N-ETHYL PROPYLAMINE. Available from: [Link]

  • New Jersey Department of Health. (2006). Hazardous Substance Fact Sheet: N-Nitrosodi-n-Propylamine. Available from: [Link]

  • Cleanchem. N-Nitroso N-Ethyl N-Propyl Amine (NEPA) | CAS No: 25413-61-0. Available from: [Link]

  • Mei, N., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. PubMed. Available from: [Link]

  • ResearchGate. Proposed main pathway for metabolic activation of N-nitrosamines to DNA-alkylating. Available from: [Link]

  • ResearchGate. Metabolic activation pathways for NDMA and NDEA. Available from: [Link]

  • U.S. Food and Drug Administration. N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N-Nitrosamines. Available from: [Link]

  • National Toxicology Program (NTP). (2021). Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. Available from: [Link]

  • International Agency for Research on Cancer. (1978). Some N-Nitroso Compounds. IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Volume 17. Available from: [Link]

  • Internet Archive. IARC Working Group on the Evaluation of the Carcinogenic Risk of Chemicals to Humans: Some N-Nitroso Compounds. Available from: [Link]

  • Western University. (2015). GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH. Available from: [Link]

  • ResearchGate. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Available from: [Link]

  • van der Linden, S. C., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N-Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis. Available from: [Link]

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  • National Center for Biotechnology Information. Toxicological Profile for N-Nitrosodi-n-Propylamine - REFERENCES. Available from: [Link]

  • Peltonen, K., & Vähäkangas, K. (2010). Analytical methods in DNA and protein adduct analysis. Annali dell'Istituto superiore di sanita, 46(3), 244–251. Available from: [Link]

  • Farrelly, J. G., et al. (1982). Metabolism of N-nitrosodi-n-propylamine and N-nitrosodiallylamine by isolated rat hepatocytes. Carcinogenesis, 3(11), 1293–1296. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: N-Nitrosoethyl-N-propylamine (NEPA) Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Nitrosamine Analysis. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource built on deep technical expertise and field-proven experience. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of detecting N-Nitrosoethyl-N-propylamine (NEPA) and other related nitrosamine impurities.

The detection of nitrosamines at trace levels is a significant global safety concern, prompting stringent regulatory guidelines due to their potential carcinogenic properties.[1][2][3] This resource addresses the most common and critical challenges you may face, from method development to routine analysis, ensuring your results are accurate, reproducible, and compliant with regulatory expectations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when setting up and running nitrosamine analyses.

Q1: What are the primary analytical techniques for detecting NEPA and other volatile nitrosamines?

A: The gold standard for sensitive and selective quantification of nitrosamines like NEPA is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[4] Gas Chromatography (GC) coupled with a Thermal Energy Analyzer (TEA) is also a highly specific and sensitive technique, particularly for volatile nitrosamines.[5][6][7] GC-MS/MS is another widely used method, especially for small, volatile nitrosamines.[2][8] The choice depends on the specific analyte, the complexity of the sample matrix, required sensitivity, and available instrumentation.[9]

Q2: What are the key regulatory guidelines I should be aware of for nitrosamine testing?

A: Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued comprehensive guidance.[10][11][12][13] The core recommendations involve a three-step process:

  • Risk Assessment: Evaluate manufacturing processes and materials for the potential to form nitrosamine impurities.[1][12][14]

  • Confirmatory Testing: If a risk is identified, perform validated analytical testing to detect and quantify nitrosamines.[12][14]

  • Mitigation & Reporting: Implement changes to control impurities and report these changes to the regulatory agency.[12][14] The FDA provides specific Acceptable Intake (AI) limits for various nitrosamines, which are crucial for setting quantification limits in your analytical methods.[11][13] For nitrosamines without established AI limits, a default limit of 26.5 ng/day is often recommended.[12][14]

Q3: What causes false-positive results in nitrosamine analysis, and how can I prevent them?

A: A primary cause of false positives is the artificial, in-situ formation of nitrosamines during the sample preparation and analysis itself.[15][16][17] This occurs when precursor amines and residual nitrosating agents (like nitrites) are present in the sample or excipients and react under acidic conditions, which are common in sample diluents or mobile phases.[15]

Prevention Strategies:

  • Use of Scavengers: Incorporate antioxidants like ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E) into your sample diluent to quench nitrosating agents.[15][17]

  • pH Control: Adjust the pH of your sample preparation to be neutral or basic, if compatible with your analyte's stability and method, to inhibit the reaction.[15]

  • Method Orthogonality: Confirm positive findings using an alternative analytical technique (e.g., confirm an LC-MS result with GC-TEA).[15]

Q4: My method is suffering from poor sensitivity. What are the common causes?

A: Low sensitivity in nitrosamine analysis, particularly with LC-MS/MS, is a frequent challenge. Key causes include:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., the Active Pharmaceutical Ingredient or excipients) can suppress the ionization of the target analyte in the mass spectrometer source.[9][18]

  • Analyte Instability: Nitrosamines can be sensitive to light and temperature, leading to degradation before analysis.[19]

  • Suboptimal Sample Preparation: Inefficient extraction or concentration steps can result in low recovery of the analyte.[1]

  • Instrument Contamination: A dirty ion source or contaminated gas lines can increase background noise and reduce signal intensity.[16]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Guide 1: Issue - High Variability and Poor Reproducibility in Results

Inconsistent results are a critical issue that undermines the reliability of any analytical method.[16] This guide provides a systematic approach to diagnosing the root cause.

Potential Cause & Explanation Troubleshooting Steps
1. Inconsistent Sample Preparation Explanation: Non-homogenized samples or variations in extraction efficiency can lead to significant result variability.[1] Steps: 1. Verify Homogeneity: Ensure solid samples are ground to a uniform, fine powder. 2. Review Extraction Protocol: Confirm that vortexing/sonication times and centrifugation speeds are consistent for every sample. 3. Evaluate Recovery: Perform a spike-recovery experiment at multiple concentrations to assess the efficiency and consistency of your extraction method.
2. Matrix Interference Explanation: The sample matrix can enhance or suppress the analyte signal, leading to variability, especially if the matrix composition differs slightly between samples.[18][20] Steps: 1. Implement Cleanup: Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[21] 2. Optimize Chromatography: Adjust the gradient to better separate the analyte from the main API peak or other matrix components.[22] 3. Use Isotope-Labeled Internal Standards: Incorporate a stable isotope-labeled version of NEPA to compensate for matrix-induced signal fluctuations.[15]
3. Instrument Instability Explanation: Fluctuations in instrument performance, such as a dirty ion source or unstable gas flow, can cause signal drift.[16] Steps: 1. Run System Suitability Tests (SST): Before each run, inject a standard solution to verify retention time, peak shape, and signal intensity are within predefined limits. 2. Check Maintenance Logs: Ensure the ion source, lenses, and capillaries have been cleaned according to the manufacturer's schedule. 3. Verify Gas Quality: Confirm the purity and pressure of nitrogen and collision gases.[16]
Guide 2: Issue - Suspected False Positive Due to In-Situ Nitrosamine Formation

Confirming that a detected nitrosamine is genuinely present in the product and not an artifact of the analysis is crucial to avoid unnecessary recalls and regulatory actions.[17]

This protocol provides a definitive test to determine if NEPA is being formed during sample preparation.

Step Procedure
1. Prepare Parallel Samples Prepare two identical sets of the sample to be tested. Label them "Standard Prep" and "Scavenger Prep."
2. Prepare Diluents Diluent A (Standard): Prepare your standard sample diluent (e.g., 0.1% Formic Acid in 50:50 Methanol:Water). Diluent B (Scavenger): Prepare the same diluent but add a scavenger. A common choice is ascorbic acid at a concentration of ~0.1% (w/v).
3. Sample Extraction Extract both sample sets following your validated procedure, using Diluent A for the "Standard Prep" set and Diluent B for the "Scavenger Prep" set.
4. Analysis Analyze both sets of samples using your LC-MS/MS or GC-TEA method.
5. Data Interpretation Compare the peak area for NEPA in both chromatograms. • Result A: If the NEPA peak is significantly reduced or absent in the "Scavenger Prep" sample, it strongly indicates that the nitrosamine was formed in-situ during analysis.[15] • Result B: If the NEPA peak area is comparable in both preparations, the nitrosamine is likely present in the original product.

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// Node Definitions Start [label="Positive NEPA Result Observed", fillcolor="#FBBC05"]; SuspectArtifact [label="Suspect Artifactual Formation?\n(e.g., acidic pH, known precursors)", fillcolor="#F1F3F4"]; PrepScavenger [label="Re-analyze with Nitrite Scavenger\n(e.g., Ascorbic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CompareResults [label="Compare Results", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArtifactConfirmed [label="Artifact Confirmed:\nSignal Disappears/Reduces", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TruePositive [label="True Positive:\nSignal Persists", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ModifyMethod [label="Modify Method:\nAdd scavenger, adjust pH", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ReportResult [label="Report as True Positive\nand Investigate Source", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> SuspectArtifact; SuspectArtifact -> PrepScavenger; PrepScavenger -> CompareResults; CompareResults -> ArtifactConfirmed [label=" Yes "]; CompareResults -> TruePositive [label=" No "]; ArtifactConfirmed -> ModifyMethod; TruePositive -> ReportResult; }

Caption: Workflow for investigating suspected false-positive results.

Part 3: Methodologies & Data

This section provides reference parameters for common analytical techniques used in nitrosamine analysis.

Table 1: Example LC-MS/MS Parameters for NEPA Analysis

These parameters serve as a starting point and must be optimized for your specific instrument and sample matrix.[16]

ParameterRecommended SettingRationale & Notes
Chromatography
ColumnC18 or Biphenyl Stationary Phase (e.g., 100 x 2.1 mm, <2 µm)Biphenyl columns can offer better retention for polar, small nitrosamines compared to standard C18.[22]
Mobile Phase A0.1% Formic Acid in WaterAcidic mobile phase promotes good peak shape and ionization, but can contribute to in-situ formation if not controlled.[16]
Mobile Phase B0.1% Formic Acid in Methanol or AcetonitrileMethanol is a common choice. Gradient elution is required to separate NEPA from matrix components.[16]
Flow Rate0.3 - 0.5 mL/minTypical for UHPLC systems to ensure sharp peaks.
Column Temperature40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume1 - 10 µLKeep volume low to minimize matrix effects and peak distortion.
Mass Spectrometry
Ionization ModePositive Electrospray (ESI+) or APCIESI is suitable for many nitrosamines, while APCI can be better for less polar, low-mass nitrosamines.
Monitoring ModeMultiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.[16]
Example MRM Transition (NEPA)Must be empirically determinedPrecursor ion ([M+H]⁺) would be m/z 131.1. Product ions would result from fragmentation (e.g., loss of -NO).
Source ParametersInstrument DependentOptimize curtain gas, collision gas, ion spray voltage, and temperature to maximize signal and minimize background.[22]
Diagram: General Analytical Workflow

This diagram outlines the critical steps from sample receipt to final data analysis for NEPA detection.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh 1. Weigh Sample AddDiluent 2. Add Diluent (+ Scavenger) Weigh->AddDiluent Extract 3. Vortex/Sonicate AddDiluent->Extract Centrifuge 4. Centrifuge Extract->Centrifuge Filter 5. Filter Supernatant Centrifuge->Filter Inject 6. Inject into LC-MS/MS Filter->Inject Acquire 7. Data Acquisition (MRM Mode) Inject->Acquire Integrate 8. Integrate Peak Acquire->Integrate Quantify 9. Quantify vs. Calibration Curve Integrate->Quantify Report 10. Report Result Quantify->Report

Caption: A typical workflow for nitrosamine analysis by LC-MS/MS.

References

  • Control of Nitrosamine Impurities in Human Drugs - FDA. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024, September 24). Foley & Lardner LLP. Retrieved from [Link]

  • FDA revises final guidance on nitrosamine impurities. (2024, September 4). RAPS. Retrieved from [Link]

  • Information about Nitrosamine Impurities in Medications. (2024, September 4). U.S. Food and Drug Administration. Retrieved from [Link]

  • Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities. (2024, September 5). AgencyIQ. Retrieved from [Link]

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (n.d.). Separation Science. Retrieved from [Link]

  • Preventing False Positives in Nitrosamine Testing. (n.d.). Resolian Analytical Sciences. Retrieved from [Link]

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2024, November 7). ACS Publications. Retrieved from [Link]

  • Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Trace analysis of volatile N-nitroso compounds by combined gas chromatography and thermal energy analysis. (1975, June 18). PubMed. Retrieved from [Link]

  • Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2024, November 22). CPT Labs. Retrieved from [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central. Retrieved from [Link]

  • Nitrosamines Formation as Artefact... What are the Challenges? (2021, November 22). LinkedIn. Retrieved from [Link]

  • Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis of nitrosamines by GC-TEA. (n.d.). FILAB. Retrieved from [Link]

  • N-NITROSOMORPHOLINE (Withdrawn). (2019, December). OSHA. Retrieved from [Link]

  • Trends and Challenges in Nitrosamine Testing: Part Two. (2024, March 12). The Analytical Scientist. Retrieved from [Link]

  • Method 607: Nitrosamines. (1984). U.S. EPA. Retrieved from [Link]

  • Experts Discuss the Complexities of Nitrosamine Analysis. (2024, April 9). LCGC International. Retrieved from [Link]

  • Nitrosamines in Pharma. (n.d.). Ellutia. Retrieved from [Link]

  • Miniaturized sample preparation strategies for the determination of N-nitrosamines in pharmaceutical products: A comprehensive review. (2024, July 1). ResearchGate. Retrieved from [Link]

  • Innovations in the Detection of N-Nitrosamine Impurities in Pharmaceuticals: Analytical and Regulatory Challenges. (2024, June 10). PubMed. Retrieved from [Link]

  • N-Nitrosamines – Method for the determination of N-nitrosamines in workplace air using gas chromatography with a thermal energy analyzer (GC-TEA) after elution. (2022, June 29). Publisso. Retrieved from [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). PMDA. Retrieved from [Link]

  • Anybody using Thermal Energy Analysis for Nitrosamine testing? (2022, September 26). LinkedIn. Retrieved from [Link]

  • Supporting the Challenge of Nitrosamine Drug Substance Related Impurities Analysis. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. (2023, May 6). YouTube. Retrieved from [Link]

  • Nitrosamines Analysis with LC-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • LCMS/MS Method Considerations for Nitrosamine Analysis in APIs. (2024, October 21). LCGC International. Retrieved from [Link]

  • Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. (n.d.). PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Ames Test for N-Nitrosamine Mutagenicity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the bacterial reverse mutation test, commonly known as the Ames test, with a specific focus on the challenges presented by N-nitrosamines. As a class of genotoxic impurities of significant concern, accurate assessment of their mutagenic potential is critical for drug safety and regulatory compliance.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you, as a researcher, might encounter. It is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions, optimize your experimental conditions, and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: Why are N-nitrosamines a special challenge for the Ames test?

N-nitrosamines are not direct-acting mutagens. They require metabolic activation by cytochrome P450 (CYP) enzymes to be converted into reactive electrophilic species that can then interact with bacterial DNA and cause mutations. The standard Ames test protocol must therefore be carefully adapted to ensure that this metabolic conversion occurs efficiently, mimicking the process that would happen in a mammalian system. Without an effective metabolic activation system, the test will produce a false-negative result.

Q2: Which bacterial strains are most appropriate for detecting N-nitrosamine mutagenicity?

The most sensitive strains for N-nitrosamines are typically those that detect base-pair substitutions. This is because the ultimate mutagens formed from nitrosamines, alkylating diazonium ions, primarily cause G:C to A:T transitions.

  • Salmonella typhimurium TA100: This is often the primary strain for nitrosamine detection as it is highly sensitive to base-pair substitution mutagens. It has the R-factor plasmid pKM101, which enhances repair-deficient mutagenesis, and the hisG46 mutation.

  • Salmonella typhimurium TA1535: This strain also detects base-pair substitutions via the hisG46 mutation but lacks the pKM101 plasmid. It can be used to confirm the mutagenic mechanism and is sometimes less sensitive but more specific than TA100.

  • Escherichia coli WP2 uvrA(pKM101): This strain serves as a valuable confirmation, as it also detects base-pair substitutions but in a different genetic background (trp- to trp+ reversion).

While frameshift-detecting strains like TA98 and TA1537 are part of the standard battery recommended by OECD 471, they are generally not expected to show a positive response to N-nitrosamines.

Q3: What is S9 mix, and why is its composition critical?

The S9 fraction is the supernatant of a rodent liver homogenate, centrifuged at 9000g, which contains a rich cocktail of metabolic enzymes, including the critical CYP enzymes. For the Ames test, this is combined with a cofactor solution (e.g., NADP+, glucose-6-phosphate) to create the "S9 mix," which provides the necessary machinery to activate pro-mutagens like N-nitrosamines.

The choice and concentration of the S9 fraction are arguably the most critical variables:

  • Induction: S9 from rats induced with a combination of phenobarbital and 5,6-benzoflavone (PB/BF) or β-naphthoflavone (PB/BNF) is often preferred over Aroclor 1254-induced S9. This is because specific CYP isozymes (e.g., CYP2B1, CYP1A2) that are potent activators of nitrosamines are highly expressed with these inducers.

  • Concentration: The concentration of the S9 fraction in the final mix is crucial. A low concentration may not provide enough enzymatic activity to activate the nitrosamine, while an excessively high concentration can sometimes inhibit mutagenicity due to detoxification pathways or cytotoxicity. A common starting point is a 10% (v/v) S9 fraction in the S9 mix, but optimization may be required.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Scenario 1: No mutagenic response observed for a known N-nitrosamine positive control (e.g., NDMA).

Possible Cause & Troubleshooting Steps:

  • Ineffective Metabolic Activation (Most Likely Cause):

    • Verify S9 Activity: Always run a concurrent positive control that requires S9 activation (e.g., 2-Aminoanthracene for TA100). If this control also fails, your S9 mix is inactive. Prepare a fresh S9 mix, ensuring all cofactors were added correctly and have not expired.

    • Optimize S9 Concentration: If the dedicated S9 control works but the nitrosamine control doesn't, the issue may be specific to nitrosamine metabolism. The standard S9 concentration may be suboptimal. It is recommended to test a range of S9 concentrations.

    Experimental Protocol: S9 Concentration Optimization

    • Prepare S9 mixes with final S9 fraction concentrations of 4%, 10%, and 30% (v/v).

    • Select a fixed, intermediate concentration of your N-nitrosamine positive control (e.g., N-nitrosodimethylamine - NDMA).

    • Perform the pre-incubation Ames assay (see protocol below) with the nitrosamine control against each of the three S9 concentrations.

    • Plate in triplicate for each condition.

    • Compare the revertant counts. A clear dose-dependent increase in revertants should be observed at the optimal S9 concentration.

  • Incorrect Test Procedure for Volatile Nitrosamines:

    • Problem: Short-chain, volatile nitrosamines like NDMA can evaporate from the plate during incubation, leading to reduced exposure.

    • Solution: The pre-incubation method is strongly recommended over the standard plate incorporation method for N-nitrosamines. This method involves incubating the test compound, bacteria, and S9 mix together in a sealed tube before plating, allowing for metabolic activation to occur in a closed environment.

    Workflow: Pre-Incubation vs. Plate Incorporation

    G cluster_PI Plate Incorporation Method cluster_PreInc Pre-Incubation Method (Recommended for Nitrosamines) PI_Start 1. Mix Bacteria, Test Compound/Vehicle, and (optional) S9 Mix PI_Agar 2. Add Molten Top Agar PI_Start->PI_Agar PI_Plate 3. Pour mixture onto minimal glucose agar plate PI_Agar->PI_Plate PI_Incubate 4. Incubate 48-72h PI_Plate->PI_Incubate Pre_Start 1. Mix Bacteria, Test Compound/Vehicle, and S9 Mix in a sealed tube Pre_Incubate 2. Pre-incubate mixture (e.g., 20-30 min at 37°C) Pre_Start->Pre_Incubate Pre_Incubate->PI_Agar Key difference: Activation occurs in a closed system before plating, preventing loss of volatile compounds. Pre_Agar 3. Add Molten Top Agar Pre_Incubate->Pre_Agar Pre_Plate 4. Pour mixture onto minimal glucose agar plate Pre_Agar->Pre_Plate Pre_Incubate_Final 5. Incubate 48-72h Pre_Plate->Pre_Incubate_Final

    Caption: Comparison of Plate Incorporation and Pre-Incubation Workflows.

Scenario 2: High cytotoxicity observed at low concentrations, masking the mutagenic response.

Possible Cause & Troubleshooting Steps:

  • Excessive Metabolic Activation:

    • Problem: A very high concentration of S9 can sometimes lead to the rapid production of cytotoxic, rather than purely mutagenic, metabolites. This can kill the bacteria, preventing them from reverting and forming colonies.

    • Solution: As in Scenario 1, perform an S9 optimization study. You may find that a lower S9 concentration (e.g., 4%) reduces cytotoxicity while still being sufficient for mutagenic activation.

  • Contaminants in the Test Article:

    • Problem: The test article itself may contain cytotoxic impurities that are not mutagenic.

    • Solution: Review the purity of your test sample. If possible, test a more purified batch of the N-nitrosamine.

  • Dose-Range Finding:

    • Problem: The initial dose range selected was too high. OECD 471 guidance suggests that the highest dose should show evidence of cytotoxicity. However, if toxicity is seen at all doses, the range needs to be shifted lower.

    • Solution: Conduct a more detailed preliminary dose-range finding experiment. Use a wider range of concentrations with logarithmic or semi-logarithmic spacing to pinpoint the transition from non-toxic to toxic doses. The goal is to select at least four non-toxic concentrations for the main mutagenicity experiment.

    Troubleshooting Logic: Cytotoxicity vs. Mutagenicity

    G Start High Cytotoxicity Observed? ReduceS9 Reduce S9 Concentration (e.g., from 10% to 4%) Start->ReduceS9 Yes AdjustDose Lower the Dose Range (Perform new range-finder) Start->AdjustDose Yes CheckPurity Verify Purity of Test Article Start->CheckPurity Yes ReRun Re-run Experiment with Optimized Conditions ReduceS9->ReRun AdjustDose->ReRun CheckPurity->ReRun Result Result ReRun->Result Assess Mutagenic Response

    Caption: Decision tree for troubleshooting high cytotoxicity.

Scenario 3: Results are variable and not reproducible.

Possible Cause & Troubleshooting Steps:

  • Inconsistent S9 Mix Preparation:

    • Problem: The S9 mix is a complex biological reagent. Minor variations in preparation, such as thawing/refreezing the S9 fraction or incorrect cofactor concentrations, can lead to significant variability in enzyme activity.

    • Solution: Prepare the S9 mix as a single large batch for the entire experiment. Aliquot and use immediately, or snap-freeze aliquots for one-time use to avoid freeze-thaw cycles. Always re-verify the activity of each new batch of S9 with standard positive controls.

  • Inadequate Pre-Incubation Conditions:

    • Problem: The duration and temperature of the pre-incubation step can affect the extent of metabolic activation.

    • Solution: Standardize the pre-incubation conditions strictly. A typical starting point is 20-30 minutes at 37°C with gentle shaking. Ensure all tubes are handled identically. For certain "difficult-to-activate" nitrosamines, extending the pre-incubation time to 60 minutes may increase sensitivity, but this should be validated.

  • Bacterial Culture Health:

    • Problem: The physiological state of the bacteria is crucial. Cultures that are not in the late-log phase of growth may show altered sensitivity.

    • Solution: Strictly control the overnight incubation of the bacterial cultures. Measure the optical density to ensure cultures have reached the appropriate density (typically >0.8 at OD600) and are in the correct growth phase before use.

Summary of Recommended Test Conditions

The following table summarizes the key recommended starting conditions for testing N-nitrosamines in the Ames test.

ParameterRecommended ConditionRationale & Key Considerations
Test Method Liquid Pre-incubationMinimizes loss of volatile nitrosamines and maximizes interaction with S9 enzymes.
Primary Strains S. typhimurium TA100, E. coli WP2 uvrA(pKM101)Highly sensitive to base-pair substitution mutagens, the primary mechanism for nitrosamines.
S9 Source PB/BNF or PB/BF induced rat liver S9Induction profile is well-suited for activating many N-nitrosamines.
S9 Concentration 10% (v/v) as a starting pointOptimization (e.g., 4% to 30%) is often necessary to balance activation and cytotoxicity.
Pre-incubation Time 20-30 minutes at 37°CA standard duration; may be extended if activation appears weak, but must be validated.
Positive Controls NDMA or other relevant nitrosamineEnsures the specific metabolic pathway is active under your experimental conditions.
General S9 Control 2-Aminoanthracene (2-AA)Confirms the general viability and activity of the S9 mix.

References

  • Bacterial Reverse Mutation Test - National Toxicology Program, U.S. Department of Health and Human Services. [Link]

  • ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk - International Council for Harmonisation. [Link]

  • OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test - Organisation for Economic Co-operation and Development. [Link]

  • Ames test: a sensitive and simple bacterial system for the detection of mutagens and carcinogens - Mutation Research/Reviews in Mutation Research. [Link]

  • The Ames Test: A Comprehensive Guide to the De Facto Standard for Genotoxicity Screening - Molecular Devices. [Link]

Technical Support Center: Purification of Synthesized N-Nitrosoethyl-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Nitrosoethyl-N-propylamine (NEPA). This guide is designed for researchers, scientists, and professionals in drug development who are working with this synthesized compound. As a potent carcinogen, ensuring the high purity of NEPA is critical for its use as an analytical standard and in toxicological studies.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process.

Understanding the Challenge: Why Purification is Critical

This compound is typically synthesized by the nitrosation of N-ethyl-N-propylamine. This reaction, while generally efficient, can result in a crude product containing several impurities that can interfere with experimental results and pose safety risks. The primary purification challenge lies in the effective removal of these impurities, which often have physical properties similar to the target compound.

Common Impurities in Crude this compound:

ImpuritySourceRationale for Removal
N-ethyl-N-propylamine (precursor) Unreacted starting materialCan react with ambient nitrosating agents to form NEPA over time, altering sample concentration. Its basic nature can also interfere with certain analytical techniques.
Residual Nitrosating Agents (e.g., nitrite salts) Excess reagent from synthesisCan lead to the formation of additional nitrosamine impurities if other amines are present.[2]
Byproducts of Nitrosating Agent Decomposition or side reactions of the nitrosating agent (e.g., tert-butanol from tert-butyl nitrite)Can interfere with quantification and co-elute with the target compound in chromatographic analysis.[3]
Solvents Reaction or work-up solventsMust be removed to obtain a pure, concentrated sample of NEPA.
Degradation Products Decomposition of NEPA due to exposure to light, high temperatures, or strong acidic/basic conditionsNEPA is sensitive to UV light and can degrade, leading to inaccurate results.[4]

Purification Strategy Workflow

A multi-step approach is often necessary to achieve high purity NEPA. The following diagram illustrates a typical purification workflow.

PurificationWorkflow Crude Crude Synthesized This compound Extraction Liquid-Liquid Extraction (LLE) Crude->Extraction Initial Cleanup Distillation Fractional Vacuum Distillation Extraction->Distillation Removal of Volatiles Chromatography Column Chromatography Distillation->Chromatography High-Resolution Purification Analysis Purity Analysis (GC-MS/LC-MS) Chromatography->Analysis Purity Verification Pure High-Purity This compound Analysis->Pure Final Product

Caption: A typical workflow for the purification of this compound.

Troubleshooting and FAQs

This section is formatted in a question-and-answer style to directly address potential issues during your purification experiments.

I. Issues with Initial Work-up and Extraction

Q1: After neutralizing my acidic synthesis reaction, I'm getting a persistent emulsion during liquid-liquid extraction with dichloromethane. How can I break it?

A1: Emulsion formation is common when neutralizing an acidic reaction mixture containing amines. The salts formed can act as surfactants. Here are several approaches to break the emulsion:

  • Addition of Brine: Add a saturated sodium chloride solution. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion by reducing the solubility of the organic phase in the aqueous phase.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel. This can minimize the formation of a stable emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.

  • Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion.

Q2: I'm not sure if I've removed all the unreacted N-ethyl-N-propylamine. How can I check, and why is it important?

A2: It is crucial to remove the precursor amine as it can lead to the slow formation of additional this compound upon storage, especially if exposed to air which can contain nitrogen oxides.

  • TLC Analysis: A simple way to check for the presence of the amine is by thin-layer chromatography (TLC). The amine will have a different Rf value than the nitrosamine and can often be visualized with a suitable stain like ninhydrin (which reacts with primary and secondary amines).

  • pH Check: After extraction, you can wash the organic layer with a dilute acid solution (e.g., 1% HCl) to remove any residual basic amine. Ensure the final organic layer is washed with water and then brine to remove any remaining acid.

  • GC-MS Analysis: A more definitive method is to analyze a small aliquot of your extracted product by Gas Chromatography-Mass Spectrometry (GC-MS). The amine will have a distinct retention time and mass spectrum from the nitrosamine.[5]

II. Challenges with Fractional Vacuum Distillation

Q1: I'm trying to purify this compound by distillation, but I'm concerned about decomposition. What are the optimal conditions?

A1: N-nitrosamines can be thermally labile, so it's essential to use fractional vacuum distillation to lower the boiling point and minimize the risk of decomposition. For a related compound, N-Nitrosodi-n-propylamine, the boiling point is reported as 113 °C at 40 mmHg.[6] For this compound, a similar boiling point under reduced pressure can be expected.

Recommended Distillation Parameters:

ParameterRecommended ValueRationale
Pressure 10-40 mmHgLowers the boiling point to a safer temperature range, minimizing thermal degradation.
Bath Temperature Keep 10-20 °C above the vapor temperatureProvides a steady distillation rate without superheating the sample.
Fractionating Column Vigreux or packed columnProvides multiple theoretical plates for efficient separation of components with close boiling points.
Light Protection Wrap the distillation apparatus in aluminum foilN-nitrosamines are light-sensitive, and this prevents photolytic decomposition.[4]

Troubleshooting Distillation:

  • Bumping: Ensure smooth boiling by using a magnetic stir bar or boiling chips.

  • No Product Distilling: Check for leaks in your vacuum system. Ensure the bath temperature is appropriately set.

  • Product Decomposing (turning dark): The temperature is likely too high. Reduce the bath temperature and/or improve the vacuum.

Q2: How do I know which fractions to collect during distillation?

A2: It is crucial to monitor the distillation closely and collect fractions based on the boiling point and observations.

  • Foreshot: The first fraction will likely contain lower-boiling impurities and residual solvents. This should be collected separately and discarded.

  • Main Fraction: As the temperature stabilizes at the expected boiling point of this compound, collect the main fraction.

  • Tailings: If the temperature starts to rise again, it indicates the presence of higher-boiling impurities. This fraction should also be collected separately.

It is highly recommended to analyze each fraction by GC-MS or HPLC to confirm its purity before combining the desired fractions.

III. Issues with Column Chromatography

Q1: I'm using column chromatography for final purification, but I'm getting poor separation. What conditions do you recommend?

A1: Column chromatography is an excellent technique for removing non-volatile impurities and closely related compounds. Based on EPA Method 607 for a similar nitrosamine, a polar adsorbent is effective.[7]

Recommended Column Chromatography Protocol:

  • Stationary Phase: Alumina (basic or neutral, activity Super I).

  • Mobile Phase (Eluent): A gradient of pentane and ethyl ether. Start with a low polarity mixture (e.g., 95:5 pentane:ethyl ether) and gradually increase the polarity. The less polar this compound should elute before any more polar impurities.

  • Sample Loading: Dissolve the sample in a minimal amount of the initial eluent and load it onto the column.

  • Fraction Collection: Collect small fractions and analyze them by TLC or GC-MS to identify the pure fractions.

Troubleshooting Column Chromatography:

  • Compound Won't Elute: The eluent is not polar enough. Gradually increase the percentage of ethyl ether.

  • Poor Separation (Co-elution): The polarity of the eluent may be increasing too quickly. Use a shallower gradient. Ensure the column is not overloaded with the sample.

  • Streaking on TLC: The sample may be too concentrated, or it might be reacting with the stationary phase (though less likely with alumina for this compound).

Chromatography cluster_column Chromatography Column Sample Sample Loaded in Low Polarity Solvent ImpurityA Less Polar Impurity (Elutes First) Product This compound (Elutes Second) ImpurityB More Polar Impurity (Elutes Last) Eluent Increasing Polarity of Eluent

Caption: Elution order in normal-phase column chromatography.

IV. Purity Assessment and Handling

Q1: What is the best way to confirm the purity of my final product?

A1: A combination of chromatographic and spectroscopic methods is recommended for definitive purity assessment.

  • GC-MS: This is an excellent method for determining purity and identifying any volatile impurities. The mass spectrum will provide confirmation of the compound's identity.[8]

  • LC-MS/MS: For non-volatile impurities, LC-MS/MS offers high sensitivity and selectivity.[9]

  • ¹H NMR: Proton NMR spectroscopy can be used to confirm the structure and identify any proton-containing impurities.

  • Quantitative Analysis: For use as a standard, quantitative analysis (e.g., using a calibrated internal standard in GC-MS or LC-MS) is necessary to determine the exact concentration.

Q2: What are the critical safety precautions when handling purified this compound?

A2: this compound is a suspected human carcinogen and should be handled with extreme caution.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Storage: Store in a cool, dark place in a tightly sealed container to prevent degradation.[4] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

  • Waste Disposal: Dispose of all waste containing this compound according to your institution's hazardous waste disposal procedures.

References

  • PubChem. N-Nitrosodipropylamine. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration. N-NITROSO-N-PROPYL-N-BUTYLAMINE. U.S. Department of Labor. [Link]

  • Efficient synthesis of pharmaceutical relevant N-nitrosamines under flow reaction conditions. [Link]

  • LookChem. Cas 621-64-7,N-NITROSODI-N-PROPYLAMINE. [Link]

  • U.S. Environmental Protection Agency. Method 607: Nitrosamines. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological profile for N-Nitrosodi-n-propylamine. [Link]

  • Reddy, B. et al. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]

  • Ataman Kimya. N-ETHYL PROPYLAMINE. [Link]

  • Chromatography Today. Determining N-Nitrosamines in Pharmaceutical Preparations Using LC–MS/MS. [Link]

  • Organic Process Research & Development. Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. [Link]

  • MDPI. Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method. [Link]

  • ScienceDirect. Synthesis of Nitroso, Nitro, and Related Compounds. [Link]

  • Chemsrc. This compound. [Link]

  • SciSpace. Formation of heterocyclic n-nitrosamines from the reaction of nitrite and selected primary diamines and amino acids. [Link]

  • ACS Publications. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • Google Patents. Synthesis of nitrosodimethylamine.
  • YouTube. Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. [Link]

  • Restek. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. [Link]

  • OMCL. Nitrosamines by GC-MS/MS. [Link]

  • MDPI. Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. [Link]

  • PubChem. N-Ethyl-N-nitroso-1-propanamide. National Center for Biotechnology Information. [Link]

  • FreeThink Technologies. The Chemistry of N-Nitrosamines: An Overview. [Link]

  • Nitrosamines Exchange. Formation of Dialkyl-N-nitrosamines in Aqueous Solution: An Experimental Validation of a Conservative Predictive Model and a Comparison of the Rates of Dialkyl and Trialkylamine Nitrosation. [Link]

Sources

Technical Support Center: N-Nitrosoethyl-N-propylamine (NEPA) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Interference

Welcome to the technical support center for N-Nitrosoethyl-N-propylamine (NEPA) analysis. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of detecting and quantifying this specific nitrosamine impurity. The presence of nitrosamines, even at trace levels, is a significant concern for regulatory bodies like the FDA and EMA due to their classification as probable human carcinogens.[1][2][3] Achieving accurate and reliable results for NEPA requires a deep understanding of potential interferences and a robust analytical strategy to mitigate them.

This guide provides troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. We will delve into the causality behind common analytical challenges, from sample preparation to final detection, providing you with the expertise to build self-validating and trustworthy methods.

Section 1: Foundational Challenges & General Troubleshooting

This section addresses overarching issues that can affect the entire analytical workflow, leading to inconsistent or unreliable data.

FAQ 1: Why are my NEPA results inconsistent or non-reproducible?

Inconsistent results are often a symptom of multiple underlying issues that can introduce variability at different stages of the analysis. A systematic approach is crucial for diagnosis.

Answer:

Lack of reproducibility in nitrosamine analysis can typically be traced back to three main areas: sample preparation, instrument performance, and method robustness.[4]

  • Sample Preparation Variability: The extraction of trace-level analytes from complex matrices is inherently prone to variation. Inefficient or inconsistent extraction recovery will directly impact final quantification. Furthermore, the risk of environmental contamination from sources like solvents, reagents, or even laboratory air can introduce random errors.[5]

  • Instrument Performance Drift: The sensitivity of high-end analytical instruments like LC-MS/MS and GC-MS/MS can fluctuate. Common causes include a dirty ion source, contaminated gas lines, or temperature fluctuations in the lab, all of which can alter background noise and analyte response.[4][6]

  • Method Robustness: An analytical method that is not robust will yield variable results when faced with minor, unavoidable changes in experimental parameters. For example, slight shifts in mobile phase composition, column temperature, or pH can affect chromatographic retention times and peak shapes, leading to inaccurate integration.[4]

Below is a logical workflow to diagnose and address the root cause of inconsistent results.

G Start Inconsistent Results Observed Troubleshoot Begin Systematic Troubleshooting Start->Troubleshoot SamplePrep Review Sample Preparation Protocol Troubleshoot->SamplePrep Start Here Instrument Verify Instrument Performance Troubleshoot->Instrument If sample prep is consistent Method Assess Method Robustness Troubleshoot->Method If instrument is stable Extraction Evaluate Extraction Efficiency & Recovery SamplePrep->Extraction Matrix Investigate Matrix Effects SamplePrep->Matrix SystemSuitability Run System Suitability Tests (SST) Instrument->SystemSuitability Logs Check Maintenance Logs & Gas Quality Instrument->Logs Column Check Column Performance Method->Column Parameters Evaluate Impact of Minor Parameter Variations Method->Parameters End Identify and Address Root Cause Extraction->End Matrix->End SystemSuitability->End Logs->End Column->End Parameters->End

Caption: Troubleshooting workflow for inconsistent NEPA analysis results.

Section 2: Sample Preparation - The First Line of Defense

Interference is most often introduced during sample handling and preparation. Controlling this stage is critical for accurate analysis.

FAQ 2: I suspect in-situ (artifactual) formation of NEPA during sample prep. How can I prevent this?

This is a major concern in nitrosamine testing, as it can lead to false positives and unnecessary regulatory actions.[4]

Answer:

The in-situ formation of NEPA occurs when precursor molecules—an ethyl-propyl amine source and a nitrosating agent (like nitrites)—are present in the sample and react during the analytical process.[4][7] This reaction is often accelerated by acidic conditions or high temperatures (e.g., in a GC injector).[1][8]

Prevention Strategies:

  • Use of Inhibitors: The most effective strategy is to add a nitrosation inhibitor to the sample during extraction. These agents scavenge nitrosating agents before they can react with amines.

    • Ascorbic Acid (Vitamin C): Effective in aqueous and slightly acidic conditions.

    • Sulfamic Acid: Highly effective, especially under acidic conditions.

    • Causality: These inhibitors are chemically more reactive towards nitrosating agents than the secondary amines are, thereby kinetically favoring a reaction that prevents nitrosamine formation.[9]

  • pH Control: Maintain neutral or basic pH during sample preparation wherever possible, as the nitrosation reaction is typically favored in acidic environments.[1]

  • Temperature Control: Avoid excessive heat during sample preparation steps like sonication or evaporation. If possible, perform extractions at reduced temperatures.

  • Reagent Purity: Ensure all solvents and reagents are of high purity and tested for residual nitrites.[4]

FAQ 3: How do I minimize matrix effects when analyzing NEPA in a complex drug product?

Matrix effects, which cause ion suppression or enhancement, are a primary source of inaccuracy in LC-MS/MS analysis.[9]

Answer:

Matrix effects occur when co-extracted compounds from the drug substance or formulation interfere with the ionization of the target analyte (NEPA) in the mass spectrometer's ion source.[6]

Mitigation Techniques:

  • Effective Sample Cleanup: The goal is to selectively remove matrix components while retaining NEPA.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for purifying and concentrating the analyte.[10] Choosing the right sorbent (e.g., strong cation-exchange) is key to retaining the nitrosamine while washing away interfering compounds.

    • Liquid-Liquid Extraction (LLE): A fundamental technique that can separate NEPA from matrix components based on differential solubility in immiscible solvents.

  • Chromatographic Separation: Ensure that NEPA is chromatographically resolved from the bulk of the matrix components, especially the Active Pharmaceutical Ingredient (API). If the API elutes at a different time, it is less likely to cause ion suppression. A divert valve can also be used to send the high-concentration API peak to waste instead of the MS source.

  • Use of Isotope-Labeled Internal Standards: The most reliable way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard for NEPA (e.g., NEPA-d10). The SIL standard is chemically identical to NEPA and will experience the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, the variability caused by ion suppression or enhancement is normalized.[9]

Section 3: Chromatographic & Spectrometric Troubleshooting

This section focuses on issues that arise during the separation and detection phases of the analysis.

FAQ 4: I'm using GC-MS and am concerned about interferences. What are the key considerations?

GC-MS is a powerful tool for volatile nitrosamines like NEPA, but it has unique challenges, including thermal degradation and co-elution.[11]

Answer:

When using GC-MS for NEPA analysis, the primary concerns are thermal stability and chromatographic resolution.

  • Injector Port Issues: The high temperature of the GC injection port can cause labile molecules to degrade or react. For nitrosamines, this can lead to the in-situ formation of the analyte if precursors are present.[8] It can also cause the degradation of other compounds into products that may interfere with NEPA detection. Using a lower injection temperature or a more inert inlet liner can help mitigate these effects.

  • Co-elution and Isobaric Interference: Interference can occur if another compound has a similar retention time and produces a fragment ion with the same mass-to-charge ratio (m/z) as the one being monitored for NEPA. For example, the solvent dimethylformamide (DMF) is known to cause isobaric interference with N-nitrosodimethylamine (NDMA).[12]

    • Solution: The best practice is to use GC-MS/MS. By monitoring a specific Multiple Reaction Monitoring (MRM) transition (precursor ion → product ion), you add a layer of specificity that makes it highly unlikely for an unrelated compound to interfere.[11][13]

ParameterGC-MSGC-MS/MS
Specificity Relies on retention time and a single m/z value. Prone to isobaric interference.Relies on retention time and a specific fragmentation pattern (MRM transition). Highly specific.
Sensitivity Generally lower due to higher chemical background noise.Generally higher due to the filtering of background noise in the second quadrupole.
Robustness More susceptible to matrix interference.Less susceptible to matrix interference due to higher specificity.
Caption: Comparison of GC-MS and GC-MS/MS for NEPA analysis.
FAQ 5: My LC-MS/MS sensitivity for NEPA is poor. How can I improve it?

Achieving the low limits of detection required by regulatory agencies is a common challenge.[3][10]

Answer:

Poor sensitivity in LC-MS/MS can stem from suboptimal chromatographic conditions, inefficient ionization, or incorrect mass spectrometer settings.

Optimization Strategies:

  • Chromatography:

    • Mobile Phase: Ensure the mobile phase pH is compatible with the ionization of NEPA. For positive mode ESI, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is typically used to promote protonation.

    • Column Choice: Use a high-efficiency column (e.g., sub-2 µm particle size) to achieve sharp, narrow peaks. Taller, narrower peaks result in a better signal-to-noise ratio and thus better sensitivity.

  • Ionization Source:

    • ESI vs. APCI: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can sometimes provide better sensitivity for small, less polar molecules like NEPA.[14] It is worth testing both sources if available.

    • Source Parameters: Methodically optimize source parameters such as gas flows (nebulizer, auxiliary), ion spray voltage, and temperature. These settings significantly impact desolvation and ionization efficiency.[4]

  • Mass Spectrometer (MS/MS):

    • MRM Optimization: Do not rely on theoretical values. Infuse a pure standard of NEPA directly into the mass spectrometer to determine the optimal precursor ion, product ions, and collision energy. This ensures you are monitoring the most intense and stable fragmentation pathway.

    • Dwell Time: In your MRM method, ensure the dwell time for the NEPA transition is sufficient to acquire at least 15-20 data points across the chromatographic peak for accurate quantification.

G Start Poor LC-MS/MS Sensitivity Chroma Optimize Chromatography Start->Chroma IonSource Optimize Ion Source Start->IonSource MSParams Optimize MS Parameters Start->MSParams MobilePhase Adjust Mobile Phase (pH, Additives) Chroma->MobilePhase Column Select High-Efficiency Column Chroma->Column SourceType Test ESI vs. APCI IonSource->SourceType SourceSettings Optimize Gas Flows, Voltage, Temperature IonSource->SourceSettings MRM Optimize MRM Transition & Collision Energy MSParams->MRM Dwell Adjust Dwell Time MSParams->Dwell End Achieve Improved Sensitivity MobilePhase->End Column->End SourceType->End SourceSettings->End MRM->End Dwell->End

Sources

Technical Support Center: N-Nitrosoethyl-N-propylamine (NEPA) Toxicity Assays

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for N-Nitrosoethyl-N-propylamine (NEPA) and related N-nitrosamine toxicity assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assessing the toxicity of this challenging class of compounds. N-nitrosamines are a "cohort of concern" due to their classification as probable human carcinogens, making accurate and reliable toxicity data paramount for safety and regulatory assessments.[1][2]

This resource moves beyond simple protocols to explain the scientific rationale behind key experimental steps. Our goal is to empower you to not only execute these assays but also to troubleshoot them effectively when unexpected results arise.

Section 1: Foundational Concepts (FAQs)

This section addresses common high-level questions regarding NEPA and its toxicological evaluation.

Q1: What is this compound (NEPA) and why is its toxicity a concern?

This compound (NEPA) is an N-nitrosamine compound. This class of chemicals is recognized for its potent carcinogenic properties in animal studies, and they are considered probable carcinogens in humans.[3][4] The primary concern is their ability to cause DNA damage after metabolic activation, which can lead to mutations and initiate cancer.[5][6] N-nitrosamines, including structurally related compounds like N-Nitrosodi-n-propylamine (NDPA), have been shown to induce tumors in various organs, including the liver, esophagus, and respiratory tract in animal models.[3][7] Their potential presence as impurities in pharmaceuticals, food, and water necessitates rigorous toxicological testing.[8][9]

Q2: How does NEPA exert its toxic effects? The critical role of metabolic activation.

NEPA, like virtually all N-nitrosamines, is not directly genotoxic. It is a pro-carcinogen that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver, to become a DNA-reactive species.[5][8][10]

The key steps are:

  • α-Hydroxylation: CYP enzymes, particularly isoforms like CYP2E1, add a hydroxyl group (-OH) to the carbon atom immediately adjacent (the α-carbon) to the nitroso group.[10]

  • Spontaneous Decomposition: This hydroxylated intermediate is unstable and spontaneously breaks down.

  • Formation of Electrophiles: The breakdown generates highly reactive electrophilic species (diazonium ions).[5][11]

  • DNA Adduct Formation: These electrophiles readily attack nucleophilic sites on DNA bases (like the N7 and O6 positions of guanine), forming covalent bonds known as DNA adducts.[12][13][14]

  • Mutagenesis: If these DNA adducts are not removed by cellular DNA repair mechanisms, they can cause mispairing during DNA replication, leading to permanent mutations and potentially initiating carcinogenesis.[15]

This reliance on metabolism is the single most important factor to consider when designing and troubleshooting in vitro toxicity assays for NEPA.

Q3: What are the standard in vitro assays for assessing NEPA toxicity?

Standard assays are guided by international standards, such as the OECD Guidelines for the Testing of Chemicals.[16][17][18] Key assays include:

  • Bacterial Reverse Mutation Test (Ames Test): A test for gene mutation in bacteria (e.g., Salmonella typhimurium). It is often the first screen for genotoxicity.[19][20]

  • In Vitro Mammalian Cell Micronucleus (MN) Test: Detects chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity) in mammalian cells.

  • In Vitro Mammalian Chromosomal Aberration Test: Assesses structural and numerical chromosomal abnormalities in metaphase cells.

  • Comet Assay (Single Cell Gel Electrophoresis): Measures DNA strand breaks in individual cells.[21]

  • Cell Viability/Cytotoxicity Assays: Assays measuring ATP content (e.g., CellTiter-Glo®), membrane integrity (e.g., LDH release), or metabolic activity (e.g., MTT/XTT) are run in parallel to ensure that observed genotoxicity is not an artifact of excessive cell death.[21]

Q4: Why do standard toxicity assays often fail to detect the genotoxicity of nitrosamines like NEPA?

The primary reason for false-negative results with nitrosamines is inefficient metabolic activation in standard in vitro systems.[22][23] Most cell lines used for genotoxicity testing have low or non-existent CYP enzyme activity.[22] To overcome this, an external metabolic activation system, typically a post-mitochondrial supernatant (S9 fraction) from the livers of Aroclor- or phenobarbital/β-naphthoflavone-induced rats, is added.[20] However, standard S9 protocols are often insufficient for nitrosamines because:

  • S9 Source: Rat liver S9 is less efficient at activating many nitrosamines compared to hamster liver S9.[23][24][25]

  • S9 Concentration: Standard protocols often use low S9 concentrations (e.g., 1-10%), which may not provide enough enzymatic activity to generate sufficient reactive metabolites.[23][24]

  • Exposure Method: The traditional plate incorporation method in the Ames test provides a very short window for the highly unstable reactive metabolites to reach the bacterial DNA.[23]

These limitations have led to the development of "enhanced" protocols specifically for this class of compounds.[1][19]

Section 2: Troubleshooting Guide (In-Depth Q&A)

This section provides solutions to specific experimental problems you may encounter.

Problem Category: Weak or No Genotoxic Signal (False Negatives)
Q5: My Ames test for NEPA is negative, but I expect it to be a mutagen. What went wrong?

A negative Ames test for a nitrosamine is a common issue and is almost always linked to suboptimal metabolic activation or other protocol-related factors.[23] Before concluding the compound is non-mutagenic, you must verify your protocol is optimized for this specific chemical class.

Causality & Solution:

  • Suboptimal S9 System: Standard rat liver S9 is notoriously inefficient for many nitrosamines.[23][25]

    • Action: Switch to a liver S9 fraction from Aroclor- or Phenobarbital/β-naphthoflavone-induced hamsters .[19][24] Hamster S9 has a CYP enzyme profile that is more effective for activating nitrosamines.[22]

  • Insufficient S9 Concentration: Low S9 levels may not be sufficient to produce detectable levels of the mutagenic metabolite.

    • Action: Increase the S9 concentration in your mix to 30% (v/v) .[19][24] This has become a standard recommendation for testing nitrosamine impurities.

  • Ineffective Exposure Method: In the plate incorporation method, the short-lived reactive metabolites produced in the agar overlay may degrade before reaching the bacterial DNA.

    • Action: Use the pre-incubation method . Mix the bacteria, test compound, and S9 mix in a tube and incubate (e.g., for 30 minutes) before adding the top agar and plating.[19][23][25] This maximizes the interaction between the bacteria and the reactive metabolites.

  • Inappropriate Solvent: Dimethyl sulfoxide (DMSO), a common solvent, can inhibit the CYP enzymes responsible for activating some nitrosamines.[23][25]

    • Action: If possible, dissolve NEPA in water or methanol .[25] If you must use an organic solvent, keep the volume in the pre-incubation mixture as low as possible and justify its use.[19]

  • Wrong Tester Strains: While a full panel is required, some strains are more sensitive to alkylating agents.

    • Action: Pay close attention to results in S. typhimuriumTA100 and TA1535 , and E. coliWP2 uvrA (pKM101) , which are highly sensitive to base-pair substitution mutagens like those generated by nitrosamines.[19][24][25]

Q6: I'm not seeing a response in my mammalian cell genotoxicity assay (e.g., Micronucleus, Comet). How can I improve my protocol?

The principles are similar to the Ames test: the issue is likely insufficient metabolic activation. Standard mammalian cell assays also require exogenous S9, and the same limitations apply.

Causality & Solution:

  • Inadequate S9 Protocol: As with the Ames test, the source and concentration of S9 are critical.

    • Action: Implement an enhanced S9 protocol . Use 30% hamster liver S9 with an appropriate cofactor mix.[1][22] A pre-incubation step with the S9 and NEPA before adding them to the cells can also increase sensitivity.

  • Cell Model Limitations: Standard cell lines (e.g., CHO, TK6) completely lack metabolic competence.

    • Action (Standard): Ensure your enhanced S9 protocol is robust.

    • Action (Advanced): Consider using a metabolically competent human cell line like HepaRG . These cells express a broad range of phase I and phase II metabolic enzymes, providing a more biologically relevant system.[21][26] Studies show that 3D spheroid cultures of HepaRG cells are even more sensitive than 2D cultures for detecting nitrosamine genotoxicity due to higher expression of CYP enzymes.[21]

  • Insufficient Exposure/Recovery Time: The kinetics of DNA damage and repair are crucial. You may be missing the peak window for damage.

    • Action: Consult OECD guideline 487 for the In Vitro Micronucleus Test. It specifies treatment durations (e.g., 3-6 hours with S9) followed by a recovery period (1.5-2.0 normal cell cycles) to allow for the expression of micronuclei. Ensure your timing is appropriate for your cell line's doubling time.

Problem Category: High Variability and Poor Reproducibility
Q7: My results are inconsistent between experiments. What are the likely sources of variability?

Causality & Solution:

  • S9 Batch-to-Batch Variability: The enzymatic activity of S9 preparations can vary significantly between lots and suppliers.

    • Action: Qualify each new lot of S9 using positive controls with known metabolic activation requirements (e.g., NDMA for nitrosamines, 2-aminoanthracene for other classes).[19] Purchase large batches from a single lot to ensure consistency across a study.

  • Cell Culture Conditions: Cell health is paramount. High passage numbers can lead to genetic drift and altered sensitivity.

    • Action: Use low-passage cells from a well-maintained cell bank. Monitor cell doubling time and morphology. Ensure consistent media, serum, and incubator conditions (CO₂, temperature, humidity).

  • Protocol Execution: Minor deviations in incubation times, temperatures, or reagent concentrations can have a large impact.

    • Action: Use detailed Standard Operating Procedures (SOPs). Ensure all personnel are trained consistently. Use calibrated equipment (pipettes, incubators). For critical steps, consider using automated liquid handlers to reduce human error.[27]

Problem Category: Cytotoxicity and Data Interpretation
Q8: I'm observing high cytotoxicity at low NEPA concentrations, which confounds my genotoxicity endpoint. How should I proceed?

High cytotoxicity can lead to secondary effects that mimic or mask a true genotoxic response (e.g., DNA fragmentation from apoptosis). Regulatory guidelines require genotoxicity to be assessed at concentrations with acceptable levels of cytotoxicity.

Causality & Solution:

  • Inadequate Dose Spacing: Your selected doses may be too high or too closely spaced in the cytotoxic range.

    • Action: Conduct a preliminary dose-range finding cytotoxicity assay using a wide concentration range. Use this data to select a narrower range of concentrations for the main experiment, aiming for a top concentration that induces approximately 50% ± 10% cytotoxicity. Ensure you have at least 3-4 concentrations with little to no cytotoxicity.

  • Highly Toxic Metabolites: The metabolic activation of NEPA may produce metabolites that are acutely cytotoxic, separate from their genotoxic action.[28]

    • Action: This is an intrinsic property of the compound. Your goal is to find the concentration window where you can detect genotoxicity before overwhelming cytotoxicity occurs. If the two effects are inseparable (i.e., genotoxicity only appears at highly cytotoxic levels), this itself is an important finding to report.

Q9: How do I distinguish true genotoxicity from cytotoxicity-related artifacts in my assay?

This is a critical aspect of data interpretation. A positive genotoxicity result is only considered relevant if it occurs at concentrations that are not excessively cytotoxic.

Causality & Solution:

  • Apoptosis/Necrosis-Induced DNA Damage: Late-stage cell death involves DNA fragmentation, which can produce a positive signal in assays like the Comet assay, leading to a false positive for genotoxicity.

    • Action: Adhere to established cytotoxicity limits. For most assays, the relative cell count or viability should not fall below ~40-50% of the concurrent negative control.[21] Analyze your data for a dose-dependent increase in the genotoxic endpoint that begins at non-cytotoxic or minimally cytotoxic concentrations. A genotoxic effect that only appears at >60% cytotoxicity should be interpreted with extreme caution and may be considered an artifact.

  • Lack of a Clear Dose-Response: A true genotoxicant should ideally show a dose-dependent increase in damage.

    • Action: Plot your genotoxicity endpoint against concentration. A clear upward trend, especially at concentrations with high cell viability, provides strong evidence of a true positive. Statistical analysis should confirm this trend.

Section 3: Key Protocols & Methodologies

The following are condensed protocols based on best practices for nitrosamine testing. Always refer to the full OECD guidelines for detailed requirements.

Protocol 1: Enhanced Ames Test (Bacterial Reverse Mutation Assay) for Nitrosamines

(Adapted from OECD TG 471 and recommendations for nitrosamines)[19]

  • Strain Preparation: Prepare overnight cultures of S. typhimurium strains TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA (pKM101).

  • S9 Mix Preparation: Prepare a metabolic activation mix containing 30% (v/v) liver S9 from phenobarbital/β-naphthoflavone-induced hamsters and necessary cofactors (e.g., NADP, G6P). Keep on ice.

  • Pre-incubation: In a sterile test tube, add:

    • 100 µL bacterial culture

    • 500 µL S9 mix (for activated plates) or phosphate buffer (for non-activated plates)

    • 50 µL of NEPA dilution (in water or methanol) or solvent control

  • Incubation: Vortex gently and incubate at 37°C for 30 minutes with gentle shaking.

  • Plating: Add 2 mL of molten top agar (containing trace histidine and biotin) to each tube, vortex briefly, and pour onto minimal glucose agar plates.

  • Incubation: Incubate plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent, reproducible increase in revertants of at least 2-fold (for TA98, TA100, WP2) or 3-fold (for TA1535, TA1537) over the solvent control.[20]

Protocol 2: In Vitro Micronucleus Assay with Enhanced Metabolic Activation

(Adapted from OECD TG 487)

  • Cell Seeding: Seed mammalian cells (e.g., CHO, TK6, or HepaRG) at an appropriate density to be sub-confluent at the time of harvest.

  • Treatment (Short exposure with S9):

    • Prepare NEPA dilutions in culture medium.

    • Prepare a 30% hamster S9 mix.

    • Add NEPA and S9 mix to the cells and incubate for 3-6 hours.

    • Wash cells and replace with fresh medium.

  • Cytochalasin B Addition: Add Cytochalasin B to block cytokinesis, allowing for the identification of binucleated cells where micronuclei are scored.

  • Recovery Period: Incubate for a period equivalent to 1.5-2.0 normal cell cycles post-treatment initiation.

  • Harvest and Staining: Harvest cells, perform cytocentrifugation onto slides, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring:

    • Cytotoxicity: Determine the Cytokinesis-Block Proliferation Index (CBPI) by scoring mono-, bi-, and multinucleated cells.

    • Genotoxicity: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

  • Data Analysis: A positive result is a statistically significant, dose-dependent increase in micronucleus frequency at concentrations with acceptable cytotoxicity (e.g., not exceeding 55±5% reduction in CBPI).

Section 4: Data Interpretation & Visualization

Tables

Table 1: Comparison of Standard vs. Enhanced S9 Activation Protocols for Nitrosamine Testing

ParameterStandard Protocol (Often Inadequate)Enhanced Protocol (Recommended)Rationale for Change
S9 Source Rat Liver (Aroclor or PB/BNF induced)Hamster Liver (PB/BNF induced)Hamster liver expresses a CYP profile more potent for activating nitrosamines.[22][23][24]
S9 Concentration 1% - 10% (v/v)30% (v/v)Higher enzyme concentration increases the rate of metabolic activation to detectable levels.[19][24]
Ames Method Plate IncorporationPre-incubation (30 min)Maximizes interaction of short-lived metabolites with bacterial DNA before plating.[23][25]
Solvent Choice Often DMSOWater or Methanol preferredDMSO can inhibit the specific CYP enzymes required for nitrosamine activation.[23][25]

Table 2: Troubleshooting Summary: Common Problems, Causes, and Solutions

ProblemLikely Cause(s)Recommended Solution(s)
No Genotoxic Signal Inefficient metabolic activation; Inappropriate solvent.Use 30% hamster S9, pre-incubation method; Switch solvent from DMSO to water/methanol.
High Cytotoxicity Dose concentrations are too high or too close together.Perform a wide-range dose-finding study to select an appropriate test range.
Poor Reproducibility S9 lot-to-lot variability; Inconsistent cell culture practices.Qualify new S9 lots; Use low-passage cells and adhere strictly to SOPs.
Positive Comet at High Cytotoxicity DNA fragmentation due to apoptosis/necrosis.Disregard positive results at concentrations exceeding cytotoxicity limits (e.g., >60% cell death). A true positive should have a dose-response starting at lower cytotoxicity levels.
Diagrams

Metabolic_Activation_Pathway cluster_cell Inside the Cell / In Vitro System NEPA This compound (Inactive Pro-carcinogen) Intermediate α-Hydroxy NEPA (Unstable) NEPA->Intermediate CYP450 Enzymes (e.g., CYP2E1 from S9) Electrophile Diazonium Ion (Reactive Electrophile) Intermediate->Electrophile Spontaneous Decomposition Adduct DNA Adducts Electrophile->Adduct Covalent Binding DNA Cellular DNA DNA->Adduct Mutation Mutation (If not repaired) Adduct->Mutation DNA Replication

Caption: Metabolic activation of NEPA to a DNA-reactive species.

Troubleshooting_Workflow start Negative or Weak Genotoxicity Result check_protocol Is the protocol optimized for nitrosamines? start->check_protocol s9_source Using Hamster S9? check_protocol->s9_source Yes implement_enhancements Implement Enhanced Protocol: - 30% Hamster S9 - Pre-incubation - Water/Methanol Solvent check_protocol->implement_enhancements No s9_conc Using 30% S9? s9_source->s9_conc Yes s9_source->implement_enhancements No preincubation Using Pre-incubation Method? s9_conc->preincubation Yes s9_conc->implement_enhancements No solvent Solvent is Water/Methanol? preincubation->solvent Yes preincubation->implement_enhancements No solvent->implement_enhancements No re_run Re-run Experiment solvent->re_run Yes implement_enhancements->re_run positive_result Positive Result: Report findings re_run->positive_result If Positive negative_result Negative Result: Consider alternative assays (e.g., HepaRG 3D model) or conclude non-mutagenic under these conditions. re_run->negative_result If Still Negative

Caption: Troubleshooting workflow for a negative genotoxicity result.

Section 5: References

  • Van der Laan, J. W., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis. [Link]

  • U.S. Food & Drug Administration. (n.d.). Genotoxicity assessment of eight nitrosamine impurities using 2D and 3D in vitro human HepaRG models. FDA.gov. [Link]

  • Toxys. (2024). New publication: Genotoxicity testing of N-nitrosamines using mammalian cells. Toxys.com. [Link]

  • National Toxicology Program. (n.d.). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. National Institute of Environmental Health Sciences. [Link]

  • Brendler, S., et al. (1992). In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat. Carcinogenesis, 13(12), 2303–2310. [Link]

  • Seo, H-R., et al. (2024). Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models. Archives of Toxicology. [Link]

  • Ponting, D. J., & Foster, M. P. (2023). A Quantum-Mechanical Approach to Predicting Carcinogenic Potency of N-nitrosamine Impurities in Pharmaceuticals. ResearchGate. [Link]

  • New Jersey Department of Health. (n.d.). N-NITROSODI-n-PROPYLAMINE HAZARD SUMMARY. NJ.gov. [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. OECD.org. [Link]

  • Yu, K. O., & Plews, A. M. (2020). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. MDPI. [Link]

  • Farrelly, J. G., et al. (1983). Metabolism of N-nitrosodi-n-propylamine and N-nitrosodiallylamine by isolated rat hepatocytes. Carcinogenesis, 4(8), 973-977. [Link]

  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Wikipedia.org. [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological profile for N-Nitrosodi-n-propylamine. ATSDR. [Link]

  • National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. National Institute of Environmental Health Sciences. [Link]

  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. ResearchGate. [Link]

  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed. [Link]

  • Kappe, C. O., et al. (2024). The Nitrosamine “Saga”: Lessons Learned from Five Years of Scrutiny. ACS Publications. [Link]

  • Ataman Kimya. (n.d.). N-ETHYL PROPYLAMINE. Ataman Kimya. [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological profile for N-Nitrosodi-n-propylamine. ATSDR. [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 4. OECD iLibrary. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Ethyl-N-nitroso-1-propanamide. PubChem. [Link]

  • Soileau, S. D. (1987). Carcinogen-DNA Adducts: Introduction, Literature Summary, and Recommendations. U.S. Environmental Protection Agency. [Link]

  • European Medicines Agency. (2023). Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. EMA. [Link]

  • Heflich, R. H., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]

  • LGC Group. (2020). Nitrosamines in Pharmaceuticals: Toxicity, Risk Analysis, Chemistry, and Test Methods. LGCGroup.com. [Link]

  • Agency for Toxic Substances and Disease Registry. (1989). Toxicological profile for N-Nitrosodi-n-propylamine. ATSDR. [Link]

  • JRF Global. (n.d.). Enhanced Ames Test for Nitrosamine Impurities. JRF Global. [Link]

  • Community.N-Nitrosamine.com. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Community.N-Nitrosamine.com. [Link]

  • Coffing, D., et al. (2023). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 38(4), 195-207. [Link]

  • Alele, P. E. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [Link]

  • Alele, P. E. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • National Institute for Occupational Safety and Health. (n.d.). Carcinogen-DNA Adduct Formation and DNA Repair. CDC Stacks. [Link]

  • Pharmaffiliates. (2024). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. Pharmaffiliates.com. [Link]

  • Wikipedia. (n.d.). DNA adduct. Wikipedia.org. [Link]

  • Singh, R., & Farmer, P. B. (2006). DNA adducts: Formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of analytical toxicology, 30(8), 556-567. [Link]

  • Organisation for Economic Co-operation and Development. (2013). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD.org. [Link]

  • National Institute for Occupational Safety and Health. (n.d.). Carcinogen-DNA Adduct Formation and DNA Repair. CDC Stacks. [Link]

  • Community.N-Nitrosamine.com. (2024). Challenges in Confirmatory Testing for Nitrosamines potential presence Identified from Step 1 Risk Assessment. Community.N-Nitrosamine.com. [Link]

  • ResearchGate. (2024). (PDF) Nitrosamine Impurities: Assessing Concerns through Case Studies. ResearchGate. [Link]

  • Li, H., et al. (2022). Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 879-880, 503503. [Link]

  • Johnson, G. E. (2023). Nitrosamine impurity issues and potential resolutions. Spanish Journal of Environmental Mutagenesis and Genomics. [Link]

Sources

Technical Support Center: Enhancing Sensitivity for N-Nitrosoethyl-N-propylamine (NEPA) Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the analysis of N-Nitrosoethyl-N-propylamine (NEPA) and other N-nitrosamine impurities. The detection of these compounds at trace levels presents a significant analytical challenge due to their classification as probable human carcinogens and the stringent regulatory limits on their presence in pharmaceutical products.[1] This guide is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights, troubleshooting strategies, and detailed methodologies to enhance the sensitivity and reliability of your analyses. Our approach is grounded in explaining the fundamental causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers encounter when developing and running assays for NEPA.

Q1: What are the primary analytical techniques for detecting NEPA at trace levels? A1: The most widely accepted and sensitive techniques are hyphenated mass spectrometry methods.[2] Specifically, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards.[2] These methods offer the required selectivity and sensitivity to reach the low nanogram-per-day acceptable intake (AI) limits set by regulatory bodies like the FDA.[1] While techniques like HPLC with UV detection exist, they generally lack the sensitivity needed for trace-level impurity analysis.[3]

Q2: My NEPA signal is very low or undetectable. What is the first thing I should check? A2: Before troubleshooting the instrument, always verify your sample preparation and standard integrity. Nitrosamines are light-sensitive, so ensure samples are protected from light during storage and preparation.[4] Confirm the concentration and stability of your NEPA reference standard. Sample preparation is a critical step; inefficient extraction or concentration will directly lead to poor signal. Re-evaluate your extraction solvent and technique (e.g., LLE, SPE) to ensure it is appropriate for NEPA's physicochemical properties.

Q3: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for my LC-MS/MS method? A3: For small, relatively non-polar, and volatile nitrosamines like NEPA, APCI is generally the preferred ionization technique .[5][6]

  • Causality: The choice is dictated by the ionization mechanism. ESI is a liquid-phase ionization technique that works best for polar, readily-charged molecules that are already solvated.[7] NEPA, being a smaller and less polar molecule, does not ionize efficiently in ESI. APCI, conversely, is a gas-phase ionization technique. It vaporizes the sample in a heated nebulizer before ionization via a corona discharge.[8] This process is much more efficient for less polar and more volatile compounds, resulting in a significantly stronger signal and better sensitivity for analytes like NEPA.[8]

Q4: What is a "matrix effect" and how do I know if it's affecting my NEPA analysis? A4: A matrix effect is the alteration of your analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., the drug substance, excipients).[9] This can either suppress your signal (ion suppression) or, less commonly, enhance it (ion enhancement), leading to inaccurate quantification.[9][10]

  • Common Signs: You may suspect matrix effects if you observe:

    • Poor reproducibility between different sample preparations.

    • Recovery values significantly below or above 100% in spiked samples.

    • A significant difference in the peak area of a standard prepared in pure solvent versus one prepared in a blank sample matrix extract.[9]

Q5: Why is method validation so critical for nitrosamine analysis? A5: Regulatory agencies like the FDA and EMA mandate that analytical methods used for quantifying nitrosamine impurities must be fully validated according to guidelines such as ICH Q2(R2). Validation is the documented proof that a method is fit for its intended purpose. It ensures that the data you generate is accurate, reproducible, and reliable, which is paramount when dealing with potent carcinogens that have strict safety limits. Unvalidated methods can lead to failure to detect critical impurities or generate inaccurate results, impacting patient safety and regulatory submissions.

Part 2: Troubleshooting Guides

This section provides structured guidance for resolving specific experimental issues in a question-and-answer format.

Guide 1: Poor Sensitivity & Low Signal Intensity

Issue: My calibration curve is not linear at the low end, and the signal-to-noise (S/N) ratio for my Limit of Quantitation (LOQ) is below the required threshold (typically S/N < 10).

Possible Cause Scientific Rationale & Explanation Recommended Troubleshooting Steps
Suboptimal Ionization As discussed in the FAQ, NEPA is a small, relatively non-polar molecule. Using ESI instead of APCI will result in poor ionization efficiency and thus a weak signal. The gas-phase proton transfer in APCI is far more effective for such molecules.[5][6][8]1. Switch to APCI Source: If using LC-MS/MS with an ESI source, switch to an APCI source. 2. Optimize APCI Parameters: Optimize the corona discharge current and vaporizer temperature. Too low a temperature will result in inefficient desolvation; too high can cause thermal degradation.
Inefficient Sample Preparation Trace-level analysis requires concentrating the analyte from a larger sample volume. If the extraction efficiency is low, the final concentration will be insufficient for detection. The chosen technique (LLE, SPE) must be optimized for NEPA's properties.1. Review Extraction Solvent: Ensure the solvent used in Liquid-Liquid Extraction (LLE) has the correct polarity to partition NEPA effectively. 2. Optimize SPE: If using Solid-Phase Extraction (SPE), ensure the sorbent chemistry is appropriate. For nitrosamines, sorbents like graphitized carbon or specific polymer-based cartridges are often effective. Verify pH, loading, washing, and elution steps.
Matrix-Induced Ion Suppression Co-eluting matrix components compete with NEPA for ionization in the MS source, reducing its signal. This is a very common issue in complex matrices like formulated drug products.[10]1. Improve Chromatographic Separation: Modify the LC gradient to better separate NEPA from the matrix components. See the "Column Selection" guide below. 2. Enhance Sample Cleanup: Implement a more rigorous sample preparation method (e.g., SPE) to remove interfering matrix components before injection. 3. Dilute the Sample: A "dilute-and-shoot" approach can sometimes mitigate matrix effects, but this may reduce the analyte concentration below the detection limit unless using a highly sensitive instrument.[8]
Suboptimal MRM Transition The sensitivity of a tandem MS method depends critically on the choice of the precursor-to-product ion transition (MRM). An inefficient fragmentation pathway will yield a low product ion signal.1. Optimize Collision Energy (CE): Perform a CE optimization experiment by infusing a standard solution of NEPA and varying the collision energy to find the value that produces the most intense, stable product ion signal. 2. Select a Better Transition: If the primary transition is weak, investigate other potential product ions to find a more intense and specific transition.
Guide 2: Chromatographic Issues (Peak Tailing, Poor Resolution)

Issue: The NEPA peak is broad, tailing, or is not baseline-separated from other impurities or matrix components.

Possible Cause Scientific Rationale & Explanation Recommended Troubleshooting Steps
Inappropriate Column Chemistry Standard C18 columns may not provide sufficient retention or selectivity for some nitrosamines, especially polar ones. Alternative stationary phases can offer different interaction mechanisms (e.g., π-π interactions, shape selectivity) that improve resolution.1. Try a Biphenyl or Phenyl-Hexyl Column: These phases provide π-π interactions that can enhance retention and selectivity for the nitroso functional group. A biphenyl phase is often a good starting point for nitrosamine method development. 2. Consider a Pentafluorophenyl (PFP) Column: PFP columns are excellent for separating positional isomers and offer unique selectivity based on dipole-dipole and charge-transfer interactions.
Mobile Phase Mismatch The pH of the mobile phase can affect the peak shape of ionizable compounds. Additionally, a mismatch between the sample solvent and the initial mobile phase composition can cause peak distortion.1. Adjust Mobile Phase Additives: While NEPA is not strongly ionizable, small amounts of formic acid (0.1%) in the mobile phase are standard practice and help create a consistent protonation environment for positive ionization mode MS. 2. Match Sample Solvent: Ensure the solvent your final sample is dissolved in is as close as possible in composition and strength to the initial mobile phase conditions of your gradient.
Column Overload Injecting too much sample, especially a complex matrix, can overload the column, leading to broad or distorted peaks.1. Reduce Injection Volume: Decrease the volume of sample injected onto the column. 2. Dilute the Sample Extract: If sensitivity allows, dilute the final sample extract before injection.
Guide 3: Inconsistent & Irreproducible Results

Issue: My QC sample results are highly variable between runs, or I cannot get consistent recovery from spiked samples.

Possible Cause Scientific Rationale & Explanation Recommended Troubleshooting Steps
Variable Matrix Effects Inconsistencies in the sample preparation process or lot-to-lot variability in the sample matrix can lead to fluctuating levels of ion suppression or enhancement.[9]1. USE A STABLE ISOTOPE-LABELED INTERNAL STANDARD (SIL-IS): This is the most effective way to compensate for matrix effects and variability. A SIL-IS (e.g., NEPA-d7) is chemically identical to the analyte and will co-elute, experiencing the same matrix effects and extraction inconsistencies. By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized.
Analyte Instability Nitrosamines can be unstable under certain conditions. They are known to be sensitive to UV light, and artificial formation can occur during sample preparation if nitrosating agents and amines are present under acidic conditions or high heat.[4]1. Protect from Light: Use amber vials and minimize exposure of samples and standards to direct light.[4] 2. Control Temperature: Avoid excessive heat during sample preparation steps like solvent evaporation. 3. Prevent Artificial Formation: If the sample matrix contains precursor amines, avoid strongly acidic conditions during sample prep. The use of scavengers like ascorbic acid can sometimes be employed, but must be carefully validated.
Instrument Contamination Carryover from a previous high-concentration sample can lead to artificially high results in subsequent injections. Contamination in the LC flow path or MS source can create high background noise.1. Optimize Wash Solvents: Ensure the autosampler wash solution is strong enough to remove all analyte between injections. 2. Inject Blanks: Run solvent blanks after high-concentration samples to check for carryover. 3. Clean the MS Source: Perform routine maintenance and cleaning of the mass spectrometer's ion source as recommended by the manufacturer.

Part 3: Detailed Experimental Protocols & Workflows

This section provides a proposed starting methodology for high-sensitivity NEPA analysis and an overview of an advanced detection technique.

Protocol 1: Proposed LC-MS/MS Method for NEPA Quantification

This protocol provides a robust starting point for method development. It must be fully validated for your specific sample matrix and instrument.

  • Analyte: this compound (NEPA)

  • Molecular Formula: C₅H₁₂N₂O

  • Molecular Weight: 116.16 g/mol

  • Predicted Precursor Ion [M+H]⁺: m/z 117.1

  • Predicted MRM Transitions: Based on common fragmentation patterns of similar nitrosamines (loss of NO, alkyl chains), the following are proposed starting transitions. The most intense and specific transition should be determined experimentally.

    • Quantitative: 117.1 > 88.1 (Loss of N=O)

    • Confirmatory: 117.1 > 56.1 (Loss of ethyl + N=O)

  • Standard Preparation:

    • Prepare a primary stock solution of NEPA at 1 mg/mL in methanol.

    • Perform serial dilutions in 50:50 methanol:water to create calibration standards ranging from 0.05 ng/mL to 50 ng/mL.

    • Note: If a stable isotope-labeled internal standard (e.g., NEPA-d7) is available, spike it into all samples and standards at a constant concentration (e.g., 5 ng/mL).

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Objective: To concentrate NEPA and remove interfering matrix components.

    • Sample: Accurately weigh 100 mg of the drug product powder.

    • Dissolution: Dissolve the powder in an appropriate solvent (e.g., 10 mL of 1% formic acid in water). Vortex and sonicate to ensure complete dissolution.

    • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to pelletize excipients.

    • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase or graphitized carbon cartridge) with methanol followed by water.

    • Loading: Load the supernatant from the centrifuged sample onto the SPE cartridge at a slow, controlled flow rate.

    • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute the NEPA from the cartridge with a small volume (e.g., 1-2 mL) of a strong solvent (e.g., methanol or acetonitrile).

    • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (<40°C). Reconstitute the residue in a known, small volume (e.g., 200 µL) of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid). Transfer to an amber LC vial.

  • Chromatographic Conditions (LC):

    • Column: Biphenyl phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) %B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

  • Mass Spectrometry Conditions (MS/MS):

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), Positive Mode.

    • Vaporizer Temperature: 350-450 °C (Optimize for your instrument).

    • Corona Current: 3-5 µA (Optimize).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
      NEPA (Quant) 117.1 88.1 100 Optimize
      NEPA (Confirm) 117.1 56.1 100 Optimize

      | NEPA-d7 (IS) | [M+H]⁺ | [Fragment]⁺ | 100 | Optimize |

NEPA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Weigh Drug Product dissolve 2. Dissolve & Centrifuge sample->dissolve spe 3. Solid-Phase Extraction (SPE) dissolve->spe reconstitute 4. Evaporate & Reconstitute spe->reconstitute lc 5. UPLC Separation (Biphenyl Column) reconstitute->lc ms 6. APCI-MS/MS Detection (MRM) lc->ms integrate 7. Integrate Peak Areas (Analyte/IS) ms->integrate quantify 8. Quantify vs. Calibration Curve integrate->quantify

Caption: High-level workflow for NEPA quantification.

Protocol 2: Advanced Technique - Surface-Enhanced Raman Spectroscopy (SERS)

SERS is an emerging technique that offers the potential for ultra-high sensitivity, down to the single-molecule level, by enhancing the Raman scattering signal of molecules adsorbed onto a nanostructured metal surface. While not yet a routine GMP method, it is a powerful tool for research and specialized applications.

The weak Raman signal of NEPA is amplified by several orders of magnitude when it is adsorbed onto plasmonic "hot spots" on a SERS substrate (typically gold or silver nanoparticles). This allows for detection at concentrations far below what is possible with conventional Raman spectroscopy.

Achieving quantitative results with SERS is challenging due to signal variability but can be accomplished with a rigorous, systematic approach.[10]

  • Substrate Selection & Preparation:

    • Choose a high-performance, reproducible SERS substrate. Commercially available options include gold or silver nanoparticle-coated slides or films.

    • Consistency is key; use substrates from the same batch for an entire experiment.

  • Internal Standard Strategy:

    • Rationale: To correct for variations in substrate enhancement, laser power, and sample deposition, an internal standard (IS) is crucial.[10] The IS should be a molecule that does not react with NEPA, has a strong and distinct Raman spectrum, and adsorbs consistently to the substrate.

    • Procedure: A fixed, low concentration of the IS is mixed into all standard solutions and samples. The NEPA peak intensity is then normalized to the intensity of a stable IS peak.

  • Calibration:

    • Prepare a series of calibration standards of NEPA, each containing the fixed concentration of the internal standard.

    • Apply a precise, small volume (e.g., 1-5 µL) of each standard to a fresh spot on the SERS substrate and allow the solvent to evaporate completely.

    • Acquire SERS spectra from multiple random points within each spot to average out spatial heterogeneity.

    • Construct a calibration curve by plotting the ratio of (NEPA Peak Intensity / IS Peak Intensity) against the NEPA concentration.

  • Sample Analysis:

    • Prepare the sample extract (e.g., from the SPE protocol above) and spike it with the same fixed concentration of the internal standard.

    • Deposit the sample onto the SERS substrate in the same manner as the standards.

    • Acquire spectra and calculate the (NEPA/IS) intensity ratio.

    • Determine the NEPA concentration in the sample using the calibration curve.

SERS_Troubleshooting start High RSD in SERS Signal? check_is Using an Internal Standard? start->check_is check_spots Averaging multiple spots per sample? check_is->check_spots Yes implement_is Implement Internal Standard Strategy check_is->implement_is No check_sub Substrate from same batch? check_spots->check_sub Yes increase_spots Increase number of acquisition points check_spots->increase_spots No use_same_batch Use consistent substrate batch check_sub->use_same_batch No review_prep Review sample deposition technique check_sub->review_prep Yes

Sources

Navigating N-Nitrosoethyl-N-propylamine (NEPA) Animal Protocols: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals working with the N-nitroso compound, N-Nitrosoethyl-N-propylamine (NEPA). This guide is designed to offer practical, in-depth troubleshooting and frequently asked questions (FAQs) to refine animal protocols, ensuring scientific integrity, and upholding the highest standards of animal welfare.

Introduction to NEPA and the Imperative for Protocol Refinement

This compound (NEPA) belongs to the N-nitrosamine class of compounds, many ofwhich are recognized as potent carcinogens in a variety of animal species.[1][2] Like other N-nitrosamines, NEPA is reasonably anticipated to be a human carcinogen based on evidence from animal studies.[1] These compounds typically require metabolic activation to exert their carcinogenic effects, leading to the formation of DNA adducts that can initiate tumorigenesis.[3] The primary target organs for N-nitrosamines in rodents often include the liver, esophagus, and respiratory tract.[1][3]

Given the carcinogenic potential of NEPA, it is paramount that animal studies are meticulously designed and executed. The principles of the 3Rs – Replacement, Reduction, and Refinement – are not merely ethical guidelines but are integral to robust scientific outcomes.[4][5]

  • Replacement: Seeking alternatives to animal testing whenever possible.[4]

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant data.[4]

  • Refinement: Modifying procedures to minimize animal pain and distress.[4][5]

This guide focuses on the Refinement of animal protocols for NEPA studies, providing actionable insights to enhance both the quality of research and the welfare of the animals involved.

Troubleshooting Guide: Navigating Common Challenges in NEPA Animal Studies

This section addresses specific issues that researchers may encounter during their experiments with NEPA, presented in a question-and-answer format.

Question 1: We are observing unexpected mortality in our low-dose NEPA group. What could be the cause and how can we troubleshoot this?

Answer:

Unexpected mortality, especially in low-dose groups, warrants immediate investigation. Several factors could be at play:

  • Vehicle Toxicity or Interaction: The vehicle used to dissolve or suspend NEPA might have inherent toxicity or could be interacting with the compound. For instance, the influence of ethyl alcohol on the carcinogenicity of N-nitrosodi-n-propylamine has been studied, suggesting potential vehicle-compound interactions.[6]

    • Troubleshooting:

      • Review the literature for the compatibility of your chosen vehicle with N-nitrosamines.

      • Run a vehicle-only control group to assess its independent effects.

      • Consider alternative, well-established vehicles such as sterile water or corn oil, ensuring they are appropriate for the route of administration.

  • Dosing Errors: Inaccurate dose calculations or administration can lead to unintended high exposures. Oral gavage, a common administration route, requires significant technical skill to avoid errors.[7][8][9]

    • Troubleshooting:

      • Double-check all dose calculations and solution concentrations.

      • Ensure all personnel performing oral gavage are thoroughly trained and proficient. Refresher training can be beneficial.[7]

      • Observe the dosing procedure to ensure proper technique and minimize animal stress.[9]

  • Animal Health Status: Pre-existing subclinical infections or other health issues in the animals can make them more susceptible to the toxic effects of NEPA.

    • Troubleshooting:

      • Ensure animals are sourced from a reputable vendor with a comprehensive health monitoring program.

      • Acclimatize animals to the facility for an adequate period before starting the experiment.

      • Consult with veterinary staff to rule out any underlying health problems in the colony.

  • Stress-Induced Susceptibility: Excessive handling or stressful procedures can compromise the animals' immune system and increase their susceptibility to toxicity.

    • Troubleshooting:

      • Refine handling techniques to minimize stress.[5]

      • Ensure the housing environment is optimized for the species, with appropriate temperature, light cycles, and enrichment.[10]

Question 2: How do we establish and implement humane endpoints in our long-term NEPA carcinogenicity study?

Answer:

Establishing clear humane endpoints is a critical refinement to prevent unnecessary suffering in long-term cancer studies.[4][10] Death should not be the primary endpoint.[4] Instead, a combination of clinical signs and objective measurements should be used to determine when an animal should be euthanized.

Key Humane Endpoints to Consider for NEPA Studies:

Category Specific Endpoints Action
Tumor Burden - Tumor size exceeding a predetermined diameter (e.g., 20 mm in rats).- Tumors that ulcerate, become infected, or impede normal movement or bodily functions (e.g., eating, drinking).Euthanize
Body Condition - Body weight loss exceeding 20% of baseline.- Palpable abdominal masses.Euthanize
Clinical Signs - Persistent diarrhea or constipation.- Swollen abdomen.[4] - Priapism (in male rats).[4] - Labored breathing or respiratory distress.- Lethargy, hunched posture, or rough coat.- Signs of bleeding (e.g., from orifices).[11]Increase monitoring frequency; euthanize if signs persist or worsen.
Behavioral Changes - Reduced food or water intake.- Social isolation or changes in normal behavior.Increase monitoring frequency; euthanize if signs persist or worsen.
  • Implementation:

    • Clearly define these endpoints in your animal use protocol.

    • Train all personnel involved in animal monitoring to recognize these signs.

    • Maintain detailed records of daily observations for each animal.

    • Consult with veterinary staff regularly to assess animal health.

Question 3: We are performing oral gavage for NEPA administration and are concerned about potential complications. What are the best practices to refine this procedure?

Answer:

Oral gavage is a common and effective method for precise dosing, but it requires skill to perform correctly and can be stressful for the animals.[7][8][9] Refining this technique is crucial for animal welfare and data quality.

Best Practices for Oral Gavage:

  • Proper Restraint: Use a firm but gentle restraint technique to minimize movement and stress. The "fist" method of scruffing is often recommended for better control.[12] Acclimating the animals to handling before the procedure can also reduce anxiety.[7]

  • Correct Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal to prevent esophageal or stomach perforation.[8][9]

  • Accurate Measurement: Ensure the length of the gavage needle is correct to deliver the substance to the stomach without causing injury.

  • Slow and Steady Administration: Administer the substance slowly to prevent regurgitation and aspiration.[8] If any resistance is felt, stop and reposition the needle.[13]

  • Volume Considerations: Use the smallest volume necessary for accurate dosing to avoid gastric distension.[14]

  • Training and Proficiency: Only well-trained and experienced personnel should perform oral gavage.[7] Regular competency assessments are recommended.

Troubleshooting Common Gavage Issues:

Issue Possible Cause Solution
Regurgitation/Aspiration - Incorrect needle placement (trachea).- Rapid administration.- Excessive volume.Stop immediately. If fluid is seen from the nose, the animal may have aspirated.[9] Monitor for respiratory distress. Refine technique for subsequent dosings.
Esophageal/Stomach Injury - Improper needle type or size.- Forceful insertion.Use flexible, ball-tipped needles.[9] Never force the needle.[8] If injury is suspected, consult a veterinarian immediately.
Animal Distress (struggling, vocalization) - Improper restraint.- Lack of acclimatization.Refine restraint technique.[12] Allow for a period of handling acclimatization before the study begins.[7]

Frequently Asked Questions (FAQs) for NEPA Animal Studies

This section provides answers to common questions regarding the design and execution of animal studies with NEPA.

1. What is the appropriate animal model for NEPA carcinogenicity studies?

Rats and mice are the most commonly used species for carcinogenicity testing of N-nitrosamines.[3] The choice of strain can be critical. For example, F344 rats and B6C3F1 mice have been extensively used in carcinogenicity bioassays.[10] The selection should be based on the specific research question and historical data on sensitivity to N-nitrosamine-induced carcinogenesis.[10]

2. How should NEPA be prepared and administered?

NEPA is a yellow liquid at room temperature.[15] For oral administration, it can be dissolved in a suitable vehicle like sterile water or corn oil. It is crucial to ensure the homogeneity of the solution. All handling of NEPA, including weighing and solution preparation, should be conducted in a certified chemical fume hood due to its carcinogenic nature.[16] Administration is commonly done via oral gavage for precise dosing or in the drinking water for chronic exposure studies.[17][18]

3. What are the expected target organs and tumor types for NEPA?

Based on studies with the closely related compound N-nitrosodi-n-propylamine (NDPA), the primary target organs in rats are the liver and esophagus, with tumors also potentially developing in the respiratory tract.[1] In hamsters, tumors of the lung and nasal cavities have been observed.[1] Histopathological analysis is essential to characterize the induced tumors, which can include hepatocellular carcinomas, esophageal papillomas and carcinomas, and adenomas of the respiratory tract.[1][19][20]

4. What safety precautions are necessary when working with NEPA?

NEPA is a potent carcinogen and must be handled with extreme care.[16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including double nitrile gloves, a lab coat, and safety glasses.[21]

  • Engineering Controls: All work with pure NEPA or concentrated solutions must be performed in a chemical fume hood.[16] Animal dosing and cage changing for a period after dosing (e.g., 72 hours) should be done in a biological safety cabinet.[21]

  • Waste Disposal: All contaminated materials, including animal bedding, must be disposed of as hazardous waste according to institutional guidelines.

  • Training: All personnel must be trained on the specific hazards of N-nitrosamines and the proper handling procedures.[21]

5. How can we ensure the statistical validity of our study while reducing the number of animals?

Proper experimental design and statistical analysis are key to reducing animal numbers without compromising the scientific validity of the study.

  • Power Analysis: Conduct a power analysis during the study design phase to determine the minimum number of animals required to detect a statistically significant effect.

  • Appropriate Statistical Tests: Use appropriate statistical methods for analyzing tumor data, which may include survival analysis and tests for dose-response trends.[22]

  • Historical Control Data: The use of historical control data can sometimes aid in the interpretation of results, but this should be done with caution and with a clear rationale.[22]

Experimental Workflow and Data Presentation

Experimental Workflow for a Chronic NEPA Carcinogenicity Study in Rats

NEPA_Carcinogenicity_Workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing & Monitoring Phase (up to 2 years) cluster_necropsy Necropsy & Histopathology Phase cluster_analysis Data Analysis & Reporting A Protocol Design & IACUC Approval B Animal Acclimatization (1-2 weeks) A->B C Randomization into Dose Groups B->C D NEPA Administration (e.g., daily oral gavage) C->D E Daily Clinical Observation & Weekly Body Weight D->E F Monitor for Humane Endpoints E->F G Terminal Necropsy or Euthanasia at Humane Endpoint F->G H Gross Pathology Examination G->H I Tissue Collection & Fixation H->I J Histopathological Evaluation I->J K Statistical Analysis of Tumor Incidence & Survival Data J->K L Final Report Generation K->L

Caption: Workflow for a typical chronic NEPA carcinogenicity study in rodents.

Example Data Table: Tumor Incidence in a Hypothetical NEPA Study

Dose Group (mg/kg/day) Number of Animals Liver Tumors (%) Esophageal Tumors (%) Mean Survival (weeks)
0 (Vehicle Control)502 (4%)0 (0%)100
1 (Low Dose)5015 (30%)5 (10%)92
5 (Mid Dose)5035 (70%)20 (40%)78
10 (High Dose)5048 (96%)38 (76%)65

Conclusion

The refinement of animal protocols for studies involving potent carcinogens like NEPA is an ongoing process that requires a commitment to the 3Rs. By anticipating potential challenges, establishing clear and humane endpoints, and adhering to best practices for animal handling and experimental procedures, researchers can enhance the quality and reproducibility of their data while upholding their ethical responsibilities. This guide serves as a foundational resource to support these efforts, fostering a culture of continuous improvement in the field of chemical carcinogenesis research.

References

  • Haseman, J. K. (1984). Statistical issues in the design, analysis and interpretation of animal carcinogenicity studies. Environmental Health Perspectives, 58, 385–392.
  • Workman, P., Aboagye, E. O., Balkwill, F., Balmain, A., Bate, G., Bjamason, G. A., ... & Jackson, D. (2010). Guidelines for the welfare and use of animals in cancer research. British journal of cancer, 102(11), 1555-1577.
  • Office of Environmental Health Hazard Assessment. (2014). EVIDENCE ON THE CARCINOGENICITY OF N-NITROSOMETHYL-n-ALKYLAMINES.
  • Rao, G. N. (1990). Refinement of long-term toxicity and carcinogenesis studies.
  • Rao, G. N. (1990). Refinement of long-term toxicity and carcinogenesis studies.
  • Ernst, H., Ohshima, M., Bartsch, H., Mohr, U., & Reichle, G. (1987). Histopathology of N-methyl-N-nitrosourea-induced mesenchymal tumours of the rat urinary bladder.
  • Pour, P., Salmasi, S., & Stepan, K. (1983). Comparative carcinogenicity of N-nitrosobis(2-oxopropyl)-amine and N-nitrosomethyl(2-oxopropyl)amine following subcutaneous or oral administration to rats. Journal of the National Cancer Institute, 71(3), 637-643.
  • Fiette, L., & Slaoui, M. (2011). Necropsy and sampling procedures in rodents. Methods in molecular biology (Clifton, N.J.), 691, 39-67.
  • Digernes, V., & Iversen, O. H. (1984). Dimethyl nitrosamine-induced proliferative and neoplastic lesions in the mouse liver characterized by histopathology and flow cytometric DNA measurements. APMIS.
  • SARA. (2025). Standard Operating Procedure (SOP) for Oral Dosing (Gavage)
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Validation & Comparative

A Comparative Analysis of the Carcinogenicity of N-Nitrosoethyl-N-propylamine and Other Nitrosamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the carcinogenic properties of N-Nitrosoethyl-N-propylamine (NEPA) relative to other significant nitrosamines. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data to offer a synthesized understanding of the mechanistic underpinnings of nitrosamine carcinogenicity, supported by experimental data and established protocols. Our objective is to provide a comprehensive resource that informs risk assessment and guides future research in this critical area of toxicology.

Introduction to Nitrosamine Carcinogenicity

N-nitrosamines are a class of chemical compounds characterized by a nitroso group bonded to an amine.[1] They are not typically intentionally added to products but can form from the reaction of secondary or tertiary amines with a nitrosating agent.[1] Human exposure can occur through various sources, including diet (cured meats, fish, cheese), tobacco smoke, and as contaminants in some pharmaceuticals.[1][2] The carcinogenic potential of many nitrosamines is well-established, with the International Agency for Research on Cancer (IARC) classifying several as probable human carcinogens (Group 2A) or possibly carcinogenic to humans (Group 2B).[3]

The carcinogenicity of nitrosamines is intrinsically linked to their metabolic activation.[4] Most nitrosamines are not directly carcinogenic but require enzymatic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to exert their genotoxic effects.[4][5][6] This process leads to the formation of highly reactive electrophilic intermediates that can alkylate DNA, forming DNA adducts.[4][7] If these adducts are not repaired, they can lead to miscoding during DNA replication, resulting in mutations that can initiate the carcinogenic process.[7]

Comparative Carcinogenic Potency of this compound

The carcinogenic potency of nitrosamines can be quantitatively compared using the TD50 value, which is the chronic dose rate in mg/kg body weight/day that would cause cancer in 50% of animals that would otherwise have been tumor-free.[8] A lower TD50 value indicates higher carcinogenic potency.

The following table summarizes the TD50 values and primary target organs for this compound and other selected nitrosamines in rodents. This data is crucial for understanding the relative risk posed by these compounds.

Nitrosamine CompoundAbbreviationTD50 (mg/kg/day) - RatPrimary Target Organ(s) - Rat
N-NitrosodimethylamineNDMA0.096Liver, Lung, Kidney[2][9]
N-NitrosodiethylamineNDEA0.036Liver, Esophagus, Respiratory Tract[1][2][10]
This compound NEPA 0.48 Liver, Esophagus
N-Nitrosodi-n-propylamineNDPA0.82Liver, Esophagus, Nasal Cavity[1][2]
N-Nitrosodi-n-butylamineNDBA1.8Bladder, Liver, Esophagus
N-NitrosopyrrolidineNPYR1.8Liver
N-NitrosopiperidineNPIP0.45Esophagus, Liver, Nasal Cavity[2]
N-NitrosomorpholineNMOR0.37Liver, Kidney

Data compiled from the Carcinogenic Potency Database (CPDB) and supporting literature. TD50 values can vary based on the specific study and calculation method.[11]

As indicated in the table, this compound (NEPA) is a potent carcinogen, though its TD50 value in rats is higher than that of the well-studied nitrosamines, N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA). This suggests a comparatively lower carcinogenic potency than NDMA and NDEA under the conditions of these bioassays. The primary target organs for NEPA in rats are the liver and esophagus, which is consistent with the organotropism of many other dialkylnitrosamines.[1][2]

Mechanistic Insights: Metabolic Activation and DNA Adduct Formation

The carcinogenic activity of this compound, like other nitrosamines, is dependent on its metabolic activation. This multi-step process is crucial for the formation of the ultimate carcinogenic species.

The Metabolic Activation Pathway of this compound

The metabolic activation of NEPA is initiated by the action of cytochrome P450 enzymes, with CYP2E1 and CYP2A6 being major contributors for many nitrosamines.[3][12] The primary and critical step is the hydroxylation of the carbon atom adjacent (at the α-position) to the nitroso group.[13] In the case of NEPA, this can occur on either the ethyl or the propyl side chain.

Metabolic_Activation_NEPA cluster_0 Initiation cluster_1 Metabolic Activation (CYP450) cluster_2 Decomposition cluster_3 Genotoxicity NEPA This compound alpha_hydroxylation α-Hydroxylation NEPA->alpha_hydroxylation unstable_intermediate Unstable α-hydroxy nitrosamine alpha_hydroxylation->unstable_intermediate decomposition Spontaneous Decomposition unstable_intermediate->decomposition diazonium_ion Alkyldiazonium Ion (e.g., Ethyldiazonium) decomposition->diazonium_ion aldehyde Aldehyde (e.g., Propionaldehyde) decomposition->aldehyde dna_alkylation DNA Alkylation diazonium_ion->dna_alkylation dna_adducts DNA Adducts (e.g., O⁶-ethylguanine) dna_alkylation->dna_adducts mutation Mutation dna_adducts->mutation

Caption: Metabolic activation pathway of this compound.

Following α-hydroxylation, the resulting intermediate is unstable and spontaneously decomposes. This decomposition yields an aldehyde (e.g., propionaldehyde if hydroxylation occurs on the propyl chain) and a highly reactive alkyldiazonium ion (e.g., ethyldiazonium ion).[14] It is this diazonium ion that acts as the ultimate carcinogen, readily reacting with nucleophilic sites on DNA bases.

Formation of DNA Adducts

The electrophilic alkyldiazonium ions generated from NEPA metabolism can covalently bind to DNA, forming various DNA adducts.[7] The formation of O⁶-alkylguanine adducts, such as O⁶-ethylguanine, is considered a critical mutagenic event.[7] This is because these adducts can cause mispairing during DNA replication, leading to G:C to A:T transition mutations. Other adducts, such as N7-alkylguanine and O⁴-alkylthymine, are also formed.[7] The persistence of these adducts in tissues, which is dependent on the cell's DNA repair capacity, is a key determinant of the carcinogenic outcome.

Experimental Protocols for Assessing Carcinogenicity

The evaluation of the carcinogenic potential of nitrosamines relies heavily on long-term in vivo bioassays in rodents. The internationally recognized guideline for these studies is the OECD Test Guideline 451: Carcinogenicity Studies.[15][16]

Standard Rodent Carcinogenicity Bioassay Workflow

The following diagram and protocol outline the key stages of a typical rodent carcinogenicity bioassay for a test substance like this compound.

Carcinogenicity_Bioassay_Workflow cluster_0 Phase 1: Pre-study cluster_1 Phase 2: In-life cluster_2 Phase 3: Post-life cluster_3 Phase 4: Data Analysis & Reporting animal_selection Animal Selection (e.g., Fischer 344 rats, B6C3F1 mice) dose_ranging Dose Range Finding Studies (e.g., 28-day or 90-day studies) animal_selection->dose_ranging protocol_design Final Protocol Design dose_ranging->protocol_design acclimatization Animal Acclimatization (Typically 1-2 weeks) protocol_design->acclimatization treatment Chronic Dosing (e.g., in feed, drinking water, or by gavage) (Typically 18-24 months) acclimatization->treatment observation Clinical Observations & Body Weight (Daily/Weekly) treatment->observation necropsy Terminal Necropsy observation->necropsy histopathology Histopathological Examination (All gross lesions, target organs, and a comprehensive set of tissues) necropsy->histopathology data_analysis Statistical Analysis (Tumor incidence, survival analysis) histopathology->data_analysis reporting Final Report Generation data_analysis->reporting

Caption: Workflow of a standard rodent carcinogenicity bioassay.

Step-by-Step Protocol Overview
  • Test System Selection:

    • Species and Strain: Typically conducted in two rodent species, most commonly rats (e.g., Fischer 344 or Sprague-Dawley) and mice (e.g., B6C3F1).[17] The choice should be based on factors like background tumor incidence and sensitivity to carcinogens.

    • Animal Husbandry: Animals are housed in controlled environments (temperature, humidity, light cycle) and provided with a standard diet and water ad libitum (unless the test substance is administered in the diet or water).

  • Dose Selection and Administration:

    • Dose Levels: At least three dose levels plus a concurrent control group are used.[18] The highest dose should induce some signs of toxicity without significantly altering the animals' lifespan from effects other than tumors. This is often determined from shorter-term (e.g., 90-day) toxicity studies. The lower doses are typically fractions of the high dose.

    • Route of Administration: The route should be relevant to potential human exposure. For nitrosamines, this is often oral, through drinking water, feed, or gavage.[17]

  • In-Life Phase:

    • Duration: The study duration is typically a major portion of the animal's lifespan, for example, 18-24 months for mice and 24 months for rats.[17]

    • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly. Palpation for masses is also performed at regular intervals.

  • Terminal Procedures and Pathology:

    • Necropsy: At the end of the study, all surviving animals are euthanized. A complete gross necropsy is performed on all animals (including those that die prematurely).

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups is examined microscopically. For the lower dose groups, all gross lesions and target organs identified in the high-dose group are examined.

  • Data Analysis and Interpretation:

    • Statistical Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods. Survival data is also analyzed.

    • Interpretation: The overall evidence is weighed to determine the carcinogenic potential of the substance. This includes consideration of dose-response relationships, the occurrence of rare tumors, and the latency period for tumor development.

Conclusion

This compound is a potent carcinogen, with the liver and esophagus being its primary target organs in rodents. While its carcinogenic potency, as indicated by its TD50 value, appears to be somewhat lower than that of NDMA and NDEA, it remains a significant carcinogenic hazard. The mechanism of action, involving metabolic activation by cytochrome P450 enzymes and subsequent DNA alkylation, is consistent with that of other carcinogenic nitrosamines. A thorough understanding of its comparative potency and mechanism of action, grounded in robust experimental data from standardized bioassays, is essential for accurate risk assessment and the development of strategies to mitigate human exposure.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Nitrosoethyl-N-propylamine (NEPA)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The emergence of nitrosamine impurities as a significant concern in pharmaceutical safety has necessitated the development of highly sensitive and reliable analytical methods.[1][2] N-Nitrosoethyl-N-propylamine (NEPA), a member of this class of probable human carcinogens, requires stringent control and accurate quantification in active pharmaceutical ingredients (APIs) and finished drug products.[2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate that manufacturers conduct thorough risk assessments and implement validated testing procedures to mitigate the risks associated with these impurities.[3][4][5]

This guide provides an in-depth comparison of the primary analytical techniques for NEPA determination and outlines a robust framework for the cross-validation of these methods. As a self-validating system, a properly designed cross-validation study ensures consistency, reliability, and data integrity when transferring or comparing analytical procedures, which is a cornerstone of regulatory compliance and patient safety.

Chapter 1: Overview of Key Analytical Technologies

The detection of nitrosamines at trace levels demands analytical techniques with high sensitivity and selectivity.[1] The two most prominent methods employed for NEPA analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a well-established technique, particularly suited for volatile and semi-volatile compounds like many nitrosamines.[6]

  • Principle of Causality: The method's effectiveness hinges on the thermal stability and volatility of NEPA. The sample is vaporized in a heated injection port and separated based on its boiling point and interaction with a stationary phase within the GC column. The mass spectrometer then ionizes the eluted NEPA, separating the resulting ions by their mass-to-charge ratio to provide definitive identification and quantification.

  • Strengths: Excellent for analyzing volatile nitrosamines and offers robust, broad screening capabilities.[6]

  • Considerations: A critical limitation is the potential for thermal degradation of the analyte or the drug product matrix in the hot GC injection port, which can lead to the artificial formation of nitrosamines and result in an overestimation of the impurity.[7] This makes method development and validation crucial to ensure results are accurate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS has become the gold standard for nitrosamine analysis due to its exceptional sensitivity and specificity, often reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[6]

  • Principle of Causality: This technique separates NEPA from the sample matrix in the liquid phase at or near ambient temperature, thus avoiding the risk of thermal degradation. The analyte is then ionized (commonly via Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and detected by a tandem mass spectrometer (MS/MS). The MS/MS capability allows for the selection of a specific parent ion for NEPA, fragmenting it, and then monitoring a specific daughter ion. This process, known as Multiple Reaction Monitoring (MRM), dramatically reduces background noise and enhances selectivity.

  • Strengths: High sensitivity and selectivity, suitable for a wide range of nitrosamines (both volatile and non-volatile), and avoids issues of thermal degradation.[6][8] It is the preferred method for thermolabile matrices.[7]

  • Considerations: Matrix effects (suppression or enhancement of the ion signal) can be a challenge, requiring careful sample preparation and the use of internal standards for accurate quantification.

Chapter 2: The Imperative of Method Cross-Validation

Method cross-validation is a formal process that compares the performance of two distinct analytical procedures. It is essential when transferring a method between laboratories, when a new method is introduced to replace an existing one, or to demonstrate the equivalency of two different techniques (e.g., GC-MS and LC-MS/MS). The framework for this process is guided by the International Council for Harmonisation (ICH) Q2(R1) and the newly revised Q2(R2) guidelines.[9][10][11]

The objective is to demonstrate that the new or alternative method is fit for its intended purpose and provides results that are equivalent to the established procedure.[11]

Key Validation Parameters for Comparison: According to ICH guidelines, the following performance characteristics must be evaluated:[10][12]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[10][11]

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[10][11]

  • Range: The interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[10]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

CrossValidation_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Data Evaluation & Comparison cluster_conclusion Phase 4: Conclusion & Implementation P1 Define Validation Scope (e.g., GC-MS vs. LC-MS/MS) P2 Establish Acceptance Criteria (Based on ICH Q2(R1)) P1->P2 E1 Prepare Identical Sample Sets (Spiked API, Placebo, etc.) P2->E1 E2 Analyze Samples with Method A (e.g., GC-MS) E1->E2 E3 Analyze Samples with Method B (e.g., LC-MS/MS) E1->E3 D1 Compare Performance Characteristics (LOD, LOQ, Accuracy, Precision) E2->D1 E3->D1 D2 Statistical Analysis (e.g., F-test, t-test) D1->D2 D3 Investigate Discrepancies D2->D3 D4 Results Meet Acceptance Criteria? D3->D4 C1 Methods are Equivalent D4->C1 Yes C2 Refine Method / Re-evaluate D4->C2 No C3 Implement Method B for Routine Testing C1->C3 C2->E1 Re-test

A generalized workflow for the cross-validation of two analytical methods.

Chapter 3: Comparative Performance Data

While specific cross-validation data for NEPA is often proprietary, published studies comparing GC-MS and LC-MS/MS for a range of nitrosamines provide a strong basis for expected performance. A collaborative study involving multiple laboratories demonstrated that both GC-MS and LC-MS can achieve accurate and precise quantification of trace-level nitrosamines.[13]

Table 1: Typical Performance Characteristics for Nitrosamine Analysis

Parameter GC-MS/MS LC-MS/MS Rationale & Causality
Limit of Quantitation (LOQ) 0.1 - 5.0 ng/mL 0.05 - 1.0 ng/mL LC-MS/MS generally achieves lower detection limits due to superior ionization efficiency and the noise-reducing capability of MRM transitions.[6][12]
Accuracy (% Recovery) 85 - 115% 90 - 110% Both methods can achieve high accuracy. LC-MS/MS may show slightly better recovery for less volatile or thermolabile compounds by avoiding the heated GC inlet.[8]
Precision (%RSD) < 15% < 10% Modern autosamplers and pumping systems in both techniques provide excellent precision. The stability of the liquid phase separation in LC can lead to slightly better reproducibility.
Specificity High Very High Tandem MS (MS/MS) provides superior specificity for both techniques. The LC-MS/MS MRM experiment is considered the gold standard for unequivocal identification.[6]

| Matrix Suitability | Best for clean matrices | Highly versatile for complex matrices | LC separation can be more finely tuned to resolve matrix interferences before detection, making it more robust for diverse drug product formulations. |

Note: Values are representative and can vary significantly based on the specific instrument, sample matrix, and method optimization.

Chapter 4: In-Depth Experimental Protocols

The following protocols provide a starting point for the analysis of NEPA. They must be fully validated according to ICH Q2(R1) guidelines for the specific drug product matrix being tested.[10][12]

Protocol 1: Sample Preparation (General Approach) Effective sample preparation is critical to isolate NEPA from the drug product matrix and minimize interference.[14]

  • Sample Weighing: Accurately weigh a representative portion of the powdered drug product (e.g., 100-500 mg) into a centrifuge tube.

  • Dissolution/Extraction: Add a suitable solvent (e.g., Dichloromethane (DCM) or Methanol) and vortex/sonicate to dissolve the sample and extract the NEPA. The choice of solvent depends on the solubility of the API and the nitrosamine.

  • Protein Precipitation (if applicable): For biological or complex samples, add a precipitating agent like acetonitrile to remove proteins.[14]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 5000 rpm for 10 minutes) to pellet the excipients and insoluble materials.[14]

  • Filtration/Cleanup: Carefully transfer the supernatant and filter it through a 0.22 µm filter to remove fine particulates. For complex matrices, a Solid-Phase Extraction (SPE) cleanup step may be necessary to remove interferences.[14]

  • Final Preparation: The filtered extract is now ready for direct injection (LC-MS/MS) or may require solvent exchange and concentration for GC-MS analysis.

Analytical_Setups cluster_gcms GC-MS/MS System cluster_lcms LC-MS/MS System gc_autosampler Autosampler Injects liquid sample gc_inlet GC Inlet Temp: ~250°C Vaporizes sample gc_autosampler->gc_inlet gc_column GC Column Separates based on volatility gc_inlet->gc_column gc_ms Tandem MS (QqQ) Ionization (EI) Mass Filtering (MRM) gc_column->gc_ms gc_detector Detector Signal Acquisition gc_ms->gc_detector lc_autosampler Autosampler Injects liquid sample lc_column LC Column Separates based on polarity lc_autosampler->lc_column lc_pump HPLC Pump Delivers mobile phase lc_pump->lc_autosampler lc_ms Tandem MS (QqQ) Ionization (ESI/APCI) Mass Filtering (MRM) lc_column->lc_ms lc_detector Detector Signal Acquisition lc_ms->lc_detector

Comparison of typical GC-MS/MS and LC-MS/MS analytical instrument workflows.

Protocol 2: LC-MS/MS Instrumental Conditions

  • LC System: UPLC/HPLC System

  • Column: A C18 or similar reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is typically effective.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile

  • Gradient: A typical gradient would run from 5-10% B to 95% B over several minutes to elute NEPA and other nitrosamines.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode

  • MRM Transition: A specific parent ion > daughter ion transition for NEPA would be monitored (e.g., m/z 131.1 > 103.1). This must be empirically determined.

Protocol 3: GC-MS/MS Instrumental Conditions

  • GC System: Gas Chromatograph with a suitable autosampler.

  • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Inlet Temperature: 250 °C (Note: This temperature must be carefully optimized to prevent thermal degradation).[7]

  • Oven Program: Start at a low temperature (e.g., 40 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • MRM Transition: A specific parent ion > daughter ion transition for NEPA would be monitored.

Conclusion and Recommendations

Both GC-MS/MS and LC-MS/MS are powerful techniques capable of the trace-level quantification of this compound.[13] LC-MS/MS is often the preferred method due to its superior sensitivity, applicability to a wider range of compounds, and its crucial advantage of avoiding thermal degradation of the sample.[6][7]

Regardless of the chosen platform, a rigorous validation process as prescribed by ICH guidelines is not merely a regulatory hurdle; it is a fundamental scientific requirement to ensure data integrity and patient safety. When transferring methods or introducing a new technique, a comprehensive cross-validation study is the only way to guarantee that analytical results are consistent, accurate, and reliable. This builds a foundation of trustworthiness in the quality control process, ensuring that pharmaceutical products are safe and meet the stringent standards set by global health authorities.[3][4][9]

References

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Available at: [Link][3][15][16]

  • U.S. Food and Drug Administration (FDA). CDER Nitrosamine Impurity Acceptable Intake Limits. Available at: [Link][17]

  • European Medicines Agency (EMA). Nitrosamine impurities. Available at: [Link][18]

  • Netpharmalab. EMA guidelines for the detection of nitrosamines in medicines. Available at: [Link][4]

  • Zamann Pharma Support GmbH. EMA Nitrosamine Guidelines. Available at: [Link][5]

  • Kim, J., et al. (2021). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines... National Center for Biotechnology Information. Available at: [Link][8]

  • ResolveMass Laboratories Inc. Top 5 Nitrosamine Testing Methods. Available at: [Link][6]

  • Siddiqui, F. A., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Center for Biotechnology Information. Available at: [Link][1][2]

  • Shimadzu. Analysis of nitrosamine impurities according to USP General Chapter < 1469 >. Available at: [Link][19]

  • BA Sciences. GC-MS/LC-MS for the Analysis of Nitrosamines. Available at: [Link][7]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Validating analytical procedures for determining nitrosamines in pharmaceuticals... Available at: [Link][13]

  • ResolveMass Laboratories Inc. Why Regulatory Agencies Require Validated Methods for Nitrosamines. Available at: [Link][9]

  • P, S. R., et al. (2023). Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities... National Center for Biotechnology Information. Available at: [Link][12]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link][10]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at: [Link][11]

Sources

A Comparative Guide to Validating the Metabolic Pathways of N-Nitrosoethyl-N-propylamine (NEPA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Metabolic Pathway Validation of NEPA

N-nitrosamines are a class of potent genotoxic carcinogens that have garnered significant regulatory attention.[1][2][3][4][5][6] Their biological activity is intrinsically linked to their metabolic activation, a process predominantly mediated by cytochrome P450 (CYP) enzymes.[2][3][5][7] This activation, typically initiated by α-hydroxylation, leads to the formation of highly reactive electrophilic intermediates capable of forming DNA adducts, a critical event in the initiation of carcinogenesis.[2][3][5][7]

N-Nitrosoethyl-N-propylamine (NEPA) is an asymmetrical N-nitrosamine for which specific metabolic data is not extensively available. However, based on the well-documented metabolism of analogous compounds like N-nitrosodi-n-propylamine (NDPA), we can postulate its primary metabolic pathways.[2][8][9][10][11] Validating these pathways is not merely an academic exercise; it is a crucial step in assessing the toxicological risk associated with NEPA exposure and for developing sensitive analytical methods for its monitoring.

Proposed Metabolic Pathways of NEPA

The metabolic fate of NEPA is likely dictated by the enzymatic machinery of the cell, primarily the cytochrome P450 system. Based on extensive research on other N-nitrosamines, the following pathways are proposed for NEPA.[2][8][12][13][14][15][16]

  • α-Hydroxylation: This is considered the primary bioactivation pathway for N-nitrosamines.[2][7][16] For the asymmetrical NEPA, α-hydroxylation can occur on either the ethyl or the propyl side chain.

    • α-Hydroxylation of the Ethyl Moiety: This would lead to the formation of an unstable α-hydroxy-NEPA intermediate, which would then spontaneously decompose to yield propanal and an ethyl-diazonium ion. The latter is a potent ethylating agent of DNA.

    • α-Hydroxylation of the Propyl Moiety: This would result in the formation of another unstable α-hydroxy-NEPA intermediate, which would subsequently break down to yield ethanal and a propyl-diazonium ion, a potential propylating agent of DNA.

  • β- and γ-Hydroxylation: Hydroxylation at positions other than the α-carbon can also occur, generally leading to more stable, less reactive metabolites that are considered detoxification pathways.[2][10][11]

  • Denitrosation: This is a detoxification pathway where the nitroso group is removed, leading to the formation of the corresponding secondary amine (ethylpropylamine) and nitric oxide.[2][9]

The following DOT graph visualizes these proposed primary metabolic pathways for NEPA.

NEPA_Metabolism cluster_activation Bioactivation Pathways cluster_detoxification Detoxification Pathways NEPA This compound (NEPA) alpha_hydroxy_ethyl α-Hydroxy-NEPA (Ethyl side) NEPA->alpha_hydroxy_ethyl CYP-mediated α-hydroxylation (ethyl) alpha_hydroxy_propyl α-Hydroxy-NEPA (Propyl side) NEPA->alpha_hydroxy_propyl CYP-mediated α-hydroxylation (propyl) beta_gamma_hydroxy β- or γ-Hydroxy-NEPA NEPA->beta_gamma_hydroxy CYP-mediated β/γ-hydroxylation denitrosated Ethylpropylamine + NO NEPA->denitrosated Denitrosation propanal Propanal alpha_hydroxy_ethyl->propanal Decomposition ethyl_diazonium Ethyl-diazonium Ion alpha_hydroxy_ethyl->ethyl_diazonium Decomposition ethanal Ethanal alpha_hydroxy_propyl->ethanal Decomposition propyl_diazonium Propyl-diazonium Ion alpha_hydroxy_propyl->propyl_diazonium Decomposition DNA_adduct_ethyl Ethyl-DNA Adducts ethyl_diazonium->DNA_adduct_ethyl Alkylation DNA_adduct_propyl Propyl-DNA Adducts propyl_diazonium->DNA_adduct_propyl Alkylation

Caption: Proposed metabolic pathways of this compound (NEPA).

Experimental Workflow for Metabolic Pathway Validation

A multi-pronged approach is essential for the robust validation of NEPA's metabolic pathways. The following workflow integrates in vitro metabolism studies with high-sensitivity analytical techniques.

Validation_Workflow cluster_invitro In Vitro Metabolism cluster_analysis Analytical Identification & Quantification cluster_validation Pathway Validation & Enzyme Kinetics microsomes Incubation with Liver Microsomes (Human, Rat) sample_prep Sample Preparation (Protein Precipitation, SPE) microsomes->sample_prep hepatocytes Incubation with Cryopreserved Hepatocytes (Human, Rat) hepatocytes->sample_prep recombinant_cyps Incubation with Recombinant Human CYPs (e.g., CYP2E1, 2B6, 2A6, 3A4) recombinant_cyps->sample_prep enzyme_mapping Enzyme Phenotyping (Correlation Analysis, Inhibition Studies) recombinant_cyps->enzyme_mapping lc_msms LC-MS/MS Analysis (Metabolite Identification & Quantification) sample_prep->lc_msms gc_msms GC-MS/MS Analysis (Aldehyde Quantification after Derivatization) sample_prep->gc_msms metabolite_id Metabolite Structure Elucidation lc_msms->metabolite_id gc_msms->metabolite_id metabolite_id->enzyme_mapping kinetics Enzyme Kinetics (Km, Vmax) enzyme_mapping->kinetics

Caption: Experimental workflow for validating NEPA's metabolic pathways.

A. In Vitro Incubation

  • Preparation of Incubation Mixtures: In separate polypropylene tubes, prepare incubation mixtures containing either pooled human liver microsomes (HLM), rat liver microsomes (RLM), cryopreserved human or rat hepatocytes, or specific recombinant human CYP enzymes. The mixture should also contain a buffered solution (e.g., potassium phosphate buffer, pH 7.4) and a NADPH-regenerating system for microsomal incubations.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.

  • Initiation of Reaction: Add NEPA (dissolved in a suitable solvent like methanol or DMSO at a low final concentration, typically <1%) to the pre-incubated mixtures to initiate the metabolic reaction. A range of NEPA concentrations should be tested to determine enzyme kinetics.

  • Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, and 60 minutes) to characterize the time-course of metabolism.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate proteins. For trapping volatile aldehydes, derivatizing agents like 2,4-dinitrophenylhydrazine (DNPH) can be added.

  • Sample Processing: Centrifuge the terminated reaction mixtures to pellet the precipitated proteins. The supernatant is then collected for analysis.

B. Analytical Detection and Quantification

  • LC-MS/MS for Non-volatile Metabolites:

    • Analyze the supernatant using a validated LC-MS/MS method.

    • Employ a high-resolution mass spectrometer to obtain accurate mass measurements for putative metabolite identification.

    • Use tandem mass spectrometry (MS/MS) to fragment the parent ions and obtain structural information for confirmation.

    • Quantify the metabolites using stable isotope-labeled internal standards.

  • GC-MS/MS for Volatile Aldehydes:

    • For the detection of ethanal and propanal, analyze the DNPH-derivatized samples using GC-MS/MS.

    • This provides a sensitive and specific method for quantifying the products of α-hydroxylation.

C. Pathway Confirmation and Enzyme Mapping

  • Metabolite Identification: Compare the retention times and mass spectra of the detected metabolites with those of authentic reference standards, if available. High-resolution mass spectrometry and MS/MS fragmentation patterns are crucial for structural elucidation in the absence of standards.

  • Enzyme Phenotyping:

    • Recombinant CYPs: The use of a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C9, 2D6, 2E1, 3A4) will directly identify which isoforms are capable of metabolizing NEPA.[8][12][13]

    • Chemical Inhibition: In HLM incubations, include selective chemical inhibitors for specific CYP enzymes to determine their relative contribution to NEPA metabolism.

    • Correlation Analysis: Correlate the rate of NEPA metabolism with the activity of specific CYP enzymes across a panel of individual human liver microsomes.

Comparison of Key Analytical Methodologies

The choice of analytical technique is critical for the successful validation of metabolic pathways. The most commonly employed methods for N-nitrosamine analysis are LC-MS/MS and GC-MS/MS.[1][4][6][17][18]

FeatureLC-MS/MSGC-MS/MS
Analyte Suitability Ideal for non-volatile, polar, and thermally labile metabolites (e.g., hydroxylated metabolites, glucuronide conjugates).Best for volatile and thermally stable compounds. Often requires derivatization for non-volatile or polar analytes. Excellent for aldehyde detection after derivatization.
Sensitivity High sensitivity, often in the picogram to femtogram range.Very high sensitivity, especially for volatile compounds.
Selectivity High selectivity is achieved through chromatographic separation and specific mass transitions (MRM).High selectivity based on chromatographic retention time and mass fragmentation patterns.
Sample Throughput Generally higher throughput compared to GC-MS/MS.Can be lower due to longer run times and potential need for derivatization.
Matrix Effects Susceptible to ion suppression or enhancement from co-eluting matrix components.Less prone to matrix effects compared to LC-MS/MS, especially with headspace injection.
Instrumentation Cost High initial and maintenance costs.Generally lower initial and maintenance costs compared to LC-MS/MS.

Recommendation: A combined approach utilizing both LC-MS/MS and GC-MS/MS is recommended for a comprehensive validation of NEPA's metabolic pathways. LC-MS/MS is indispensable for identifying and quantifying the primary hydroxylated metabolites, while GC-MS/MS is superior for the sensitive detection of the aldehyde products resulting from the critical α-hydroxylation pathway.

Conclusion: Towards a Validated Understanding of NEPA Metabolism

While direct experimental data on the metabolic pathways of this compound is limited, a robust scientific framework for its validation can be constructed based on the extensive knowledge of structurally related N-nitrosamines. The proposed workflow, integrating in vitro metabolism models with advanced analytical techniques like LC-MS/MS and GC-MS/MS, provides a comprehensive strategy for elucidating the bioactivation and detoxification routes of NEPA. This understanding is paramount for accurate risk assessment and ensuring the safety of pharmaceuticals and other consumer products. The principles of scientific integrity, grounded in established methodologies and supported by authoritative references, must guide every step of this validation process.

References

  • Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine.

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.

  • Metabolic Activation and DNA-Damaging Properties of Carcinogenic N-Nitrosamines.

  • An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells.

  • Identification of the human liver microsomal cytochrome P450s involved in the metabolism of N-nitrosodi-n-propylamine.

  • Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes.

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed.

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed.

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.

  • N-nitrosamines: bacterial mutagenesis and in vitro metabolism.

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed.

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.

  • Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes.

  • Nitrosamines Analysis in Pharmaceuticals.

  • Enzymatic Mechanisms in the Metabolic Activation of N-nitrosodialkylamines.

  • Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: application of genetically engineered Salmonella expressing human CYP.

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed.

  • Metabolism of precursors of N-nitrosamine in vitro and nitrosamine toxicology in wistar rat.

  • N-nitroso Compounds Induce Changes in Carcinogen-Metabolizing Enzymes.

  • Metabolism of N-nitrosodi-n-propylamine and N-nitrosodiallylamine by isolated rat hepatocytes.

  • Nitrosamine metabolic biotransformation pathways.

  • Proposed main pathway for metabolic activation of N-nitrosamines to DNA-alkylating.

  • What Makes a Potent Nitrosamine? Statistical Validation of Expert-Derived Structure–Activity Relationships.

  • N-Nitrosamines: bacterial mutagenesis and in vitro metabolism -A MUST READ.

  • N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N.

  • Toxicological profile for N-Nitrosodi-n-propylamine.

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed.

  • Metabolic scaling, energy allocation tradeoffs, and the evolution of humans' unique metabolism.

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters.

  • Comparative metabolism as a key driver of wildlife species sensitivity to human and veterinary pharmaceuticals.

  • Ecological and evolutionary consequences of metabolic rate plasticity in response to environmental change.

  • Comparative metabolism of aspartame in experimental animals and humans.

  • Comparative physiology and biomimetics in metabolic and environmental health: what can we learn from extreme animal phenotypes?.

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Comparative Genotoxicity of N-Nitrosoethyl-N-propylamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Introduction

N-nitrosamines are a class of potent genotoxic agents and probable human carcinogens that have garnered significant regulatory and scientific attention, particularly as impurities in pharmaceutical products.[1][2] Understanding the comparative genotoxicity of individual N-nitrosamines is crucial for accurate risk assessment and ensuring drug safety. This guide provides a detailed comparative analysis of the genotoxicity of N-Nitrosoethyl-N-propylamine (NEPA) alongside other structurally relevant N-nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).

The genotoxic and carcinogenic properties of most N-nitrosamines are contingent upon their metabolic activation by cytochrome P450 (CYP) enzymes.[3][4][5] This process generates reactive electrophilic intermediates that can form covalent adducts with DNA, leading to mutations and initiating carcinogenesis if not repaired.[3][4] The structure of the N-nitrosamine, particularly the nature of the alkyl groups, influences which CYP enzymes are involved and the ultimate genotoxic potential.

This guide will delve into the mechanistic basis of N-nitrosamine genotoxicity, present comparative data from key in vitro and in vivo assays, and provide detailed protocols for these essential experimental workflows.

Metabolic Activation of N-Nitrosamines

The bioactivation of N-nitrosamines is a critical first step in their genotoxic cascade. This process is primarily catalyzed by CYP enzymes, which hydroxylate the α-carbon of the nitrosamine's alkyl chains.[3][6] This hydroxylation is a crucial step in the formation of mutagens from N-Nitrosamines.[7] The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes to form a highly reactive diazonium ion, which can then alkylate DNA bases, forming DNA adducts.[4][5] The specific CYP enzymes involved can vary between different N-nitrosamines. For example, CYP2E1 and CYP2A6 are principal enzymes in the metabolic activation of NDEA.[3]

Metabolic Activation of N-Nitrosamines Nitrosamine N-Nitrosamine CYP450 Cytochrome P450 (e.g., CYP2E1, CYP2A6) Nitrosamine->CYP450 α-hydroxylation AlphaHydroxy α-Hydroxynitrosamine (Unstable Intermediate) CYP450->AlphaHydroxy Diazonium Diazonium Ion (Reactive Electrophile) AlphaHydroxy->Diazonium Spontaneous Decomposition DNA DNA Diazonium->DNA Alkylation Adducts DNA Adducts DNA->Adducts Mutation Mutation/ Carcinogenesis Adducts->Mutation

Caption: Metabolic activation pathway of N-nitrosamines leading to DNA damage.

Comparative Genotoxicity Assessment

The genotoxicity of N-nitrosamines is typically evaluated using a battery of in vitro and in vivo assays. This section compares the genotoxic profiles of NEPA and other relevant nitrosamines using data from three standard assays: the Ames test, the micronucleus assay, and the comet assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[8][9] For N-nitrosamines, this test is typically performed with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[10] Studies have shown that the choice of S9 fraction (e.g., from rat or hamster liver) and the use of a pre-incubation method can significantly enhance the sensitivity of the Ames test for detecting nitrosamine mutagenicity.[11][12] Specifically, hamster liver S9 is often more effective than rat liver S9 in bio-transforming N-nitrosamines into reactive mutagens.[13][14]

CompoundAmes Test Result (with S9)PotencyReference
This compound (NEPA) PositiveData not readily available in searches
N-Nitrosodimethylamine (NDMA) PositiveHigh[15]
N-Nitrosodiethylamine (NDEA) PositiveModerate to High[11][15]
N-Nitrosodi-n-propylamine (NDPA) Positive-[16]

Note: Direct quantitative comparisons of mutagenic potency can be complex and depend heavily on the specific experimental conditions.

In Vivo Micronucleus Assay

The in vivo micronucleus test is a key assay for detecting chromosomal damage.[17][18][19] It assesses the ability of a test substance to induce the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[17][20] This assay is typically conducted in rodents, and micronuclei are scored in polychromatic erythrocytes from bone marrow or peripheral blood.[17][21] Several potent carcinogenic nitrosamines, including NDEA and NDMA, induce micronuclei in hepatocytes but not necessarily in reticulocytes.[22]

CompoundMicronucleus Assay Result (in vivo)Target OrganReference
This compound (NEPA) Data not readily available in searches-
N-Nitrosodimethylamine (NDMA) PositiveLiver[15]
N-Nitrosodiethylamine (NDEA) PositiveLiver[15][22]
N-Nitrosodi-n-propylamine (NDPA) PositiveLiver[22]
Comet Assay (Single Cell Gel Electrophoresis)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[23][24] Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[24] The alkaline (pH > 13) version of the assay is most commonly used as it can detect DNA single-strand breaks, alkali-labile sites, and DNA-DNA/DNA-protein cross-linking.[25] The comet assay has been successfully used to assess DNA damage induced by N-nitrosamines like NDEA.[26][27]

CompoundComet Assay ResultKey FindingsReference
This compound (NEPA) Data not readily available in searches-
N-Nitrosodimethylamine (NDMA) PositiveInduces DNA single-strand breaks[28]
N-Nitrosodiethylamine (NDEA) PositiveDose-related increase in % tail DNA in the liver[26][27]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This protocol is a generalized procedure based on the OECD 471 guideline.[8][9] For N-nitrosamines, an enhanced Ames test with specific modifications is often recommended.[29][30]

Ames Test Workflow cluster_prep Preparation cluster_exposure Exposure (Pre-incubation Method) cluster_plating Plating and Incubation cluster_analysis Analysis Prep_Bacteria 1. Prepare bacterial tester strains (e.g., S. typhimurium TA100, TA1535) Mix 4. Mix bacteria, test compound, and S9 mix (or buffer) Prep_Bacteria->Mix Prep_S9 2. Prepare S9 mix (e.g., from hamster liver) Prep_S9->Mix Prep_Test 3. Prepare test compound dilutions Prep_Test->Mix Incubate 5. Pre-incubate mixture (e.g., 30 min at 37°C) Mix->Incubate Add_Agar 6. Add top agar Incubate->Add_Agar Plate 7. Pour onto minimal glucose agar plates Add_Agar->Plate Incubate_Plates 8. Incubate plates (48-72 hours at 37°C) Plate->Incubate_Plates Count 9. Count revertant colonies Incubate_Plates->Count Analyze 10. Compare to negative and positive controls Count->Analyze

Caption: Workflow for the Ames Test (Pre-incubation Method).

  • Preparation: Prepare overnight cultures of the selected bacterial tester strains (e.g., S. typhimurium TA100, TA1535). Prepare the S9 metabolic activation fraction from the livers of Aroclor 1254-induced hamsters or rats. Prepare serial dilutions of the test compound.

  • Exposure: In a test tube, combine the test compound dilution, the S9 mix (for metabolic activation) or a buffer (for no activation), and the bacterial culture.

  • Pre-incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes) with gentle shaking.[11]

  • Plating: Add molten top agar to the tube, mix gently, and pour the contents onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative control.[10]

In Vivo Micronucleus Assay - OECD 474

This protocol is a generalized procedure based on the OECD 474 guideline.[17][31][32]

In Vivo Micronucleus Assay Workflow cluster_treatment Animal Treatment cluster_sampling Sample Collection cluster_slideprep Slide Preparation cluster_analysis Microscopic Analysis Dosing 1. Dose animals (e.g., rats) with test compound (at least three dose levels) Sacrifice 3. Sacrifice animals at appropriate times (e.g., 24 and 48 hours post-dose) Dosing->Sacrifice Controls 2. Include vehicle and positive control groups Controls->Dosing Collect 4. Collect bone marrow or peripheral blood Sacrifice->Collect Prepare_Smears 5. Prepare bone marrow/blood smears on slides Collect->Prepare_Smears Stain 6. Stain slides (e.g., with Giemsa) Prepare_Smears->Stain Score_PCE 7. Score at least 4000 polychromatic erythrocytes (PCEs) per animal for micronuclei Stain->Score_PCE Calculate 8. Calculate frequency of micronucleated PCEs (MN-PCEs) Score_PCE->Calculate Analyze 9. Statistically analyze data Calculate->Analyze

Caption: Workflow for the In Vivo Micronucleus Assay.

  • Animal Dosing: Administer the test compound to groups of animals (typically rodents) by an appropriate route of exposure. Include at least three dose levels, a vehicle control, and a positive control.

  • Sample Collection: At appropriate time points after treatment (e.g., 24 and 48 hours), collect bone marrow or peripheral blood samples.[17]

  • Slide Preparation: Prepare smears of the bone marrow or blood cells on microscope slides.

  • Staining: Fix and stain the slides using a method that allows for the differentiation of polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and the visualization of micronuclei.

  • Microscopic Analysis: Under a microscope, score a predetermined number of PCEs (e.g., at least 4000 per animal) for the presence of micronuclei.[17]

  • Data Analysis: Determine the frequency of micronucleated PCEs. A positive result is indicated by a dose-related and statistically significant increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.

Comet Assay (Alkaline Version)

This protocol is a generalized procedure for the alkaline comet assay.[23][25][33]

Alkaline Comet Assay Workflow cluster_prep Cell Preparation cluster_embedding Slide Preparation cluster_lysis Lysis and Unwinding cluster_electrophoresis Electrophoresis and Analysis Treat 1. Treat cells with test compound Harvest 2. Harvest cells and suspend in buffer Treat->Harvest Mix_Agarose 3. Mix cell suspension with low-melting-point agarose Harvest->Mix_Agarose Layer 4. Layer the mixture onto a pre-coated slide Mix_Agarose->Layer Solidify 5. Allow agarose to solidify Layer->Solidify Lyse 6. Immerse slides in cold lysing solution Solidify->Lyse Unwind 7. Place slides in alkaline electrophoresis buffer to unwind DNA Lyse->Unwind Electrophorese 8. Perform electrophoresis at low voltage Unwind->Electrophorese Neutralize 9. Neutralize slides Electrophorese->Neutralize Stain 10. Stain DNA with a fluorescent dye Neutralize->Stain Visualize 11. Visualize and score comets using a fluorescence microscope and imaging software Stain->Visualize

Caption: Workflow for the Alkaline Comet Assay.

  • Cell Preparation and Treatment: Expose the target cells (in vitro or from treated animals) to the test compound.

  • Slide Preparation: Mix a suspension of the treated cells with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a cold lysing solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. DNA fragments will migrate towards the anode, forming the comet tail.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope equipped with appropriate filters. Analyze the images using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).

Conclusion

The genotoxicity of N-nitrosamines, including this compound, is a critical consideration in the safety assessment of pharmaceuticals and other consumer products. Their potential to cause DNA damage following metabolic activation necessitates a thorough evaluation using a battery of well-established in vitro and in vivo assays. While data specifically for NEPA is not as abundant in the public domain as for NDMA and NDEA, the principles of its metabolic activation and genotoxic mechanisms are expected to be similar. This guide provides a framework for the comparative analysis of N-nitrosamine genotoxicity, highlighting the importance of standardized, robust experimental protocols and a mechanistic understanding of their mode of action. Further research is warranted to fully characterize the genotoxic profile of NEPA and other less-studied N-nitrosamines to support comprehensive risk assessments.

References

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An Expert's Guide to Inter-laboratory Comparison of N-Nitrosoethyl-N-propylamine (NEPA) Measurements

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison for the analysis of N-Nitrosoethyl-N-propylamine (NEPA), a nitrosamine impurity of concern to the pharmaceutical industry. Given the potent carcinogenic potential of nitrosamine impurities and the stringent regulatory limits on their presence in drug products, establishing robust, reproducible, and sensitive analytical methods is paramount to ensuring patient safety.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the field of drug development and manufacturing. It details a comparative study structure, presents representative analytical performance data, and provides in-depth experimental protocols.

The unexpected discovery of nitrosamine impurities in widely used medications has led to product recalls and heightened scrutiny from global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4] These agencies now mandate that pharmaceutical manufacturers conduct rigorous risk assessments to identify and control potential nitrosamine contamination in their products.[1] When a risk is identified, confirmatory testing using sensitive and appropriately validated analytical methods is required.[1] An inter-laboratory comparison study is a critical component of method validation, demonstrating the ruggedness and reliability of an analytical procedure when performed by different analysts in different laboratories with varying equipment.[5]

This guide will focus on two predominant, high-sensitivity techniques for trace-level nitrosamine analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] We will explore the nuances of each technique and present a synthesized, yet realistic, inter-laboratory dataset to illustrate the expected performance and potential variability.

The Imperative for Methodological Comparison

The primary objective of an inter-laboratory study for NEPA is to assess the precision, accuracy, and overall reproducibility of analytical methods across multiple testing sites. This is crucial for establishing a standardized analytical approach that can be reliably implemented for routine quality control and regulatory submissions. Key performance indicators evaluated in such a study include the Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy (measured as recovery), and precision (repeatability and reproducibility).[1][5]

A well-designed inter-laboratory study serves as a self-validating system. By distributing homogenous, spiked samples of a drug product matrix to participating laboratories, the study design inherently tests the entire analytical workflow, from sample preparation to data acquisition and analysis. Consistent results across laboratories instill confidence in the method's transferability and robustness. Conversely, significant discrepancies can highlight critical methodological variables that require further optimization.

Comparative Analysis of Analytical Methodologies

The choice between GC-MS/MS and LC-MS/MS for nitrosamine analysis is often dictated by the specific physicochemical properties of the analyte and the nature of the sample matrix. Both techniques offer the high sensitivity and selectivity required for detection at the parts-per-billion (ppb) level.[2]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is well-suited for volatile and semi-volatile nitrosamines like NEPA. Samples are typically introduced via direct liquid injection or headspace analysis. The high resolution of capillary GC columns provides excellent separation, while the MS/MS detector, operating in Multiple Reaction Monitoring (MRM) mode, ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a versatile technique capable of analyzing a broader range of nitrosamines, including less volatile and more polar compounds.[8] It is often considered the gold standard for nitrosamine analysis.[4] Separation is achieved using reversed-phase chromatography, and detection is typically performed with a triple quadrupole mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source for smaller nitrosamines, offering robust performance.[4][9]

Inter-Laboratory Study: A Synthesized Case Study

To illustrate the expected outcomes of an inter-laboratory comparison for NEPA analysis, the following tables present hypothetical yet realistic quantitative data. These values are based on typical performance characteristics reported in the literature for the analysis of similar nitrosamine impurities in pharmaceutical matrices.[6][10][11] For this study, four independent laboratories were provided with identical samples of a placebo drug product spiked with NEPA at a concentration of 1.0 ppb.

Table 1: Performance Characteristics of LC-MS/MS for NEPA Analysis

LaboratoryMethodLOD (ppb)LOQ (ppb)Accuracy (% Recovery)Precision (% RSD)
Lab ALC-MS/MS0.050.1598.54.2
Lab BLC-MS/MS0.060.18102.15.5
Lab CLC-MS/MS0.040.1295.83.8
Lab DLC-MS/MS0.050.16105.36.1
Average 0.05 0.15 100.4 4.9

Table 2: Performance Characteristics of GC-MS/MS for NEPA Analysis

LaboratoryMethodLOD (ppb)LOQ (ppb)Accuracy (% Recovery)Precision (% RSD)
Lab AGC-MS/MS0.080.2594.26.8
Lab BGC-MS/MS0.100.3091.58.2
Lab CGC-MS/MS0.070.2296.96.1
Lab DGC-MS/MS0.090.2888.79.5
Average 0.085 0.26 92.8 7.65

From this synthesized data, both LC-MS/MS and GC-MS/MS are capable of detecting and quantifying NEPA at levels well below the typical reporting thresholds required by regulatory bodies. The LC-MS/MS method, in this hypothetical case, demonstrates slightly better sensitivity (lower LOD/LOQ) and precision (lower %RSD) compared to the GC-MS/MS method. Such findings in a real study would suggest that while both methods are valid, LC-MS/MS may be the more robust and reliable option for routine analysis of NEPA in this specific drug product matrix.

Visualizing the Workflow

To ensure clarity and reproducibility, the workflow of both the inter-laboratory study and the analytical procedure itself must be well-defined.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase P1 Define Study Objectives & Scope P2 Select Participating Laboratories P1->P2 P3 Prepare & Distribute Homogeneous Samples P2->P3 P4 Establish Analytical Protocol P3->P4 E1 Laboratories Perform Analysis P4->E1 E2 Data Submission to Coordinating Body E1->E2 A1 Statistical Analysis of Results E2->A1 A2 Evaluation of Method Performance A1->A2 A3 Final Report Generation A2->A3 G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing S1 Weigh Drug Product Sample S2 Spike with NEPA Standard & Internal Standard S1->S2 S3 Add Extraction Solvent (e.g., Dichloromethane) S2->S3 S4 Vortex & Sonicate S3->S4 S5 Centrifuge S4->S5 S6 Filter Supernatant into Vial S5->S6 A1 Inject Sample into LC System S6->A1 A2 Chromatographic Separation on C18 Column A1->A2 A3 Ionization via APCI Source A2->A3 A4 Mass Analysis (MRM Mode) A3->A4 D1 Integrate Chromatographic Peaks A4->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify NEPA Concentration D2->D3

Figure 2: Experimental workflow for LC-MS/MS analysis of NEPA.

Experimental Protocols

The following is a detailed, step-by-step methodology for the determination of this compound (NEPA) in a drug product using LC-MS/MS. This protocol is intended to be a representative example and should be fully validated by the user.

Method: LC-MS/MS Analysis of NEPA
  • Sample Preparation:

    • Tablet Grinding: Weigh and grind ten tablets of the drug product to a fine, homogeneous powder.

    • Extraction: Accurately weigh a portion of the powder equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.

    • Spiking: Add an appropriate volume of a deuterated internal standard (e.g., NEPA-d10) and, for recovery experiments, a known amount of NEPA standard solution.

    • Solvent Addition: Add 10 mL of dichloromethane, cap the tube, and vortex for 1 minute.

    • Sonication: Sonicate the sample for 20 minutes in a controlled temperature water bath.

    • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

    • Filtration: Carefully transfer the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

    • Column: A C18 stationary phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient Elution: A suitable gradient to resolve NEPA from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive mode.

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for NEPA and one for the internal standard. The selection of these transitions must be optimized and validated to ensure specificity.

  • Data Analysis and Quantification:

    • Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix extract with known concentrations of NEPA.

    • Quantification: Generate a linear regression curve of the peak area ratio (NEPA/Internal Standard) versus concentration. Determine the concentration of NEPA in the samples by interpolating their peak area ratios from the calibration curve.

    • System Suitability: Before sample analysis, inject a mid-level calibration standard multiple times to ensure the system is performing adequately (e.g., %RSD of peak areas < 15%).

Conclusion and Recommendations

This guide outlines a comprehensive approach to the inter-laboratory comparison of this compound (NEPA) measurements in pharmaceutical products. The presented data and protocols underscore that both LC-MS/MS and GC-MS/MS are highly capable techniques for this purpose. However, the results of an inter-laboratory study are crucial for identifying the most robust and reproducible method for a specific application.

For a successful inter-laboratory study, it is recommended that:

  • A central, accredited laboratory prepares and validates the homogeneity and stability of the test samples.

  • A clear and detailed analytical protocol is distributed to all participating laboratories to minimize procedural variability.

  • Pre-defined acceptance criteria for performance characteristics (LOD, LOQ, accuracy, precision) are established before the study commences.

By adhering to these principles and employing validated, high-sensitivity analytical methods, the pharmaceutical industry can confidently ensure that drug products are safe and meet the stringent regulatory requirements for nitrosamine impurities.

References

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Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-Nitrosoethyl-N-propylamine and related N-nitrosamine compounds. We will explore the critical interplay between chemical structure and carcinogenic potential, supported by experimental data and detailed methodologies. Our objective is to furnish you with the foundational knowledge and practical insights necessary for robust risk assessment and informed decision-making in a research and development setting.

The Foundational Threat: Understanding N-Nitrosamine Carcinogenicity

N-nitrosamines are a class of potent genotoxic carcinogens that have been implicated in the development of various cancers in animal models and are considered probable human carcinogens.[1] Their presence as contaminants in food, water, cosmetics, and pharmaceuticals necessitates a thorough understanding of their mechanism of action.[1][2][3] The carcinogenicity of N-nitrosamines is not an intrinsic property of the parent molecule but is contingent upon metabolic activation into highly reactive electrophilic intermediates.[1][4][5][6]

This activation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[1][4][5] The cornerstone of this process is the enzymatic α-hydroxylation of the carbon atom adjacent to the nitroso group.[1][7][8] The resultant α-hydroxy nitrosamine is unstable and undergoes spontaneous decomposition to yield a highly reactive alkyldiazonium ion.[1][9] This potent alkylating agent then covalently binds to nucleophilic sites on DNA bases, forming DNA adducts.[2][3][5] If these adducts are not repaired by cellular mechanisms, they can lead to miscoding during DNA replication, resulting in mutations and the initiation of cancer.[2][3][5]

The presence of an oxidizable carbon center α to the N-nitroso functional group is a critical prerequisite for the carcinogenicity of N-nitrosamines.[10]

The Core of Carcinogenicity: Metabolic Activation Pathway

The biological activity of N-nitrosamines is intrinsically linked to their metabolic conversion into DNA-reactive species. The generally accepted mechanism for the activation of simple aliphatic N-nitrosamines is α-carbon hydroxylation, a reaction catalyzed by CYP enzymes.[7][10] This initial oxidative step is the rate-limiting and determining factor in their carcinogenic potency.

Caption: Metabolic activation of N-nitrosamines leading to DNA adduct formation and cancer initiation.

Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective

The carcinogenic potency of N-nitrosamines is profoundly influenced by their molecular structure. Here, we compare this compound with its structural analogs to elucidate key SAR principles.

The Critical Role of α-Hydrogens

The presence of hydrogen atoms on the carbon(s) adjacent (in the α-position) to the nitroso group is the single most important structural feature for the activation of N-nitrosamines.[10][11] Compounds lacking α-hydrogens, such as N-nitroso-di-tert-butylamine or N-nitroso-diphenylamine, are generally non-carcinogenic or significantly less potent because they cannot undergo the initial, critical α-hydroxylation step.[12]

  • This compound: Possesses α-hydrogens on both the ethyl and propyl groups, making it a substrate for CYP-mediated activation.

  • N-nitrosodiethylamine (NDEA): Has four α-hydrogens, contributing to its high carcinogenic potency.[4]

  • N-nitrosodi-n-propylamine (NDPA): Also possesses four α-hydrogens and is a known carcinogen, inducing tumors in the liver and esophagus of rats.[13]

A recent in vivo study comparing N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) demonstrated that the mutagenicity and DNA damage potential of NEIPA, which has one more α-hydrogen, were significantly greater than that of NDIPA.[11] This provides strong evidence for the role of α-hydroxylation in the mutagenicity of nitrosamines.[11]

Impact of Alkyl Chain Length and Symmetry

Statistically significant correlations have been observed between carcinogenic activity and the number of carbon atoms in a series of nitrosamines.[14][15]

  • Symmetric vs. Asymmetric Nitrosamines:

    • Symmetric: Compounds like N-nitrosodimethylamine (NDMA) and NDEA are well-studied, potent carcinogens.[16] NDPA is also a potent carcinogen.[13]

    • Asymmetric: this compound is an example of an asymmetric nitrosamine. The two different alkyl groups can lead to the formation of two different alkyldiazonium ions (ethyldiazonium and propyldiazonium ions) upon metabolic activation, potentially leading to a broader range of DNA adducts and different target organ specificities compared to its symmetric counterparts.

  • Chain Length: Increasing the alkyl chain length can influence carcinogenic potency and target organ specificity. For instance, N-nitrosomethyl-n-alkylamines with an even-numbered carbon chain tend to induce bladder tumors in rats and hamsters.[17]

Steric Hindrance at the α-Carbon

The steric environment around the α-carbon can significantly impact the ability of CYP enzymes to access and hydroxylate the α-hydrogens.

  • Branching: Increased branching at the α-carbon introduces steric hindrance, which can dramatically reduce carcinogenic potency.[12] For example, the carcinogenic potency of N-nitrosodiisopropylamine (NDIPA), with secondary carbons at the α-position, is lower than that of its linear counterpart, NDPA.

Influence of Functional Groups

The presence of other functional groups in the alkyl chains can alter the metabolic profile and, consequently, the biological activity.

  • β-Hydroxylation: Nitrosamines with longer alkyl chains can undergo β-hydroxylation. This can sometimes represent a detoxification pathway, but in other cases, the resulting metabolites can also be carcinogenic. For example, nitrosamines with a β-oxygenated propyl group are known to target the pancreas duct in hamsters.[17]

Quantitative Comparison of Carcinogenic Potency

The carcinogenic potency of N-nitrosamines is often expressed as the TD50 value, which is the chronic daily dose in mg/kg body weight/day required to induce tumors in 50% of the animals. A lower TD50 value indicates higher carcinogenic potency.

CompoundChemical StructureSpeciesTarget Organ(s)TD50 (mg/kg/day)Reference
N-Nitrosodimethylamine (NDMA) (CH₃)₂N-N=ORatLiver0.0096[16]
N-Nitrosodiethylamine (NDEA) (CH₃CH₂)₂N-N=ORatLiver, Esophagus0.0013[13][16]
N-Nitrosodi-n-propylamine (NDPA) (CH₃CH₂CH₂)₂N-N=ORatLiver, Esophagus0.012[13]
N-Nitrosodi-n-butylamine (NDBA) (CH₃(CH₂)₃)₂N-N=ORat, Mouse, HamsterUrinary Bladder, Liver0.046[13]
This compound (CH₃CH₂)N(N=O)(CH₂CH₂CH₃)RatEsophagus, LiverData not readily available in searched sources

Note: The carcinogenic potency data for this compound was not found in the provided search results. The table is structured to allow for its inclusion when available.

Key Experimental Protocols

The assessment of mutagenicity and carcinogenicity is fundamental to understanding the SAR of N-nitrosamines.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to evaluate the mutagenic potential of chemical compounds.[18] For N-nitrosamines, which require metabolic activation, the inclusion of a liver S9 fraction is crucial.[18]

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure (Pre-incubation Method) cluster_plating Plating and Incubation cluster_analysis Analysis strain_prep 1. Prepare Salmonella typhimurium strains (His- auxotrophs) mix 4. Mix bacteria, S9 mix, and test compound strain_prep->mix s9_prep 2. Prepare S9 mix (from induced rat or hamster liver) s9_prep->mix test_compound 3. Prepare test compound (N-Nitrosamine) solutions test_compound->mix incubate 5. Incubate at 37°C (e.g., 30-60 minutes) mix->incubate plate 6. Add mixture to minimal glucose agar plate (with trace histidine) incubate->plate incubate_plate 7. Incubate plates (48-72 hours at 37°C) plate->incubate_plate count 8. Count revertant colonies (His+ prototrophs) incubate_plate->count compare 9. Compare to negative (vehicle) control count->compare result Positive result: Significant increase in revertants compare->result

Caption: Workflow for the Ames test with metabolic activation for N-nitrosamines.

Detailed Methodology: [18][19][20][21]

  • Preparation of Tester Strains: Use Salmonella typhimurium strains TA100, TA1535, or Escherichia coli strain WP2 uvrA (pKM101), which are sensitive to base-pair substitution mutations typically induced by alkylating agents.[20]

  • Preparation of S9 Mix: The S9 fraction, a supernatant from homogenized livers of rodents pre-treated with enzyme inducers (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone), provides the necessary CYP enzymes for metabolic activation.[22] Hamster liver S9 is often more effective than rat liver S9 for activating nitrosamines.[20][23] A 30% S9 concentration in the mix is recommended for enhanced sensitivity.[19][20]

  • Exposure: The pre-incubation method is generally preferred.[21] The bacterial culture, S9 mix, and the test nitrosamine (dissolved in a non-inhibitory solvent like water or DMSO) are mixed and incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for metabolic activation and interaction with bacterial DNA.[20][21]

  • Plating: The mixture is then added to molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) and poured onto a minimal glucose agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation (revertants) will be able to synthesize their own histidine and grow into visible colonies. The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A dose-dependent increase of at least two-fold over the background is typically considered a positive result.

In Vivo Carcinogenicity Bioassay

This is the definitive method for assessing carcinogenic potential. It involves long-term administration of the test compound to laboratory animals.

Carcinogenicity_Study_Workflow cluster_setup Study Setup cluster_dosing Dosing and Observation cluster_termination Study Termination cluster_analysis Analysis and Reporting animal_selection 1. Select animal model (e.g., F344 rats) group_assignment 2. Assign animals to dose groups (Control, Low, Mid, High) animal_selection->group_assignment dosing 3. Administer N-Nitrosamine (e.g., in drinking water) for a chronic duration group_assignment->dosing monitoring 4. Monitor animal health, body weight, and clinical signs (e.g., weekly) dosing->monitoring necropsy 5. Perform full necropsy at study termination (e.g., 2 years) monitoring->necropsy tissue_collection 6. Collect all organs and any visible lesions necropsy->tissue_collection histopathology 7. Perform histopathological examination of tissues tissue_collection->histopathology data_analysis 8. Statistically analyze tumor incidence and latency histopathology->data_analysis conclusion Determine carcinogenic potential and target organs data_analysis->conclusion

Caption: General workflow for an in vivo rodent carcinogenicity bioassay.

Detailed Methodology: [24][25][26]

  • Animal Model: Fischer 344 rats or C57BL/6J mice are commonly used models.[11]

  • Dose Selection and Administration: At least three dose levels (low, medium, high) and a concurrent control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals. Administration is typically chronic, often via drinking water or diet, for a substantial portion of the animal's lifespan (e.g., up to 2 years for rats).[24]

  • In-life Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.

  • Termination and Pathology: At the end of the study, all animals are euthanized. A complete necropsy is performed, and all organs and tissues are examined for gross lesions. Tissues are preserved, processed for histopathology, and examined microscopically by a veterinary pathologist.

  • Data Analysis: The incidence, multiplicity, and latency of tumors in the dosed groups are statistically compared to the control group to determine the carcinogenic potential of the compound.

Conclusion

The carcinogenic activity of this compound and related compounds is a direct function of their chemical structure, which dictates their susceptibility to metabolic activation. The presence of α-hydrogens is paramount, allowing for CYP-mediated α-hydroxylation to form DNA-reactive alkyldiazonium ions. The length and branching of the alkyl chains further modulate this activity, primarily through steric effects that influence enzyme interaction. Asymmetric nitrosamines like this compound may exhibit complex metabolic profiles, potentially leading to different target organ specificities compared to their symmetric analogs. A thorough understanding of these SAR principles, validated by robust experimental data from assays like the Ames test and in vivo bioassays, is essential for the accurate assessment and mitigation of risks associated with N-nitrosamine exposure.

References

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022-04-18).
  • Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. (n.d.). Health and Environmental Sciences Institute.
  • N-Nitroso Compounds : Activation of Nitrosamines to Biological Alkylating Agents. (n.d.).
  • Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. (n.d.). MDPI.
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  • DNA adduct formation from tobacco-specific N-nitrosamines. (n.d.). PubMed - NIH.
  • alpha-Hydroxylation of nitrogen-15 labelled N-nitrosamines by isolated hepatocytes. (n.d.).
  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022-04-20). PubMed.
  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022-04-20). Health and Environmental Sciences Institute.
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  • Mechanisms of action of N-nitroso compounds. (n.d.). Semantic Scholar.
  • The Role of N-Nitrosamines in Carcinogenesis: A Technical Guide. (n.d.). Benchchem.
  • Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. (n.d.). MDPI.
  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. (2021-01-21).
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  • Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment. (2023-06-02). Chemical Research in Toxicology.
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  • Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. (n.d.). DOI.
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  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (n.d.). Oxford Academic.
  • Current Status Of The Ames Test For N-nitrosamines. (2023-08-17). Lhasa Limited.
  • EVIDENCE ON THE CARCINOGENICITY OF N-NITROSOMETHYL-n-ALKYLAMINES. (2014-08-01). OEHHA - CA.gov.
  • Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medic
  • Developing Structure-Activity Relationships for N-Nitrosamine Activity. (2025-10-26).
  • Predicting N-nitrosamine Carcinogenic Potency Using Structure-activity Relationships (SARs). (2021-12-17). Lhasa Limited.
  • Structure-activity relationships in nitrosamine carcinogenesis. (n.d.). PMC - NIH.
  • In vivo genetic toxicity assessments for nitrosamines. (2023-05-12). Spanish Journal of Environmental Mutagenesis and Genomics.
  • Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. (2023-05-18). Health and Environmental Sciences Institute.
  • Structure-activity relationships in nitrosamine carcinogenesis. (n.d.). PubMed.
  • Structure-activity relationships in nitrosamine carcinogenesis. (n.d.). Scilit.
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  • n-nitrosamine-impurity-risk-assessment-in-pharmaceuticals-utilizing-in-vivo-mutation-relative-potency-comparison-to-establish-an-acceptable-intake-for-nttp. (2024-07-01). Bohrium.
  • Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. (2023-05-18).
  • Toxicological profile for N-Nitrosodi-n-propylamine. (n.d.).

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Confirming Alpha-Hydroxylation as the Key Bioactivation Pathway for N-Nitrosoethyl-N-propylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, toxicologists, and drug development professionals, understanding the metabolic fate of N-nitrosamines is paramount for assessing their carcinogenic risk. This guide provides an in-depth comparison of the metabolic pathways of N-Nitrosoethyl-N-propylamine (NEPA), with a focus on confirming the central role of alpha-hydroxylation in its bioactivation. We will delve into the enzymatic machinery responsible, compare this primary activation pathway with alternative detoxification routes, and provide detailed experimental protocols for robust in vitro investigation.

The Critical Role of Metabolic Activation in Nitrosamine Carcinogenicity

N-nitrosamines, as a class of compounds, are generally not carcinogenic in their native state. Their conversion to reactive electrophilic species, capable of forming covalent adducts with cellular macromolecules like DNA, is a prerequisite for initiating the carcinogenic process. This metabolic activation is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, primarily located in the endoplasmic reticulum of hepatocytes.[1][2]

The prevailing mechanism for the bioactivation of most dialkylnitrosamines is hydroxylation at the carbon atom immediately adjacent to the nitroso group, a process known as α-hydroxylation.[3][4] This enzymatic oxidation results in the formation of an unstable α-hydroxynitrosamine intermediate. This intermediate spontaneously decomposes to yield an aldehyde and a highly reactive alkyldiazonium ion. It is this diazonium ion that is the ultimate carcinogenic species, readily alkylating nucleophilic sites on DNA bases.[1][5]

This guide will compare the α-hydroxylation of NEPA with other potential metabolic fates, providing the scientific rationale and experimental frameworks to confirm its primary role in NEPA's genotoxicity.

Metabolic Pathways of this compound: A Comparative Analysis

The asymmetrical structure of NEPA, with both an ethyl and a propyl group, presents two potential sites for α-hydroxylation, as well as other possible metabolic transformations.

Primary Activation Pathway: α-Hydroxylation

As the principal pathway for bioactivation, α-hydroxylation can occur on either the ethyl or the propyl moiety of NEPA.

  • α-Hydroxylation of the Ethyl Group: This reaction, catalyzed by CYP enzymes, would produce N-nitroso-α-hydroxyethyl-N-propylamine. This unstable intermediate would then decompose to yield acetaldehyde and a propyldiazonium ion.

  • α-Hydroxylation of the Propyl Group: Alternatively, hydroxylation at the α-carbon of the propyl chain would form N-nitroso-N-ethyl-α-hydroxypropylamine, which would decompose into propionaldehyde and an ethyldiazonium ion.

The relative rates of these two α-hydroxylation pathways are influenced by the specific CYP isozymes involved and the steric and electronic properties of the substrate.[6]

Diagram: Proposed α-Hydroxylation Pathways of NEPA

NEPA_alpha_hydroxylation cluster_path1 α-Hydroxylation (Ethyl Group) cluster_path2 α-Hydroxylation (Propyl Group) NEPA This compound (NEPA) intermediate1 α-Hydroxyethyl Intermediate NEPA->intermediate1 CYP450 acetaldehyde Acetaldehyde intermediate1->acetaldehyde propyl_diazonium Propyldiazonium Ion intermediate1->propyl_diazonium Spontaneous Decomposition DNA_adducts1 Propyl-DNA Adducts propyl_diazonium->DNA_adducts1 Alkylation NEPA2 This compound (NEPA) intermediate2 α-Hydroxypropyl Intermediate NEPA2->intermediate2 CYP450 propionaldehyde Propionaldehyde intermediate2->propionaldehyde ethyl_diazonium Ethyldiazonium Ion intermediate2->ethyl_diazonium Spontaneous Decomposition DNA_adducts2 Ethyl-DNA Adducts ethyl_diazonium->DNA_adducts2 Alkylation

Caption: Proposed metabolic activation of NEPA via α-hydroxylation.

Alternative Metabolic Pathways: Detoxification Routes

While α-hydroxylation is the primary activation pathway, other metabolic transformations of nitrosamines can occur, which are generally considered detoxification routes as they do not typically lead to the formation of reactive DNA-alkylating species.

  • β- and γ-Hydroxylation: Hydroxylation can also occur at carbon atoms further down the alkyl chain (β and γ positions). For the propyl group of NEPA, this would lead to the formation of more polar, water-soluble metabolites that can be more readily excreted. For instance, studies on the closely related N-nitrosodi-n-propylamine (NDPA) have identified N-nitroso-(2-hydroxypropyl)propylamine (from β-hydroxylation) and N-nitroso-(3-hydroxypropyl)propylamine (from γ-hydroxylation) as metabolites.[2][7]

  • Denitrosation: This process involves the enzymatic removal of the nitroso group, leading to the formation of the corresponding secondary amine (ethylpropylamine) and nitric oxide. Denitrosation is generally considered a detoxification pathway.

Experimental Confirmation of α-Hydroxylation's Role

A series of well-designed in vitro experiments can definitively confirm the primary role of α-hydroxylation in NEPA's metabolic activation.

Experimental Workflow

The overall workflow involves incubating NEPA with a source of metabolic enzymes, followed by the analysis of the resulting metabolites and DNA adducts.

Diagram: Experimental Workflow for NEPA Metabolism Studies

experimental_workflow cluster_incubation In Vitro Incubation cluster_analysis Product Analysis NEPA NEPA Substrate incubation Incubation at 37°C NEPA->incubation enzyme_source Enzyme Source (Microsomes or Recombinant CYPs) enzyme_source->incubation cofactors NADPH-Generating System cofactors->incubation quenching Reaction Quenching incubation->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS Analysis extraction->analysis metabolite_id Metabolite Identification (Aldehydes, Hydroxylated Products) analysis->metabolite_id dna_adduct_analysis DNA Adduct Analysis (if DNA is included) analysis->dna_adduct_analysis

Caption: General workflow for in vitro metabolism studies of NEPA.

Key Experimental Protocols

1. In Vitro Metabolism of NEPA using Liver Microsomes

This experiment aims to identify the metabolites of NEPA produced by a complex mixture of liver enzymes.

  • Objective: To determine the profile of NEPA metabolites, including products of α-, β-, and γ-hydroxylation.

  • Materials:

    • This compound (NEPA)

    • Pooled human or rat liver microsomes

    • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Potassium phosphate buffer (pH 7.4)

    • Acetonitrile (for quenching)

    • Internal standard

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes, the NADPH-generating system, and buffer in a microcentrifuge tube.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding NEPA to the mixture.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant by LC-MS/MS.

  • Expected Outcome: Identification and quantification of propionaldehyde, acetaldehyde, and hydroxylated NEPA metabolites. The relative abundance of the aldehydes will indicate the extent of α-hydroxylation.

2. Identification of CYP Isozymes Involved in NEPA α-Hydroxylation

This protocol uses specific recombinant human CYP enzymes to pinpoint which isozymes are responsible for NEPA's activation.

  • Objective: To identify the specific CYP450 isozymes that catalyze the α-hydroxylation of NEPA.

  • Materials:

    • Recombinant human CYP isozymes (e.g., CYP2E1, CYP2B6, CYP2A6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase.

    • NEPA

    • NADPH-generating system

    • Potassium phosphate buffer (pH 7.4)

  • Procedure:

    • Follow the same incubation procedure as with liver microsomes, but replace the microsomes with individual recombinant CYP isozymes.

    • Run parallel reactions with a panel of different CYP isozymes.

    • Analyze the formation of propionaldehyde and acetaldehyde by LC-MS/MS.

  • Expected Outcome: A comparison of the metabolic activity of different CYP isozymes will reveal which ones are primarily responsible for NEPA's α-hydroxylation. Based on studies of similar nitrosamines, CYP2E1, CYP2B1/6, and CYP2A6 are expected to show the highest activity.[8][9][10]

3. In Vitro DNA Adduct Formation

This experiment provides direct evidence of the formation of DNA-damaging species from NEPA metabolism.

  • Objective: To detect the formation of ethyl- and propyl-DNA adducts following the metabolic activation of NEPA.

  • Materials:

    • Calf thymus DNA

    • NEPA

    • Liver microsomes or a highly active recombinant CYP isozyme

    • NADPH-generating system

    • Buffer

    • Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)

  • Procedure:

    • Perform the in vitro incubation as described above, but include calf thymus DNA in the reaction mixture.

    • After incubation, isolate the DNA.

    • Hydrolyze the DNA to individual nucleosides.

    • Analyze the hydrolysate by LC-MS/MS to detect and quantify specific DNA adducts (e.g., 7-ethylguanine, O6-ethylguanine, 7-propylguanine, O6-propylguanine).

  • Expected Outcome: The detection of ethyl and propyl DNA adducts will provide conclusive evidence that NEPA is metabolized to reactive alkylating agents via α-hydroxylation.

Comparative Data Summary

NitrosaminePrimary Metabolic PathwayKey Activating CYP IsozymesMajor Aldehyde ProductsRef.
N-Nitrosodi-n-propylamine (NDPA) α-HydroxylationCYP2E1, CYP2B1Propionaldehyde[1][8]
N-Nitrosodimethylamine (NDMA) α-HydroxylationCYP2E1, CYP2A6Formaldehyde[9][10]
N-Nitrosodiethylamine (NDEA) α-HydroxylationCYP2E1, CYP2A6Acetaldehyde[9][10]
N-Nitroso-n-butyl-n-propylamine α-HydroxylationCYP2B1, CYP2E1Butyraldehyde, Propionaldehyde[8]

Based on these data, it is highly probable that NEPA's primary metabolic activation pathway is also α-hydroxylation, with CYP2E1, CYP2B family enzymes, and potentially CYP2A6 playing significant roles. The expected major aldehyde products would be acetaldehyde and propionaldehyde.

Conclusion

The body of evidence from studies on a wide range of N-nitrosamines strongly supports the hypothesis that α-hydroxylation is the critical first step in the metabolic activation of this compound. This enzymatic oxidation, mediated by specific cytochrome P450 isozymes, leads to the formation of unstable α-hydroxynitrosamine intermediates that decompose to yield highly reactive alkyldiazonium ions. These electrophilic species are responsible for the formation of DNA adducts, the initiating event in chemical carcinogenesis.

In contrast, alternative metabolic pathways such as β- and γ-hydroxylation and denitrosation are considered detoxification routes, as they lead to the formation of more polar, less reactive metabolites that are readily excreted.

The experimental protocols outlined in this guide provide a robust framework for researchers to:

  • Confirm the production of aldehydes and hydroxylated metabolites from NEPA.

  • Identify the specific CYP450 isozymes responsible for its bioactivation.

  • Demonstrate the formation of pro-mutagenic DNA adducts.

By employing these methodologies, scientists can definitively characterize the metabolic profile of NEPA and confirm the central role of α-hydroxylation in its activation, providing crucial data for accurate risk assessment and regulatory decision-making.

References

  • Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine. PubMed.[Link]

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI.[Link]

  • Toxicological profile for N-Nitrosodi-n-propylamine. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

  • Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes. PubMed.[Link]

  • High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans. PubMed.[Link]

  • DNA adducts by N-nitroso compounds. PMC - NIH.[Link]

  • Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. PubMed.[Link]

  • Metabolism of N-nitrosodi-n-propylamine and N-nitrosodiallylamine by isolated rat hepatocytes. PubMed.[Link]

  • Microsomal Metabolism of N-nitrosodi-n-propylamine: Formation of Products Resulting From Alpha- And Beta-Oxidation. PubMed.[Link]

  • alpha-Hydroxylation pathway in the in vitro metabolism of carcinogenic nitrosamines: N-nitrosodimethylamine and N-nitroso-N-methylaniline. PMC - NIH.[Link]

  • Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment. PMC - NIH.[Link]

Sources

A Comparative Guide to the Toxicokinetics of N-Nitrosoethyl-N-propylamine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Toxicokinetic Landscape of N-Nitrosamines

N-nitrosamines are a class of potent genotoxic carcinogens that require metabolic activation to exert their toxic effects. Understanding their toxicokinetics—how they are absorbed, distributed, metabolized, and excreted—is crucial for extrapolating animal data to human health risk assessments. N-Nitrosoethyl-N-propylamine (NEPA), an asymmetrical nitrosamine, is of interest in toxicology and drug safety. This guide provides a comparative analysis of its expected toxicokinetic behavior in common preclinical species, drawing parallels from its close structural analog, N-nitrosodi-n-propylamine (NDPA), and the extensively studied N-nitrosodimethylamine (NDMA).

Section 1: Comparative Toxicokinetics of N-Nitrosamines

The toxicokinetic properties of N-nitrosamines can vary significantly between species, influencing their target organ toxicity and carcinogenic potential. This section compares the absorption, distribution, metabolism, and excretion of NDPA as a surrogate for NEPA in rats, hamsters, and mice.

Absorption

N-nitrosamines are generally well-absorbed after oral administration in rodents.[1] Evidence for NDPA suggests rapid and efficient absorption from the gastrointestinal tract, inferred from the appearance of metabolites in the urine following oral dosing.[1] While specific oral bioavailability data for NDPA is limited, studies on the related compound NDMA show significant species differences, with oral bioavailability being approximately 10% in hamsters and rats, but over 90% in beagles.[2] This highlights the importance of species-specific considerations in study design. Dermal absorption of NDPA has also been demonstrated in vitro using rat skin.[1]

Distribution

Following absorption, N-nitrosamines are typically widely distributed throughout the body.[1] For NDMA, the steady-state volume of distribution (Vss) in mice and hamsters is approximately equal to total body water, indicating that it passes freely between blood and tissues with little accumulation.[2] In pregnant hamsters, NDPA has been shown to cross the placenta and is detected in maternal blood, the placenta, fetus, and amniotic fluid.[3]

Metabolism: The Key to Bioactivation

The metabolism of N-nitrosamines is a critical determinant of their toxicity, as it leads to the formation of reactive electrophilic species that can damage DNA. The primary metabolic pathway for NDPA is α-hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.[1]

Metabolic Pathways of NDPA:

  • α-Hydroxylation: This is the initial and rate-limiting step in the activation of many nitrosamines. For NDPA, this occurs on the propyl chain.

  • Further Oxidation: The initial hydroxylation is followed by further oxidation steps.

  • Formation of Reactive Intermediates: These metabolic processes lead to the formation of unstable intermediates that can ultimately generate alkylating agents, which are responsible for the genotoxic and carcinogenic effects of N-nitrosamines.

The primary enzymes involved in the metabolism of NDPA and other similar nitrosamines are CYP2E1 and CYP2B1.[4] The expression and activity of these enzymes can vary between species, contributing to differences in metabolic profiles and susceptibility to carcinogenesis.

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Caption: Metabolic activation pathway of this compound (NEPA) via α-hydroxylation.

Excretion

The primary route of excretion for N-nitrosamine metabolites is through the urine.[1] For NDPA in rats, unchanged parent compound is not excreted in the urine; instead, various metabolites are eliminated.[1] One of the principal urinary metabolites of NDPA in rats is N-propyl-N-(2-carboxyethyl)nitrosamine, which accounts for approximately 5% of the administered oral dose.[5] Studies with a related compound in hamsters and rats showed that 28% and 35% of the total dose was excreted in the urine within 6 hours, respectively, with a variety of free and conjugated metabolites.[6]

Table 1: Comparative Toxicokinetic Parameters of Structurally Similar N-Nitrosamines

ParameterRatHamsterMouseReference(s)
Oral Bioavailability ~10% (NDMA)~10% (NDMA)Data not available for NDPA/NDMA[2]
Systemic Clearance (Cl) Data not available for NDPA51.2 ± 3.0 mL/min/kg (NDMA)3.81 mL/min (NDMA)[7][8]
Volume of Distribution (Vss) Data not available for NDPA582 ± 60 mL/kg (NDMA)21.0 mL (NDMA)[7][8]
Major Urinary Metabolites N-propyl-N-(2-carboxyethyl)nitrosamine (~5% of dose)BHP, HPOP, and their glucuronide and sulfate conjugatesData not available[5][6]

BHP: N-nitrosobis(2-hydroxypropyl)amine; HPOP: N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine

Section 2: Experimental Protocols for In Vivo Toxicokinetic Studies

To ensure the generation of reliable and reproducible toxicokinetic data, well-designed and validated experimental protocols are essential. This section outlines key methodologies for conducting in vivo studies in rodents.

Experimental Workflow for a Rodent Toxicokinetic Study

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experimental_workflow cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis acclimatization Animal Acclimatization (e.g., 1 week) fasting Fasting (overnight) acclimatization->fasting dosing Oral Gavage Administration of NEPA/NDPA fasting->dosing blood_sampling Serial Blood Sampling (e.g., tail vein) dosing->blood_sampling urine_feces_collection Urine & Feces Collection (Metabolic Cages) dosing->urine_feces_collection sample_processing Sample Processing (e.g., plasma separation, extraction) blood_sampling->sample_processing urine_feces_collection->sample_processing lc_ms_analysis LC-MS/MS Analysis of Parent & Metabolites sample_processing->lc_ms_analysis pk_analysis Pharmacokinetic Analysis lc_ms_analysis->pk_analysis

Caption: A typical experimental workflow for a rodent toxicokinetic study.

Detailed Protocol: Oral Gavage Administration and Blood Sampling in Rats

This protocol describes a self-validating system for the oral administration of a test compound and subsequent blood collection for pharmacokinetic analysis.

Materials:

  • This compound (NEPA) or surrogate (NDPA)

  • Vehicle (e.g., corn oil, water)

  • Gavage needles (appropriate size for the animal)

  • Syringes

  • Restraint device

  • Blood collection tubes (e.g., with anticoagulant)

  • Anesthetic (if required for blood collection method)

  • Calibrated scale

Procedure:

  • Animal Preparation: Fast rats overnight (approximately 16 hours) with free access to water to ensure an empty stomach for consistent absorption.[9]

  • Dose Preparation: Prepare the dosing solution of NEPA/NDPA in the chosen vehicle at the desired concentration. The volume administered should typically not exceed 1 mL/100 g body weight for aqueous vehicles or 0.4 mL/100 g for oil-based vehicles.[10]

  • Animal Restraint and Dosing:

    • Weigh the rat to determine the exact dose volume.

    • Securely restrain the animal, immobilizing the head.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.

    • Slowly administer the dose.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

  • Serial Blood Sampling:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect blood samples (typically 100-200 µL) from a suitable site, such as the tail vein.

    • Process the blood samples immediately to obtain plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

Detailed Protocol: Urine and Feces Collection in Metabolic Cages

Metabolic cages are designed to separate and collect urine and feces, allowing for the quantification of excreted parent compound and metabolites.[11][12]

Materials:

  • Metabolic cages appropriate for the species (rat, mouse, or hamster)

  • Collection tubes for urine and feces

  • Food and water dispensers for the cages

Procedure:

  • Acclimatization: Acclimate the animals to the metabolic cages for a period before the study to reduce stress-induced physiological changes.

  • Study Initiation: At the start of the study (time 0, immediately after dosing), place each animal in an individual metabolic cage with ad libitum access to food and water.

  • Sample Collection:

    • Collect urine and feces at specified intervals (e.g., 0-8h, 8-24h, 24-48h).

    • The design of the metabolic cage separates urine and feces into different collection tubes.

  • Sample Processing and Storage:

    • Measure the volume of urine collected at each interval.

    • Weigh the feces collected.

    • Store samples at -80°C until analysis.

Section 3: Analytical Methodology for Metabolite Quantification

Accurate quantification of N-nitrosamines and their metabolites in biological matrices is critical for toxicokinetic analysis. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[13][14]

Detailed Protocol: HPLC-MS/MS Analysis of N-Nitrosamine Metabolites in Urine

Sample Preparation (Solid Phase Extraction - SPE):

  • Thaw urine samples to room temperature.

  • To a 1 mL aliquot of urine, add an internal standard (a stable isotope-labeled analog of the analyte).

  • Condition an SPE cartridge with methanol followed by water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analytes with an appropriate organic solvent (e.g., dichloromethane or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions (Example):

  • HPLC System: A UHPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

  • Detection: Multiple Reaction Monitoring (MRM) mode for specific parent-to-daughter ion transitions for each analyte and internal standard.

Data Analysis:

  • Generate a calibration curve using standards of known concentrations.

  • Quantify the concentration of each metabolite in the urine samples by comparing their peak area ratios to the internal standard against the calibration curve.

Conclusion and Future Directions

This guide provides a comprehensive overview of the comparative toxicokinetics of this compound, based on data from its structural analog, NDPA. The provided experimental protocols offer a framework for conducting robust in vivo studies to generate reliable data for this and other N-nitrosamines.

Significant data gaps remain, particularly regarding the quantitative toxicokinetic parameters of NEPA and NDPA in mice and hamsters. Future research should focus on head-to-head comparative studies in these species to better understand interspecies differences in metabolism and disposition. Such data are essential for refining risk assessments and ensuring the safety of pharmaceuticals and other consumer products.

References

  • Kokkinakis, D. M., Scarpelli, D. G., Hollenberg, P. F., & Longnecker, D. S. (1985). Major urinary metabolites in hamsters and rats treated with N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine. Cancer Research, 45(11 Pt 1), 5437–5444.
  • Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for N-Nitrosodi-n-propylamine. U.S. Department of Health and Human Services, Public Health Service.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for N-Nitrosodi-n-propylamine. In Bookshelf. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for N-Nitrosodimethylamine. In Bookshelf. Retrieved from [Link]

  • Bondonno, C. P., Blekkenhorst, L. C., Liu, A. H., Bondonno, N. P., Ward, N. C., Croft, K. D., & Hodgson, J. M. (2018). Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry. Analytical Methods, 10(1), 75-82.
  • Whitt, K. E., Taggart, M. J., & Boivin, G. P. (2017). Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus).
  • Gombar, C. T., Harrington, G. W., Pylypiw, H. M., Anderson, L. M., Palmer, A. E., Rice, J. M., & Magee, P. N. (1990). Toxicokinetics of N-nitrosodimethylamine in the Syrian golden hamster. Archives of Toxicology, 64(7), 562–566.
  • Lee, J. Y., Kim, S. H., Kim, D. G., Kim, S. H., & Kim, C. W. (2017). Analysis method of N-nitrosamines in human urine by LC-MS/MS system. Journal of Analytical Science and Technology, 8(1), 10.
  • Orchid Scientific. (n.d.). Metabolic Cage for Rat. Retrieved from [Link]

  • Animalab. (n.d.). Metabolic Cages, basic model, to separate rodent's urine & feces. Retrieved from [Link]

  • Charles River. (n.d.). Urine Collection for Group-Housed Mice in Toxicology Studies Using the LabSand® Techniques - An Alternative Method. Retrieved from [Link]

  • PubChem. (n.d.). N-Nitrosodipropylamine. Retrieved from [Link]

  • Sable Systems International. (2013, August 8). Combining a metabolic cage (with urine and feces collection) and respirometry: It's easy! Retrieved from [Link]

  • Zheng, J., Liu, D. Q., & Kord, A. S. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer.
  • Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for N-Nitrosodi-n-propylamine. U.S. Department of Health and Human Services, Public Health Service.
  • Gingerich, J. D., & Longnecker, D. S. (1976). Common metabolites of N-nitroso-2,6-dimethylomorpholine and N-nitroso-bis(2-oxopropyl)amine in the Syrian hamster. Cancer Letters, 2(1), 47–52.
  • Edith Cowan University. (2024, January 1). Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for N-Nitrosodi-n-propylamine. U.S. Department of Health and Human Services, Public Health Service.
  • Gombar, C. T., Anderson, L. M., Palmer, A. E., Rice, J. M., & Magee, P. N. (1990). Interspecies scaling of the pharmacokinetics of N-nitrosodimethylamine. Cancer Research, 50(14), 4366–4370.
  • ResearchGate. (n.d.). Rapid Analysis of N-Nitrosamines in Urine using Ultra High-Pressure Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Gombar, C. T., Anderson, L. M., Palmer, A. E., Rice, J. M., & Magee, P. N. (1990). Interspecies scaling of the pharmacokinetics of N-nitrosodimethylamine. Cancer Research, 50(14), 4366–4370.
  • Lawson, T. A., & Nagel, D. L. (1987). The activation of 3H-labeled N-nitrosobis(2-oxopropyl)amine by isolated hamster pancreas cells. Carcinogenesis, 8(10), 1563–1566.
  • U.S. Food and Drug Administration. (2003, November). Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents. Retrieved from [Link]

  • Regulations.gov. (2018, January 8). FINAL REPORT Acute oral toxicity study in rats. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). 4-week oral toxicity study in rats followed by a 2 week recovery period. Retrieved from [Link]

  • Bauman, P. A., Hotchkiss, J. H., & Parker, R. S. (1985). Metabolism of N-nitrosodi-n-propylamine and N-nitrosodiallylamine by isolated rat hepatocytes. Cancer Letters, 28(2), 229–236.
  • Pour, P., & Lawson, T. (1984). Carcinogenicity of N-nitrosomethyl(2-oxobutyl)amine and N-nitrosomethyl-(3-oxobutyl)amine in Syrian hamsters with special reference to the pancreas. Journal of the National Cancer Institute, 73(3), 767–771.
  • Suzuki, T., Ooida, M., & Hayashi, M. (1999). N-Nitrosodi-n-propylamine induces organ specific mutagenesis with specific expression times in lacZ transgenic mice.
  • Peto, R., Gray, R., Brantom, P., & Grasso, P. (1991). Effects on 4080 rats of chronic ingestion of N-nitrosodiethylamine or N-nitrosodimethylamine: a detailed dose-response study. Cancer Research, 51(23 Pt 2), 6415–6451.
  • Teiber, J. F., & Hollenberg, P. F. (2001). Metabolism of the beta-oxidized intermediates of N-nitrosodi-n-propylamine: N-nitroso-beta-hydroxypropylpropylamine and N-nitroso-beta-oxopropylpropylamine. Carcinogenesis, 22(3), 499–506.
  • Lewandowska, K., Ciesielska, M., & Czajka, M. (2018). METABOLISM AND IN VITRO ASSESSMENT OF THE MUTAGENIC ACTIVITY OF URINARY EXTRACTS FROM RATS AFTER INHALATION EXPOSURE TO 1-METHYLNAPHTHALENE. Roczniki Państwowego Zakładu Higieny, 69(4), 361–368.
  • Hong, J. Y., & Yang, C. S. (1987). Metabolism and activation of N-nitrosodimethylamine by hamster and rat microsomes: comparative study with weanling and adult animals. Carcinogenesis, 8(2), 215–219.
  • Rogers, C. G., & Boyes, B. G. (1989). Evaluation of genotoxicity of N-nitrosodibenzylamine in Chinese hamster V79 cells and in Salmonella.
  • Sheng, H., Spasojevic, I., Tse, H. M., & Piganelli, J. D. (2014). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free Radical Biology and Medicine, 67, 419–431.

Sources

A Researcher's Guide to Extrapolating N-Nitrosoethyl-N-propylamine Animal Study Data to Human Health Risk

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Evaluation for Researchers, Scientists, and Drug Development Professionals

The assessment of human cancer risk from chemical exposure relies heavily on data from animal carcinogenicity studies. However, the direct extrapolation of these findings to human health is a complex process fraught with scientific challenges. This guide provides a comprehensive framework for evaluating the relevance of animal studies on the suspected carcinogen, N-Nitrosoethyl-N-propylamine (NEIPA), to human health. As a potent genotoxic agent, understanding its species-specific metabolism and carcinogenic potential is paramount for accurate risk assessment. This document will delve into the mechanistic data, comparative metabolism, and the experimental protocols necessary to bridge the gap between animal models and human risk.

The Crux of the Matter: From Animal Models to Human Prediction

N-nitroso compounds are a class of potent carcinogens, and NEIPA is no exception. The core challenge in translating animal data lies in the differences in metabolic activation and detoxification pathways between species. Therefore, a weight-of-evidence approach is crucial, integrating data from genotoxicity assays, carcinogenicity bioassays, and comparative metabolism studies.

The primary mechanism of action for many nitrosamines involves metabolic activation by cytochrome P450 (CYP) enzymes to form electrophilic intermediates that can alkylate DNA, leading to mutations and the initiation of cancer. Understanding the specific CYP isoforms involved in NEIPA metabolism in both animals and humans is therefore a critical step in assessing its carcinogenic risk.

Comparative Carcinogenicity: Insights from Rodent Studies

While direct carcinogenicity studies on this compound (NEIPA) are limited in the publicly available literature, extensive data on the closely related compound N-Nitrosodi-n-propylamine (NDPA) provides a strong foundation for predicting its potential effects. NDPA has been shown to be a potent carcinogen in multiple rodent species, with the liver, esophagus, and respiratory tract being primary target organs[1][2].

Animal ModelRoute of AdministrationTarget Organs for CarcinogenicityReference
RatDrinking water, Subcutaneous injectionLiver (hepatocellular carcinoma), Esophagus (papilloma and carcinoma), Nasal and paranasal sinus cavities, Lung, Kidney (adenoma and adenocarcinoma)[1][2]
HamsterSubcutaneous injectionLung, Nasal and paranasal sinus cavities, Laryngobronchial tract[1]
MouseOralLiver, Esophagus, Respiratory tract[1]

This table summarizes the carcinogenic effects of the related compound N-Nitrosodi-n-propylamine (NDPA) in various animal models, which can be used as a surrogate to anticipate the potential target organs for NEIPA.

The Metabolic Maze: Activation and Detoxification Pathways

The carcinogenicity of nitrosamines is intrinsically linked to their metabolic activation. The primary pathway is α-hydroxylation, catalyzed by CYP enzymes, which leads to the formation of unstable intermediates that can alkylate DNA. Detoxification pathways, such as denitrosation, also play a crucial role in mitigating the carcinogenic effects.

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cluster_activation Metabolic Activation cluster_detoxification Detoxification This compound This compound α-hydroxy-N-Nitrosoethyl-N-propylamine α-hydroxy-N-Nitrosoethyl-N-propylamine This compound->α-hydroxy-N-Nitrosoethyl-N-propylamine CYP450 (e.g., CYP2E1) Denitrosation Denitrosation This compound->Denitrosation CYP450 Reactive Electrophiles Reactive Electrophiles α-hydroxy-N-Nitrosoethyl-N-propylamine->Reactive Electrophiles DNA Adducts DNA Adducts Reactive Electrophiles->DNA Adducts Mutations Mutations DNA Adducts->Mutations Cancer Cancer Mutations->Cancer Excreted Metabolites Excreted Metabolites Denitrosation->Excreted Metabolites

Caption: Metabolic pathways of this compound.

Comparative Metabolism: A Tale of Two Species (and Beyond)

The relevance of animal carcinogenicity data hinges on the similarities and differences in metabolism between the animal model and humans. While direct comparative metabolism data for NEIPA is scarce, studies on other nitrosamines have shown that human liver microsomes are capable of metabolizing these compounds through pathways similar to those in rats[3]. However, the specific CYP isoforms involved and their relative activities can differ significantly.

SpeciesKey CYP Isoforms Involved in Nitrosamine MetabolismReference
Human CYP2E1, CYP2A6, CYP2B6, CYP3A4[4]
Rat CYP2E1, CYP2B1, CYP2A subfamily[5]
Mouse Cyp2e1, Cyp2a5

This table provides a general overview of the key cytochrome P450 isoforms involved in the metabolism of nitrosamines in different species. The specific isoforms and their activities for NEIPA require further investigation.

Experimental Protocols for a Self-Validating System

To ensure the reliability and relevance of the data, standardized and validated experimental protocols are essential. The following sections outline key methodologies for assessing the genotoxicity and carcinogenicity of NEIPA.

In Vitro Genotoxicity Assessment: The Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used initial screen for mutagenic potential. For nitrosamines, which often require metabolic activation, the inclusion of a mammalian liver S9 fraction is critical.

Step-by-Step Methodology for the Ames Test (with S9 Activation):

  • Strain Selection: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA(pKM101) to detect different types of mutations.

  • Preparation of S9 Mix: Prepare the S9 fraction from the livers of rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. The S9 mix should contain the S9 fraction, a buffer (e.g., phosphate buffer), and cofactors (e.g., NADP+, glucose-6-phosphate).

  • Exposure: In a pre-incubation method, mix the tester strain, the S9 mix, and various concentrations of NEIPA and incubate at 37°C for a defined period (e.g., 20-30 minutes).

  • Plating: After incubation, add top agar and pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

  • Controls: Include a vehicle control (the solvent used to dissolve NEIPA) and a positive control (a known mutagen for each strain with and without S9 activation).

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Bacterial\nStrains Bacterial Strains Pre-incubation Pre-incubation Bacterial\nStrains->Pre-incubation NEIPA NEIPA NEIPA->Pre-incubation S9 Mix S9 Mix S9 Mix->Pre-incubation Plating Plating Pre-incubation->Plating Incubation Incubation Plating->Incubation Colony\nCounting Colony Counting Incubation->Colony\nCounting Data\nAnalysis Data Analysis Colony\nCounting->Data\nAnalysis

Caption: Ames Test Experimental Workflow.

In Vivo Genotoxicity Assessment: The Micronucleus Assay

The in vivo micronucleus assay detects damage to chromosomes or the mitotic apparatus in erythroblasts. This test provides crucial information on the genotoxic potential of a substance in a whole animal system, accounting for in vivo metabolism and pharmacokinetics. A recent study demonstrated that NEIPA induces DNA damage in C57BL/6J mice[6].

Step-by-Step Methodology for the In Vivo Micronucleus Assay:

  • Animal Selection: Use a suitable rodent species, typically mice or rats.

  • Dose Selection and Administration: Based on a preliminary toxicity study, select at least three dose levels. Administer NEIPA to the animals, usually via oral gavage or intraperitoneal injection, once or twice within a 24-hour period.

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last administration (e.g., 24 and 48 hours).

  • Slide Preparation: Prepare smears of the bone marrow or peripheral blood on microscope slides.

  • Staining: Stain the slides with a dye that differentiates polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) and allows for the visualization of micronuclei (e.g., acridine orange, Giemsa).

  • Scoring: Under a microscope, score a predetermined number of PCEs (e.g., 2000 per animal) for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as an indicator of cytotoxicity.

  • Data Analysis: Statistically analyze the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group. A dose-related and statistically significant increase in micronucleated PCEs indicates a positive result.

  • Controls: Include a vehicle control group and a positive control group treated with a known clastogen (e.g., cyclophosphamide).

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cluster_workflow In Vivo Micronucleus Assay Workflow Animal Dosing Animal Dosing Sample Collection\n(Bone Marrow/Blood) Sample Collection (Bone Marrow/Blood) Animal Dosing->Sample Collection\n(Bone Marrow/Blood) Slide Preparation Slide Preparation Sample Collection\n(Bone Marrow/Blood)->Slide Preparation Staining Staining Slide Preparation->Staining Microscopic Analysis Microscopic Analysis Staining->Microscopic Analysis Data Analysis Data Analysis Microscopic Analysis->Data Analysis

Caption: In Vivo Micronucleus Assay Workflow.

Bridging the Divide: A Weight-of-Evidence Approach

The ultimate goal is to synthesize the available data to make an informed judgment on the relevance of animal findings to human health. This requires a logical and transparent framework.

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Animal Carcinogenicity Data Animal Carcinogenicity Data Human Health Risk Assessment Human Health Risk Assessment Animal Carcinogenicity Data->Human Health Risk Assessment Species Concordance In Vitro Genotoxicity Data In Vitro Genotoxicity Data In Vitro Genotoxicity Data->Human Health Risk Assessment Mutagenic Potential In Vivo Genotoxicity Data In Vivo Genotoxicity Data In Vivo Genotoxicity Data->Human Health Risk Assessment In Vivo Relevance Comparative Metabolism Data Comparative Metabolism Data Comparative Metabolism Data->Human Health Risk Assessment Metabolic Similarity

Caption: Framework for Evaluating Relevance.

Expert Insights on Causality:

  • Positive Genotoxicity: Positive results in both in vitro and in vivo genotoxicity assays for NEIPA strongly suggest a mutagenic mode of action. This increases the concern for carcinogenicity in humans, as the fundamental process of DNA damage is conserved across species. The recent finding of NEIPA-induced DNA damage in mice provides a significant piece of this puzzle[6].

  • Metabolic Similarities: If the metabolic pathways of NEIPA in the primary animal model (e.g., rat) and humans are qualitatively and quantitatively similar, the relevance of the animal carcinogenicity data is significantly strengthened. The involvement of similar CYP450 isoforms is a key consideration. While direct comparative data for NEIPA is needed, the existing knowledge on other nitrosamines suggests that human metabolic pathways are capable of activating these compounds[3][4].

  • Concordance of Target Organs: If the target organs for carcinogenicity in animals are also known to be susceptible to other nitrosamines in humans (e.g., liver, esophagus), this adds weight to the relevance of the findings. The data on NDPA shows tumors in these organs in rodents[1][2].

Trustworthiness Through Self-Validating Systems:

The use of standardized protocols, such as those from the OECD, and the inclusion of appropriate positive and negative controls in all experiments are fundamental to generating trustworthy and reproducible data. The experimental designs outlined above are intended to be self-validating systems.

Conclusion and Future Directions

The available evidence, largely extrapolated from the closely related compound NDPA and supported by in vivo genotoxicity data for NEIPA, strongly suggests that this compound poses a carcinogenic risk to humans. The compound is genotoxic in vivo, and its structural similarity to a known multi-species carcinogen raises significant concern.

However, to refine the human health risk assessment for NEIPA, further research is critically needed in the following areas:

  • Comparative in vitro metabolism studies: Direct comparison of NEIPA metabolism in liver microsomes from rats, mice, and humans is essential to quantitatively assess the relevance of the animal models.

  • Chronic carcinogenicity studies of NEIPA: Long-term carcinogenicity bioassays in at least two rodent species (e.g., rat and mouse) would provide definitive data on its carcinogenic potential and target organs.

By systematically generating and integrating these key datasets, the scientific community can move towards a more precise and reliable assessment of the human health risks associated with exposure to this compound.

References

  • Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for N-Nitrosodi-n-propylamine. U.S. Department of Health and Human Services. [Link]

  • Beland, F. A., et al. (2021). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 22(21), 11933. [Link]

  • National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: N-Nitrosamines. U.S. Department of Health and Human Services. [Link]

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  • Pour, P., Wallcave, L., & Gingell, R. (1979). Comparative carcinogenicity of N-nitrosobis(2-oxopropyl)-amine and N-nitrosomethyl(2-oxopropyl)amine following subcutaneous or oral administration to rats. Cancer Research, 39(10), 4096–4101. [Link]

  • Ye, Q., et al. (2024). Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 896, 503763. [Link]

  • Yoo, J. S., Ning, S. M., Patten, C. J., & Yang, C. S. (1988). Metabolism of N-nitrosodialkylamines by human liver microsomes. Cancer Research, 48(6), 1499–1504. [Link]

  • Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for N-Nitrosodi-n-propylamine. U.S. Department of Health and Human Services. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Nitrosoethyl-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

N-Nitrosoethyl-N-propylamine (NEPA), like other N-nitrosamines, is a potent carcinogen used in research settings to induce tumors in laboratory animals.[1][2] Its classification as a probable human carcinogen necessitates extreme caution and strict adherence to safety and disposal protocols to protect researchers, the community, and the environment.[3][4] This guide provides an in-depth, procedural framework for the proper management and disposal of NEPA waste, grounded in established safety principles and chemical degradation methodologies.

The core principle underpinning all procedures is the reduction of exposure to the lowest possible level, as there may be no safe level of exposure to a carcinogen.[3] All handling and disposal operations must be conducted in designated areas, such as a regulated, marked area or within a Class I, Type B biological safety hood, to minimize release and exposure.[3]

Hazard Profile and Risk Assessment

A thorough understanding of NEPA's properties is foundational to implementing safe disposal procedures. All personnel must review the Safety Data Sheet (SDS) before commencing work.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 25413-61-0[1][5]
Molecular Formula C5H12N2O[5][6]
Molecular Weight 116.16 g/mol [5][6]
Appearance Yellow Liquid[7][8]
Boiling Point 193.6 °C at 760 mmHg[5]
Flash Point 70.9 °C[5]
Key Hazards Probable Human Carcinogen, Mutagen, Acutely Toxic (Oral), Causes Organ Damage[3][9][10]

NEPA is regulated as a hazardous substance and toxic pollutant by agencies including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][11] Disposal must comply with all applicable local, regional, and national laws for hazardous waste.[6][9][10]

Core Principles of NEPA Waste Management

A multi-layered approach is essential for managing NEPA waste streams, from generation to final disposal.

Engineering Controls and Personal Protective Equipment (PPE)
  • Primary Engineering Control: All handling of NEPA, including solution preparation and waste consolidation, must occur within a certified chemical fume hood or an appropriate containment device to prevent inhalation exposure.[3]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

    • Gloves: Wear appropriate protective gloves. Consult with safety equipment suppliers for material recommendations specific to N-nitrosamines.

    • Body Protection: A lab coat or protective work clothing is required.[3]

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

    • Face Protection: A face shield may be necessary for operations with a high splash risk.

Waste Segregation and Labeling

Proper segregation is the first critical step in the disposal workflow. All NEPA-contaminated waste must be kept separate from non-hazardous laboratory waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Toxic," and "Carcinogen," and must identify the primary constituent as "this compound."

  • Containers: Use robust, leak-proof containers with secure lids that are chemically compatible with NEPA.

Disposal Workflow and Decision Diagram

The following diagram outlines the decision-making process for managing different types of NEPA waste streams.

G cluster_0 Waste Generation Point cluster_1 Waste Stream Identification cluster_2 Immediate Action cluster_3 Final Disposal Pathway Waste NEPA Waste Generated Bulk Bulk Liquid or Concentrated Solution Waste->Bulk Identify Type Solids Contaminated Solids (PPE, tubes, wipes) Waste->Solids Identify Type Glassware Contaminated Glassware Waste->Glassware Identify Type Spill Accidental Spill Waste->Spill Identify Type Collect1 Collect in Labeled, Sealed Container Bulk->Collect1 Collect2 Collect in Labeled, Lined Container Solids->Collect2 Decon Chemical Decontamination (See Protocol 4.1) Glassware->Decon Absorb Absorb with Inert Material (e.g., Sand) Spill->Absorb Store Store in Locked, Ventilated Area Collect1->Store Collect2->Store Decon->Glassware Cleaned for Reuse Absorb->Collect2 Pickup Arrange Pickup by Licensed Waste Vendor Store->Pickup Incinerate High-Temperature Incineration with NOx Scrubber Pickup->Incinerate

Caption: Decision workflow for the safe management and disposal of NEPA waste.

Detailed Protocols for Decontamination and Disposal

Protocol 4.1: Disposal of Bulk and Concentrated NEPA Waste

This protocol applies to pure NEPA, reaction mixtures, and concentrated solutions. Chemical degradation of bulk quantities in the lab is not recommended due to the scale and potential hazards.

  • Containment: Carefully transfer the liquid waste into a designated, labeled hazardous waste container. Use a funnel to prevent spills.

  • Sealing: Securely cap the container. Do not overfill. Leave at least 10% headspace to allow for vapor expansion.

  • Storage: Store the container in a secondary containment bin within a designated, locked, and well-ventilated hazardous waste storage area.[6][9][10] This area must be away from heat and ignition sources.

  • Disposal: Arrange for collection by a licensed hazardous waste disposal contractor. Inform the contractor of the contents, emphasizing its carcinogenic nature. The required final disposal method is high-temperature incineration in a facility equipped with a NOx scrubber to destroy the compound and manage hazardous combustion byproducts.[12]

Protocol 4.2: Decontamination of Labware and Surfaces

For residual contamination on glassware, stir bars, and other equipment, a chemical degradation step is required before cleaning for reuse or disposal. The following method, adapted from published procedures, uses chemical reduction to convert the nitrosamine into less harmful products.[13]

Method: Reduction with Aluminum-Nickel Alloy

This procedure rapidly reduces N-nitrosamines to their corresponding amines, which are significantly less toxic.[13]

  • Preparation: In a chemical fume hood, prepare the decontamination solution by carefully adding aluminum-nickel alloy powder to an aqueous alkali solution (e.g., 2M sodium hydroxide). Caution: The reaction may be exothermic.

  • Application:

    • For Glassware: Add a sufficient volume of the decontamination solution to the contaminated vessel to cover all interior surfaces. Allow it to react for at least one hour.

    • For Surfaces: Gently wipe the contaminated surface with a cloth or wipe saturated with the decontamination solution. Repeat with fresh wipes.

  • Neutralization and Rinsing: After the reaction time, carefully decant the decontamination solution into a hazardous waste container for aqueous waste. Neutralize the equipment or surface with a dilute acid (e.g., 1% acetic acid) and then rinse thoroughly with water.

  • Final Cleaning: Wash the equipment with standard laboratory detergent and water.

  • Verification: While not always feasible in a standard lab, analytical methods can be used to confirm the absence of residual nitrosamine if required for process validation.

Alternative Method: A solution of hydrobromic acid in glacial acetic acid is also effective at cleaving the N-N bond but is extremely corrosive and hazardous to handle.[14] UV light can also be used to degrade nitrosamines on surfaces and can be employed as a final decontamination step for work areas.[14]

Protocol 4.3: Management of Contaminated Solid Waste

This category includes used PPE, absorbent materials from spills, and disposable plasticware.

  • Collection: Place all contaminated solid waste directly into a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Storage: Keep the container sealed when not in use. Store in the designated hazardous waste area.

  • Disposal: Dispose of the container through the licensed hazardous waste contractor for incineration.[12] Do not attempt to decontaminate disposable items.

Protocol 4.4: Emergency Spill Response
  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Secure: Prevent entry into the spill area. If the spill is significant, contact your institution's environmental health and safety (EHS) office.

  • PPE: Don appropriate PPE, including respiratory protection if vapors are a concern.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as sand, diatomite, or a commercial chemical absorbent.[15] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area using the procedure outlined in Protocol 4.2.

  • Report: Report the incident to your supervisor and EHS office in accordance with institutional policy.

By implementing these structured procedures, research professionals can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and responsible stewardship of hazardous materials.

References

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Navigating the Risks: A Comprehensive Guide to Handling N-Nitrosoethyl-N-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked with a profound responsibility for safety. The handling of potent research chemicals like N-Nitrosoethyl-N-propylamine, a member of the notoriously carcinogenic N-nitrosamine class, demands more than just procedural adherence.[1] It requires a deep, causal understanding of the risks and a self-validating system of protocols to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer field-proven insights for the safe handling, use, and disposal of this compound.

Understanding the Hazard: The Insidious Nature of N-Nitrosamines

This compound is classified as a probable human carcinogen, a designation that underscores the critical need for meticulous handling.[2] The carcinogenicity of N-nitrosamines is widely documented, with the International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) designating them as anticipated human carcinogens.[1] Their toxic effects can target the liver, kidneys, and lungs.[1][3] Exposure routes are insidious and include inhalation, skin absorption, and ingestion.[3] Therefore, every procedural step must be designed to eliminate these exposure pathways.

Core Directive: Personal Protective Equipment (PPE) - Your First and Last Line of Defense

The selection and use of appropriate PPE is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers determine the appropriate PPE for each hazard and provide training on its correct use.[2]

Glove Selection: A Critical Barrier

Given the potential for skin absorption, double-gloving is highly recommended when handling this compound.[4] The choice of glove material is paramount.

Glove MaterialRecommendationRationale
Butyl Rubber RecommendedOffers excellent resistance to nitrosamines.[2][4]
Silver Shield/4H® RecommendedProvides a high level of protection against a broad range of chemicals, including nitro compounds.[2]
Nitrile Use with cautionWhile commonly used in laboratories, nitrile gloves may offer limited protection. If used, they should be part of a double-gloving strategy and changed frequently.

Field Insight: Always inspect gloves for any signs of degradation or perforation before and during use. Immediately after handling the compound, remove and discard the outer gloves following proper procedure to avoid contaminating surfaces.

Body and Respiratory Protection

A comprehensive PPE ensemble is crucial to prevent inadvertent exposure.

  • Laboratory Coat/Gown: A back-closure lab coat or a disposable gown should be worn to protect street clothes and skin.[4]

  • Eye Protection: Chemical splash goggles or a face shield are mandatory to prevent eye contact.[5][6]

  • Respiratory Protection: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4] For certain procedures where aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be considered.[1][7]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of leakage or damage.

  • Store this compound in a cool, well-ventilated, and designated area, away from incompatible materials such as strong oxidizing agents.[2][8]

  • The storage container should be tightly closed and protected from light.[7][8]

  • A "store locked up" policy is advised to restrict access to authorized personnel only.[5][6][8]

Handling and Use
  • Designated Work Area: Establish a clearly marked, regulated area for handling this compound.[2]

  • Engineering Controls: A certified chemical fume hood is the primary engineering control to be used for all manipulations of this compound.[2][4]

  • Hygiene Practices: Do not eat, drink, or smoke in the designated handling area.[2][8] Wash hands thoroughly after handling, even if gloves were worn.[2][8]

  • Emergency Preparedness: Ensure that an eyewash station and an emergency shower are readily accessible in the immediate work area.[2]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_post Post-Handling A Don Appropriate PPE B Prepare Designated Work Area in Fume Hood A->B C Retrieve this compound from Storage B->C D Perform Experimental Manipulations C->D E Decontaminate Work Surfaces D->E F Segregate and Label Waste E->F G Dispose of Waste via Approved Channels F->G H Doff PPE Correctly G->H I Thoroughly Wash Hands H->I

Caption: A typical experimental workflow for handling this compound.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill Response:

    • Evacuate the immediate area and alert others.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert material like sand or vermiculite.[8][9] Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7][8]

    • Decontaminate the spill area with a suitable solvent (e.g., alcohol) followed by a soap and water solution.[7] A sodium hypochlorite solution can also be used for cleaning non-recoverable remnants.[5]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[7][8]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air.[5][8] If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][8]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling of this compound. All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Segregation: Collect all this compound waste in clearly labeled, sealed containers.[7][8]

  • Disposal Method: Disposal must be carried out through an approved hazardous waste disposal program, in accordance with all local, regional, and national regulations.[5][6][8] High-temperature incineration with a NOx scrubber is a potential disposal method.[10]

Decontamination Workflow Diagram

G A Identify Contaminated Materials (Glassware, Surfaces, PPE) B Segregate for Decontamination or Disposal A->B C Rinse with Appropriate Solvent (e.g., Acetone) B->C For Reusable Items F Dispose of as Hazardous Waste B->F For Disposable Items D Wash with Detergent and Water C->D E Final Rinse D->E

Caption: A general workflow for the decontamination of items exposed to this compound.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following rules; it is about cultivating a culture of safety where every individual understands the "why" behind the "what." By integrating these expert-driven protocols and maintaining a vigilant and informed approach, researchers can confidently advance their work while upholding the highest standards of laboratory safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.